4-(Bis(4-iodophenyl)amino)benzaldehyde
Description
Properties
IUPAC Name |
4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUBJHKIRVFTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Bis(4-iodophenyl)amino)benzaldehyde chemical properties
An In-depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 808758-81-8), a key intermediate in the fields of materials science and advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this guide synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in research and development.
Core Molecular Profile and Physicochemical Properties
This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl (benzaldehyde) group. This unique structure, combining the electron-rich triarylamine core with a reactive aldehyde functionality and heavy iodine atoms, imparts distinct electronic and chemical properties.
Chemical Structure
The molecule's structure is foundational to its function, particularly in optoelectronic applications where the triphenylamine core serves as a robust hole-transporting moiety.[1]
Caption: Chemical structure of this compound.
Physicochemical Data
The compound is a solid at room temperature, with properties conducive to its use as a precursor in both solution-based and vapor-deposition processes.[2][3]
| Property | Value | Source(s) |
| CAS Number | 808758-81-8 | [4][5] |
| Molecular Formula | C₁₉H₁₃I₂NO | [4][6] |
| Molecular Weight | 525.13 g/mol | [4][5] |
| Appearance | Slightly pale yellow to orange solid/powder | [4][6] |
| Melting Point | 139 - 143 °C | [5][6] |
| Purity | ≥95.0% (Commercially available) | [2][4] |
| Boiling Point | 560.6 ± 45.0 °C (Predicted) | [6] |
| Density | 1.899 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [6][7] |
| Solubility | Soluble in common organic solvents like THF, DMF, and chlorinated solvents. | Inferred from typical reaction conditions. |
Synthesis and Purification
The synthesis of unsymmetrical triarylamines such as this compound is most reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are the premier methods for constructing the C-N bonds central to the triarylamine core.[8][9]
Representative Synthesis: Ligand-Accelerated Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust and scalable method for this transformation. The use of a ligand, such as 1,10-phenanthroline, dramatically lowers the required reaction temperature and improves yields.[10] The aryl iodide substrates are particularly reactive under these conditions.[1]
Reaction: 4-Aminobenzaldehyde + 2 eq. 1,4-Diiodobenzene → this compound
Caption: General workflow for Ullmann condensation synthesis.
Detailed Experimental Protocol
This protocol is a representative methodology based on established literature procedures for Ullmann condensations and should be adapted and optimized for specific laboratory conditions.[1][10]
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), potassium carbonate (K₂CO₃, 4.0 eq, finely ground), copper(I) iodide (CuI, 0.10 eq), and 1,10-phenanthroline (0.20 eq).
-
Solvent Addition: Anhydrous toluene or DMF is added via cannula to provide a reaction concentration of approximately 0.5 M with respect to the 4-aminobenzaldehyde.
-
Reaction Execution: The reaction mixture is heated to 110-130 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 24-48 hours).
-
Workup: The mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is diluted with ethyl acetate and washed sequentially with saturated aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic and aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale & Comparative Data |
| 9.8 - 10.0 | Singlet (s) | 1H | Aldehydic proton (-CHO) | Aldehydic protons are highly deshielded and typically appear in this region as a sharp singlet.[11] |
| 7.7 - 7.9 | Doublet (d) | 2H | Aromatic protons ortho to -CHO | The electron-withdrawing aldehyde group deshields the ortho protons. A similar pattern is seen in 4-bromobenzaldehyde.[11] |
| 7.6 - 7.8 | Doublet (d) | 4H | Aromatic protons ortho to Iodine | Protons on the iodophenyl rings ortho to the iodine atom. |
| 6.9 - 7.1 | Doublet (d) | 2H | Aromatic protons meta to -CHO | These protons are shielded relative to the ortho protons and coupled to them. |
| 6.8 - 7.0 | Doublet (d) | 4H | Aromatic protons meta to Iodine | Protons on the iodophenyl rings meta to the iodine atom and ortho to the amine nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by the downfield aldehyde carbon and multiple signals in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 190 - 192 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[12] |
| 145 - 155 | Aromatic C-N (benzaldehyde ring) | The carbon atom directly attached to the electron-donating amine group is shifted downfield. |
| 138 - 145 | Aromatic C-N (iodophenyl rings) | Quaternary carbons attached to the central nitrogen. |
| 130 - 138 | Aromatic C-H & C-I | The aromatic carbons will appear in this range, with the carbon bearing the iodine (C-I) appearing further upfield (approx. 90-100 ppm). |
| 115 - 125 | Aromatic C-H | Aromatic carbons ortho and meta to the various substituents. |
FTIR Spectroscopy
The infrared spectrum provides clear evidence for the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Comparative Data |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | The characteristic Fermi doublet for an aldehyde C-H stretch. |
| 1690 - 1710 | C=O Stretch | Aldehyde (Aryl) | A strong, sharp absorption band typical for an aromatic aldehyde carbonyl.[13] |
| 1580 - 1600 | C=C Stretch | Aromatic Ring | Medium to strong absorptions from the stretching of the benzene rings. |
| 1250 - 1350 | C-N Stretch | Triarylamine | Characteristic stretching vibration for the aryl C-N bond. |
| ~820 | C-H Bend | p-disubstituted benzene | A strong out-of-plane bending vibration indicating 1,4-disubstitution on the aromatic rings.[14] |
Chemical Reactivity and Applications
The molecule's utility stems from the dual reactivity of its functional groups: the triarylamine core and the benzaldehyde moiety.
Reactivity of the Aldehyde Group
The aldehyde group is a versatile synthetic handle, enabling a wide range of subsequent transformations. It readily undergoes nucleophilic addition and condensation reactions.[15]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form C=C bonds, extending conjugation.
-
Wittig Reaction: Conversion of the C=O group to a C=C double bond, allowing for the attachment of various vinyl groups.
-
Reductive Amination: Formation of a new amine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate imine.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.
Properties and Role in OLEDs
The triarylamine core is an excellent hole-transporting material (HTM).[1] This property is central to its application in Organic Light-Emitting Diodes (OLEDs).[2][3]
Caption: Role of a triarylamine-based material in an OLED device.
In an OLED, when a voltage is applied:
-
Hole Injection: The anode injects holes (positive charges) into the Hole Transport Layer (HTL).
-
Hole Transport: The triarylamine derivative facilitates the "hopping" of these holes through the HTL towards the emissive layer. This occurs via the formation of stable radical cations on the nitrogen atoms.
-
Recombination: In the emissive layer, holes from the HTL recombine with electrons from the Electron Transport Layer (ETL).
-
Light Emission: This recombination forms an excited state (exciton) which then decays radiatively, emitting light.
The aldehyde group on this compound allows it to be chemically incorporated into polymers or larger molecular structures, creating custom materials for optimized HTLs or even emissive layers. The heavy iodine atoms can also influence photophysical properties through the heavy-atom effect, potentially enhancing phosphorescence in certain applications.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: The compound is noted to be air-sensitive and should be stored under an inert gas (e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dark, and dry place.[4]
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. labproinc.com [labproinc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | 808758-81-8 [m.chemicalbook.com]
- 7. This compound | 808758-81-8 [sigmaaldrich.com]
- 8. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Introduction: The Significance of 4-(Bis(4-iodophenyl)amino)benzaldehyde
An In-Depth Technical Guide to the Characterization of 4-(Bis(4-iodophenyl)amino)benzaldehyde
This compound is a triarylamine derivative of significant interest in the fields of materials science and organic synthesis. Its structure, featuring a central nitrogen atom bonded to two iodophenyl groups and one benzaldehyde group, creates a unique electronic and steric environment. This compound serves as a critical building block for advanced organic light-emitting diode (OLED) materials and as a versatile intermediate in the synthesis of more complex molecular architectures.[1] The presence of two heavy iodine atoms also makes it a candidate for applications in photodynamic therapy and as a heavy-atom-effect promoter in phosphorescent materials.
Given its role in cutting-edge research and development, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a detailed roadmap for its synthesis, characterization, and validation.
Molecular Synthesis and Sample Preparation
The synthesis of this compound can be efficiently achieved via a Vilsmeier-Haack reaction. This classic organic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, the precursor, bis(4-iodophenyl)amine, is formylated to produce the target aldehyde. A similar methodology has been successfully applied to synthesize related triphenylamine compounds.[2]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
-
Reagent Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation : Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition : Dissolve bis(4-iodophenyl)amine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 60-70°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Basify the solution with an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is alkaline, leading to the precipitation of the crude product.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash thoroughly with water and then purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure this compound as a light yellow to orange solid.[3][4]
Workflow for Synthesis and Purification
Caption: Vilsmeier-Haack synthesis and purification workflow.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides the definitive confirmation of its identity.
-
Molecular Formula : C₁₉H₁₃I₂NO
-
Monoisotopic Mass : 524.9134 g/mol
In a typical positive-ion electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 525.92. The high mass and the presence of two iodine atoms make the isotopic pattern distinct and easily recognizable.
Predicted Fragmentation Pathway
The stability of the aromatic rings means that the molecular ion peak will be prominent.[6] However, characteristic fragmentation can occur, providing further structural evidence. The primary fragmentation points are the formyl group and the carbon-nitrogen bonds.
Caption: Predicted ESI-MS fragmentation of the target compound.
Data Summary: Mass Spectrometry
| Ion Description | Formula | Predicted m/z (ESI+) | Notes |
| Protonated Molecular Ion | [C₁₉H₁₄I₂NO]⁺ | 525.9212 | This is the primary ion expected. |
| Loss of Formyl Radical | [C₁₈H₁₄I₂N]⁺ | 496.9249 | A common fragmentation for aldehydes.[6] |
| Loss of Iodophenyl Group | [C₁₃H₉INO]⁺ | 321.9729 | Cleavage of a C-N bond. |
Experimental Protocol: ESI-TOF Mass Spectrometry
This protocol outlines a general procedure for acquiring a high-resolution mass spectrum.
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. To promote ionization, 0.1% formic acid can be added to the solvent.[6]
-
Instrument Calibration : Calibrate the ESI-TOF mass spectrometer using a known standard solution to ensure high mass accuracy across the desired range (e.g., m/z 100-1000).
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization : Set the instrument parameters. Typical values for positive ESI mode are:
-
Capillary Voltage : 3.5 - 4.5 kV
-
Nebulizer Gas (N₂) : 1.0 - 2.0 Bar
-
Drying Gas (N₂) : 6.0 - 8.0 L/min
-
Drying Gas Temperature : 180 - 220 °C[6]
-
-
Data Acquisition : Acquire the spectrum for a sufficient duration to obtain a good signal-to-noise ratio. The high resolution of a TOF analyzer will allow for the determination of the exact mass and, consequently, the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete elucidation of the molecule's connectivity and structure.
Caption: Structure of this compound with proton labeling.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on the three different phenyl rings. The spectrum is typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Aldehyde | 9.8 - 9.9 | Singlet (s) | 1H |
| Hₑ | Aromatic (ortho to -CHO) | 7.7 - 7.8 | Doublet (d) | 2H |
| Hf | Aromatic (meta to -CHO) | 7.0 - 7.1 | Doublet (d) | 2H |
| Hc, Hd | Aromatic (Iodophenyl) | 7.6 - 7.7 | Doublet (d) | 4H |
| Hb | Aromatic (Iodophenyl) | 6.8 - 6.9 | Doublet (d) | 4H |
-
Causality : The aldehyde proton (Hₐ) is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, placing its signal far downfield.[7] The protons ortho to the aldehyde (Hₑ) are similarly deshielded compared to those meta (Hf). In the iodophenyl rings, the protons ortho to the electron-donating nitrogen (Hb) are shielded and appear upfield, while those meta to the nitrogen (Hc, Hd) are further downfield.
¹³C NMR Spectrum Analysis (Predicted)
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-C HO) | 190 - 192 |
| Aromatic (C-N, benzaldehyde ring) | 152 - 154 |
| Aromatic (C-N, iodophenyl rings) | 146 - 148 |
| Aromatic (CH, ortho to -CHO) | 131 - 132 |
| Aromatic (CH, meta to -CHO) | 118 - 120 |
| Aromatic (CH, ortho/meta to I) | 138 - 139 / 125 - 126 |
| Aromatic (C-CHO) | 130 - 131 |
| Aromatic (C-I) | 90 - 92 |
-
Causality : The carbonyl carbon is the most deshielded carbon, appearing furthest downfield. The carbon atoms directly attached to the electronegative iodine (C-I) are significantly shielded due to the heavy atom effect, resulting in an upfield shift compared to other aromatic carbons. Carbons attached to the nitrogen atom are deshielded due to nitrogen's electronegativity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Instrument Setup : Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.
Conclusion: A Self-Validating System
The structural validation of this compound is a self-validating process when MS and NMR data are used in conjunction. High-resolution MS confirms the elemental formula with high precision, while ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the atomic connectivity. The predicted aldehyde and aromatic signals, their specific chemical shifts, multiplicities, and integration ratios in the NMR spectra, combined with the correct molecular ion peak in the mass spectrum, form a unique analytical fingerprint. This comprehensive characterization ensures the purity and identity of the material, which is essential for its successful application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 808758-81-8 [m.chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 808758-81-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical properties like melting point and solubility of 4-(Bis(4-iodophenyl)amino)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 4-(Bis(4-iodophenyl)amino)benzaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 808758-81-8), a key intermediate in the fields of organic electronics and advanced synthesis.[1][2] Primarily focusing on its melting point and solubility characteristics, this document is intended for researchers, chemists, and drug development professionals. We will delve into experimentally reported data, provide predictive analysis based on molecular structure, and outline standardized protocols for empirical verification. The causality behind experimental choices and the importance of these properties in practical applications, such as in the development of Organic Light-Emitting Diodes (OLEDs), are discussed to provide field-proven insights.[1][2]
Compound Identification and Molecular Structure
This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one benzaldehyde group. This structure imparts significant functionality, making it a valuable building block for creating complex molecular architectures and functional materials.[1][2] The presence of the heavy iodine atoms significantly increases the molecular weight, while the aldehyde group offers a reactive site for further chemical transformations.
Table 1: Key Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 808758-81-8 | [1][3][4] |
| Molecular Formula | C₁₉H₁₃I₂NO | [3][4] |
| Molecular Weight | 525.13 g/mol | [3][4][5] |
| IUPAC Name | 4-[bis(4-iodophenyl)amino]benzaldehyde | [3] |
| Physical Form | Solid; Slightly pale yellow powder | [3][4] |
| Purity (Typical) | ≥95% - ≥97% | [1][3][4][5] |
Core Physical Properties: Melting Point and Solubility
The physical properties of a compound are critical for its handling, purification, and application. They dictate storage conditions, solvent selection for reactions, and the ultimate morphology of thin films in electronic devices.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity. For this compound, commercial suppliers report a consistent, albeit slightly varied, melting point.
Table 2: Reported Melting Point Data
| Reported Value | Source |
| 139-143 °C | Fluorochem[3] |
| 140 °C | Lab Pro Inc.[4], TCI America[5] |
Expert Analysis: The reported melting point centers around 140°C. The range of 139-143°C is relatively narrow, which is indicative of a compound with good purity.[3] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For applications in organic electronics, high purity (often >97%) is essential, and a sharp melting point is a primary quality control checkpoint.[1]
Solubility Profile
-
Non-Polar Characteristics: The three aromatic rings (two iodophenyl and one benzaldehyde) create a large, hydrophobic surface area. This suggests good solubility in common non-polar and moderately polar organic solvents.
-
Polar Characteristics: The tertiary amine and the aldehyde's carbonyl group (C=O) introduce polarity. However, these are not sufficient to render the molecule soluble in highly polar protic solvents like water, especially given the molecule's large size.
Predicted Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.
-
Moderate Solubility: Acetone, Ethyl Acetate.
-
Low to Insoluble: Water, Ethanol, Methanol, Hexanes.
Expert Insight: The rationale for this prediction lies in the "like dissolves like" principle. Solvents like DCM and THF are excellent at solvating large aromatic compounds. The high calculated LogP value of 6.87 further supports its hydrophobic nature.[3] When designing experiments, a solubility screen is a crucial first step. Starting with small quantities of the compound in a range of solvents is a standard, efficient approach to identify suitable systems for reaction, purification (e.g., recrystallization), and deposition.
Standardized Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols for determining melting point and solubility are recommended.
Protocol for Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, which provides a higher degree of accuracy and objectivity than traditional oil bath methods.
Workflow: Melting Point Determination
Caption: Workflow for precise melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely grind a small amount of this compound to ensure uniform heat transfer.
-
Loading: Tightly pack the powdered sample into a capillary tube to a height of 3-4 mm.
-
Instrument Calibration: Before measurement, ensure the apparatus is calibrated using a certified reference standard with a melting point near the expected value (e.g., benzoin, ~137°C).
-
Measurement Parameters: Set a slow ramp rate of 1-2°C per minute for accurate determination. A faster preliminary scan can be used to find the approximate range.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid material has melted (completion). The range between these two points is the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol for Solubility Screening
This protocol provides a systematic approach to qualitatively and semi-quantitatively assess the compound's solubility in various solvents.
Workflow: Solubility Screening
Caption: Systematic workflow for solubility screening.
Step-by-Step Methodology:
-
Preparation: Dispense a precisely weighed mass (e.g., 10 mg) of the compound into several labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 1.0 mL) of a selected solvent to each vial. This corresponds to a concentration of 10 mg/mL.
-
Equilibration: Agitate the vials using a vortex mixer or sonicator for a set period (e.g., 2-5 minutes) at a controlled room temperature.
-
Initial Observation: Visually inspect each vial against a dark background. If the solution is completely clear, the compound is considered soluble at that concentration.
-
Heating Step (for partially soluble/insoluble): If solid remains, gently warm the vial and observe if dissolution occurs. This helps identify solvents suitable for recrystallization.
-
Classification: Categorize the solubility as "Soluble," "Partially Soluble," or "Insoluble" for each solvent at the tested concentration and temperature.
Applications and Safety Considerations
Key Applications
This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure is particularly relevant for:
-
OLED Materials: Triarylamine derivatives are widely used as hole-transporting materials in OLEDs due to their electronic properties. The aldehyde group allows for further functionalization to fine-tune the final molecule's performance.[1][2]
-
Complex Organic Synthesis: It serves as a building block for larger, more complex molecules in pharmaceutical and materials science research.[1]
Safety and Handling
According to supplier safety data, this compound is classified with the GHS07 pictogram (Harmful/Irritant).[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Store in a cool, dark place under an inert atmosphere, as the compound may be air-sensitive.[4]
Conclusion
This compound is a solid, crystalline compound with a melting point of approximately 140°C . While specific solubility data is sparse, its chemical structure strongly indicates high solubility in common chlorinated and aromatic organic solvents and poor solubility in water and alcohols. The standardized protocols provided herein offer a robust framework for researchers to verify these properties in their own laboratories. A thorough understanding of these fundamental physical characteristics is paramount for the successful application of this versatile intermediate in the synthesis of next-generation materials.
References
A Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Synthesis, Characterization, and Applications in Advanced Materials
Abstract
This technical guide provides an in-depth examination of 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS No: 808758-81-8), a pivotal intermediate in the fields of materials science and organic synthesis. We will explore its fundamental physicochemical properties, delineate a robust and logical synthetic pathway, detail comprehensive methods for structural elucidation and quality control, and discuss its primary application as a versatile building block for optoelectronic materials, particularly Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organic functional materials.
Core Compound Identity and Physicochemical Properties
This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to two 4-iodophenyl groups and one 4-formylphenyl (benzaldehyde) group. The presence of the electron-rich triarylamine core, the reactive aldehyde functionality, and the heavy iodine atoms makes this molecule a unique and valuable precursor. The iodine atoms, in particular, serve as strategic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex, conjugated molecular architectures.
The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-[Bis(4-iodophenyl)amino]benzaldehyde | [1] |
| CAS Number | 808758-81-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₃I₂NO | [2][5] |
| Molecular Weight | 525.13 g/mol | [2][4] |
| Appearance | Light yellow to orange crystalline powder | [2][3] |
| Melting Point | 139 - 143 °C | [3] |
| Purity | Typically ≥95-97% (GC) | [2][4][6] |
| Canonical SMILES | O=CC1=CC=C(N(C2=CC=C(I)C=C2)C2=CC=C(I)C=C2)C=C1 | [1][4] |
| InChI Key | HIUBJHKIRVFTOM-UHFFFAOYSA-N | [1][3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere; keep in a dark place. | [3][5] |
| Key Sensitivities | Air sensitive | [2] |
Synthesis Strategy and Mechanistic Considerations
The synthesis of this compound is logically approached as a two-stage process. First, the construction of the core triarylamine scaffold, followed by the introduction of the aldehyde group (formylation).
Stage 1: Synthesis of the Triarylamine Precursor
The precursor, 4-iodo-N-(4-iodophenyl)aniline (also known as bis(4-iodophenyl)amine), is efficiently synthesized via a double C-N cross-coupling reaction. While classical methods like the Ullmann condensation exist, modern palladium-catalyzed Buchwald-Hartwig amination offers superior yields, milder conditions, and broader functional group tolerance.
Expert Insight: The choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as Xantphos or BrettPhos are highly effective as they facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for forming sterically hindered C-N bonds. Sodium tert-butoxide is employed as a strong, non-nucleophilic base to deprotonate the amine and regenerate the active catalyst.
Stage 2: Formylation via the Vilsmeier-Haack Reaction
With the triarylamine core in hand, the aldehyde functionality is introduced. The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic compounds like triarylamines[7]. The reaction utilizes the Vilsmeier reagent (chloroiminium salt), generated in-situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Mechanism Rationale: The triarylamine acts as a powerful nucleophile, attacking the electrophilic Vilsmeier reagent. The high electron density on the para-position of the unsubstituted phenyl ring directs the electrophilic substitution to that site, leading to the desired product with high regioselectivity. A subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final benzaldehyde product.
Structural Elucidation and Quality Control Protocol
Confirming the identity and purity of this compound is paramount. A multi-technique approach is required for a self-validating and trustworthy analysis.
Step-by-Step QC Workflow
-
Initial Assessment (Appearance & Melting Point):
-
Infrared (IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Procedure: Prepare a sample (e.g., KBr pellet or ATR).
-
Expected Peaks:
-
~1690-1710 cm⁻¹: A strong, sharp absorbance corresponding to the C=O stretch of the aromatic aldehyde. This is a critical diagnostic peak.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde (Fermi doublet).
-
~1580-1600 cm⁻¹ & ~1480-1500 cm⁻¹: Strong C=C stretching vibrations from the aromatic rings.
-
~810-840 cm⁻¹: A strong C-H out-of-plane bending band indicating 1,4-disubstitution (para) on the phenyl rings.
-
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: To confirm the precise molecular structure and assess purity.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals:
-
~9.8-10.0 ppm (singlet, 1H): The highly deshielded aldehyde proton (-CHO). Its integration to 1H is a key purity check.
-
~7.5-7.9 ppm (multiplet, aromatic): Protons on the benzaldehyde ring, likely appearing as two distinct doublets.
-
~6.8-7.4 ppm (multiplet, aromatic): Protons on the two iodophenyl rings, also likely appearing as sets of doublets. The specific chemical shifts will depend on the electronic environment.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Procedure: Use an appropriate ionization technique (e.g., ESI, EI).
-
Expected Result: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 525.1. The isotopic pattern will be complex due to the presence of two iodine atoms.
-
-
Chromatographic Purity (HPLC):
-
Objective: To obtain a quantitative measure of purity.
-
Procedure: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).
-
Acceptance Criterion: The area of the main peak corresponding to the product should be ≥97% of the total integrated peak area for high-purity applications.
-
Core Application: A Building Block for OLED Materials
The primary utility of this compound lies in its role as a multifunctional intermediate for advanced materials, particularly for OLEDs.[6]
Why it is effective:
-
Hole-Transporting Core: The triarylamine moiety is a well-established, electron-rich scaffold known for its excellent hole-transporting capabilities and high thermal stability, which are essential properties for Hole Transport Layer (HTL) materials in OLED devices.
-
Reactive Aldehyde Handle: The benzaldehyde group provides a reactive site for further chemical transformations. It can readily undergo condensation reactions (e.g., Knoevenagel, Wittig) to extend conjugation and build larger, more complex emissive or charge-transporting molecules.
-
Dual Cross-Coupling Sites: The two C-I bonds are ideal sites for palladium-catalyzed cross-coupling reactions. This allows for the symmetrical or asymmetrical attachment of other functional aromatic or heterocyclic units, enabling precise tuning of the final molecule's electronic properties (e.g., HOMO/LUMO levels, emission wavelength).
Experimental Protocol: Knoevenagel Condensation
This protocol details a representative downstream reaction, using this compound to synthesize a more conjugated system via Knoevenagel condensation with malononitrile.
Objective: To synthesize 2-((4-(bis(4-iodophenyl)amino)phenyl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol or Toluene (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.25 g, 10 mmol).
-
Reagent Addition: Add ethanol (40 mL) to dissolve the starting material, followed by malononitrile (0.73 g, 11 mmol).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL).
-
Causality Note: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophilic carbanion required to attack the electrophilic aldehyde carbon.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the aldehyde spot and the formation of a new, often brightly colored, product spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to achieve high purity.
-
Characterization: Dry the final product under vacuum and characterize using the methods described in Section 3 (NMR, IR, MS) to confirm its structure.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Precautionary Measures:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container under an inert gas like argon or nitrogen, as it is air sensitive.[2]
-
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 808758-81-8 [m.chemicalbook.com]
- 4. 4-[Bis(4-iodophenyl)amino]benzaldehyde 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. bldpharm.com [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. [Comprehensive undergraduate experiment: synthesis and chromism of 4-[bis(4-methylphenyl)amino] benzaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(Bis(4-iodophenyl)amino)benzaldehyde
An In-Depth Technical Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and advanced organic synthesis. The document details the compound's fundamental chemical and physical properties, including its molecular weight and formula. It further explores plausible synthetic methodologies, elucidates its primary applications as a precursor for Organic Light-Emitting Diode (OLED) materials, and outlines expected analytical characterizations. Safety protocols and handling procedures are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel functional materials.
Chemical Identity and Core Properties
This compound is a triarylamine derivative characterized by a central nitrogen atom bonded to a benzaldehyde moiety and two 4-iodophenyl groups. This structure is foundational to its utility in materials science. The iodo- substituents serve as versatile reactive sites for further chemical modification, while the triphenylamine core is known for its electron-donating and hole-transporting properties.
Molecular Structure
The chemical structure features a tetrahedral nitrogen center, creating a non-planar, propeller-like geometry. This shape can inhibit intermolecular stacking (π-π stacking) in the solid state, which is often beneficial for amorphous film formation in electronic devices.
Caption: 2D representation of this compound.
Physicochemical Properties
The compound's key identifiers and physical properties are summarized below, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 808758-81-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₃I₂NO | [1][3][4][5] |
| Molecular Weight | 525.13 g/mol | [1][4][5] |
| IUPAC Name | 4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | [5] |
| Appearance | Solid, crystalline powder, slightly pale yellow | [1][2][4] |
| Melting Point | 139-143 °C | [2][3] |
| Purity | Typically ≥95-97% | [1][2][4][6] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and insoluble in water. |
Synthesis and Mechanistic Considerations
While specific proprietary synthesis routes may vary, compounds of this class are typically synthesized via transition metal-catalyzed cross-coupling reactions. The most common and industrially scalable methods are the Buchwald-Hartwig amination or the Ullmann condensation.
The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope. This pathway involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of this compound, a plausible route involves the reaction of bis(4-iodophenyl)amine with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, as the C-F or C-Cl bond is more reactive in this specific coupling than the C-I bonds on the amine. Alternatively, reacting 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene is also a viable, though potentially less selective, pathway.
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for a Buchwald-Hartwig amination approach.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative, non-optimized procedure based on established Buchwald-Hartwig amination methods. Caution: This procedure should only be performed by trained chemists in a suitable laboratory setting.
-
Preparation: To an oven-dried Schlenk flask, add bis(4-iodophenyl)amine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-fluorobenzaldehyde (1.1 eq) and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent and Reaction: Add anhydrous toluene via syringe. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile building block for more complex functional molecules, particularly in the domain of organic electronics.[6][7]
OLED Materials
The triphenylamine (TPA) core is a canonical hole-transporting material (HTM) scaffold. The nitrogen's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its movement through an organic film under an applied voltage.
-
Core Unit: The compound itself can be used as a core to build larger, starburst-type molecules or polymers.
-
Reactive Handles: The two iodine atoms are excellent leaving groups for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward attachment of other functional groups, such as electron-transporting moieties, fluorescent or phosphorescent emitters, or solubilizing chains, to precisely tune the optoelectronic properties of the final material.[7]
Caption: Role as a versatile building block for functional materials.
Expected Spectroscopic Characterization
Verification of the compound's identity and purity is critical. The following data are expected from standard analytical techniques based on the molecule's functional groups.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 9.8-10.0 ppm corresponding to the aldehyde proton (-CHO). - Multiple doublets in the aromatic region (approx. 6.8-7.8 ppm). The protons on the benzaldehyde ring and the two identical iodophenyl rings will give rise to distinct AA'BB' or simple doublet patterns. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 190 ppm. - Aromatic carbon signals between 110-150 ppm. The carbon atom bonded to iodine (C-I) will appear at a characteristically higher field (lower ppm, ~90-100 ppm) compared to other aromatic carbons. |
| FTIR | - Strong C=O stretching vibration for the aldehyde at ~1690-1710 cm⁻¹. - C-H stretching for the aldehyde proton often visible as two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching vibrations around 1580-1600 cm⁻¹. - Strong C-N stretching vibration around 1280-1350 cm⁻¹. - C-I stretching vibration in the far-IR region, typically below 600 cm⁻¹. |
| Mass Spec (EI/ESI) | - A prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 525.1). The high-resolution mass should match the exact mass of C₁₉H₁₃I₂NO. - A characteristic isotopic pattern due to the presence of two iodine atoms. |
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the compound's integrity and ensure user safety.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1][2]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Avoid breathing dust.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1] Keep in a cool, dark, and dry place; refrigeration at 2-8 °C is recommended for long-term stability.[1] The compound is noted to be potentially air-sensitive.[4]
References
In-depth Technical Guide: The Crystal Structure of 4-(Bis(4-iodophenyl)amino)benzaldehyde
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and crystallographic databases, we must report that a detailed, publicly available crystal structure for 4-(Bis(4-iodophenyl)amino)benzaldehyde could not be located. While this compound is commercially available and cited as a key intermediate in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), its specific crystallographic parameters—such as space group, unit cell dimensions, and atomic coordinates from single-crystal X-ray diffraction—do not appear to be published in peer-reviewed journals or deposited in common databases as of our latest search.
This guide will therefore proceed by outlining the known properties and synthetic context of this molecule, underscoring the significance of its structural features, and providing a generalized workflow for how its crystal structure would be determined. This serves as both a summary of the current state of knowledge and a methodological blueprint for researchers who may wish to undertake this characterization.
Introduction: A Molecule of Interest in Advanced Materials
This compound is a triarylamine derivative, a class of molecules renowned for their charge-transporting properties. The presence of the two iodophenyl groups and a benzaldehyde moiety suggests a molecule with significant potential for further functionalization and incorporation into larger, electronically active systems.
Key Structural Features and Their Implications:
-
Triphenylamine Core: The nitrogen atom bonded to three phenyl rings forms a non-planar, propeller-like structure. This geometry is crucial for forming stable amorphous films, a desirable characteristic for OLED fabrication as it prevents crystallization that can degrade device performance.
-
Iodine Substituents: The heavy iodine atoms can influence the molecule's photophysical properties, potentially promoting intersystem crossing and leading to applications in phosphorescent OLEDs (PhOLEDs). They also serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex architectures.
-
Benzaldehyde Group: This functional group is a classic building block in organic synthesis. It can readily undergo reactions such as Wittig olefination, condensation reactions, and reductive amination, allowing for the covalent linkage of this charge-transporting unit to other molecular components or polymer backbones.
Based on its chemical structure, this compound is primarily utilized as a crucial solid intermediate for the synthesis of advanced OLED materials and other complex organic compounds.[1][2] Its high purity is essential for these applications to ensure optimal performance in electronic devices.[1]
Physicochemical Properties
While crystallographic data is unavailable, several key physical and chemical properties have been reported by commercial suppliers.
| Property | Value | Source |
| CAS Number | 808758-81-8 | [1] |
| Molecular Formula | C₁₉H₁₃I₂NO | [3][4] |
| Molecular Weight | 525.13 g/mol | [3] |
| Physical State | Solid, powder to crystal | [2][3][4] |
| Color | Light yellow to Orange | [4] |
| Melting Point | 139-143 °C | [2][4] |
| Purity | ≥95% - 97% | [2][3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthesis and Crystallization: A Proposed Workflow
Although a specific, detailed synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for creating triarylamines is through a double Buchwald-Hartwig amination.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol: Single Crystal Growth
The key to determining the crystal structure is obtaining a high-quality single crystal. This is often a matter of careful experimentation and patience.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Principle: The underlying principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The slow rate of crystallization is critical.
Methodologies:
-
Slow Evaporation:
-
Step 1: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) at room temperature to form a nearly saturated solution.
-
Step 2: Filter the solution to remove any particulate matter.
-
Step 3: Transfer the solution to a clean vial, cover it with a cap that has been pierced with a needle (or with parafilm with small perforations). This allows the solvent to evaporate slowly over several days to weeks.
-
Causality: The gradual increase in concentration as the solvent evaporates provides the gentle driving force for crystal nucleation and growth.
-
-
Solvent Diffusion (Vapor or Liquid):
-
Step 1: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
-
Step 2: Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble, but which is miscible with the "good" solvent.
-
Step 3 (Vapor Diffusion): The anti-solvent will slowly diffuse in the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.
-
Step 3 (Liquid Diffusion): Carefully layer the anti-solvent on top of the solution of the compound. Crystallization will occur at the interface.
-
Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.
-
Crystal Structure Determination Workflow
Once a suitable single crystal is obtained, its structure can be elucidated using single-crystal X-ray diffraction.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Self-Validating System:
-
Data Quality Indicators: During data reduction, metrics like R(int) and completeness provide an immediate check on the quality of the diffraction data.
-
Refinement Metrics: The refinement process yields R-factors (e.g., R1, wR2) and a goodness-of-fit (GooF) parameter. Values of R1 below 5% for high-quality data indicate a good match between the crystallographic model and the experimental data.
-
Validation Software: Programs like PLATON are used to check the final structure for missed symmetry, unusual bond lengths and angles, and other potential issues, ensuring the final model is chemically and crystallographically sound.
Conclusion
While the definitive crystal structure of this compound remains to be published, its molecular architecture strongly suggests its utility as a versatile building block for advanced electronic materials. The protocols and workflows outlined in this guide provide a robust framework for any researcher aiming to synthesize this compound and elucidate its solid-state structure. The determination of its crystal packing, intermolecular interactions, and conformational details would be a valuable contribution to the field of materials science, offering deeper insights into the structure-property relationships that govern the performance of organic electronic devices.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among these, 4-(Bis(4-iodophenyl)amino)benzaldehyde stands out as a crucial intermediate, particularly in the development of advanced materials like Organic Light-Emitting Diodes (OLEDs) and for various complex organic syntheses.[1][2] Its unique structure, featuring a triarylamine core with two iodophenyl groups and a benzaldehyde moiety, provides a versatile platform for further chemical modification. This guide offers an in-depth exploration of the starting materials required for its synthesis, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound typically involves the formation of a carbon-nitrogen (C-N) bond between a diarylamine and an aryl halide. Two powerful and widely adopted cross-coupling methodologies are primarily employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, available resources, and tolerance for specific reaction conditions.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[3] While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern advancements, such as the use of ligands, have significantly moderated these requirements, making it a viable and scalable option.[4][5]
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7][8] Known for its high efficiency, broad substrate scope, and milder reaction conditions compared to the traditional Ullmann reaction, it is a preferred method in many contemporary synthetic laboratories.[6]
Section 2: Core Starting Materials
Regardless of the chosen synthetic route, the assembly of this compound necessitates two key building blocks. The retrosynthetic analysis points to a disconnection at the central nitrogen atom, leading to a diarylamine and a benzaldehyde derivative.
Pathway A: Coupling of a Diarylamine with an Aldehyde-Functionalized Aryl Halide
This is a common and logical approach where the triarylamine core is constructed by coupling a pre-formed diarylamine with a benzaldehyde derivative.
-
Starting Material 1: Bis(4-iodophenyl)amine
-
Synonyms: 4,4'-Diiododiphenylamine[9]
-
CAS Number: 20255-70-3[9]
-
Molecular Formula: C12H9I2N[9]
-
Molecular Weight: 421.01 g/mol [9]
-
Physical Properties: Typically a white to light yellow powder or crystal with a melting point in the range of 125-129 °C.[9]
-
Significance: This molecule provides the core diarylamine structure with the strategically placed iodine atoms, which can be crucial for subsequent cross-coupling reactions or for tuning the electronic properties of the final product.
-
-
Starting Material 2: 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde
-
Rationale for Halogen Choice: In this pathway, a more reactive halogen (F or Cl) on the benzaldehyde component is preferred to facilitate nucleophilic aromatic substitution, especially in the context of an Ullmann-type reaction.
-
Pathway B: Coupling of a Primary Amine with Two Equivalents of an Aryl Halide
An alternative strategy involves the double arylation of a primary amine.
-
Starting Material 1: 4-Aminobenzaldehyde
-
CAS Number: 556-18-3
-
Molecular Formula: C7H7NO
-
Molecular Weight: 121.14 g/mol
-
Physical Properties: A crystalline solid.
-
Significance: This molecule serves as the foundational piece, providing the central nitrogen atom and the benzaldehyde functionality. The synthesis of p-aminobenzaldehyde itself can be achieved through the reduction of p-nitrotoluene.[10]
-
-
Starting Material 2: 1,4-Diiodobenzene
-
CAS Number: 624-38-4
-
Molecular Formula: C6H4I2
-
Molecular Weight: 329.91 g/mol
-
Physical Properties: A solid at room temperature.
-
Significance: This reagent provides the iodophenyl moieties that will be coupled to the primary amine.
-
Section 3: Recommended Synthetic Protocol (Ullmann Condensation)
The Ullmann condensation provides a robust and often cost-effective method for the synthesis of this compound. The following protocol is based on established principles of ligand-accelerated Ullmann reactions.[4][5]
Materials and Reagents
| Reagent/Material | Molecular Formula | CAS Number | Key Properties |
| Bis(4-iodophenyl)amine | C12H9I2N | 20255-70-3 | White to light yellow powder.[9] |
| 4-Fluorobenzaldehyde | C7H5FO | 459-57-4 | Liquid |
| Copper(I) Iodide (CuI) | CuI | 7681-65-4 | Off-white to brownish powder |
| 1,10-Phenanthroline | C12H8N2 | 66-71-7 | White crystalline solid |
| Potassium Carbonate (K2CO3) | K2CO3 | 584-08-7 | White powder, anhydrous |
| N,N-Dimethylformamide (DMF) | C3H7NO | 68-12-2 | Anhydrous, high-boiling polar solvent[3] |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Bis(4-iodophenyl)amine (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), Copper(I) Iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A potential alternative purification method for aminobenzaldehydes involves a sequence of acidification, filtration of insoluble impurities, and neutralization to precipitate the purified product.[11]
Causality Behind Experimental Choices
-
Ligand Acceleration: The addition of 1,10-phenanthroline as a ligand for the copper catalyst dramatically moderates the reaction conditions, allowing for lower temperatures and cleaner reactions compared to traditional Ullmann condensations.[4][5]
-
Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the amine, which is a key step in the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like DMF is necessary to solubilize the reagents and to achieve the required reaction temperature.[3]
Section 4: Alternative Synthetic Approach (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination offers an alternative, often higher-yielding, route.
Materials and Reagents
| Reagent/Material | Molecular Formula | CAS Number | Key Properties |
| 4-Aminobenzaldehyde | C7H7NO | 556-18-3 | Crystalline solid |
| 1,4-Diiodobenzene | C6H4I2 | 624-38-4 | Solid |
| Palladium(II) Acetate (Pd(OAc)2) | C4H6O4Pd | 3375-31-3 | Orange-brown solid |
| Xantphos | C39H32OP2 | 161265-03-8 | White to off-white powder |
| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 865-48-5 | White powder, strong base |
| Toluene | C7H8 | 108-88-3 | Anhydrous |
Conceptual Workflow
The reaction would involve the palladium-catalyzed double arylation of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene in the presence of a suitable phosphine ligand (like Xantphos) and a strong base (like sodium tert-butoxide). The general mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][7]
Section 5: Visualization of the Synthetic Workflow
Ullmann Condensation Workflow
Caption: Ullmann condensation workflow for synthesis.
Section 6: Supplier Information for Key Starting Materials
| Starting Material | Example Suppliers |
| Bis(4-iodophenyl)amine | J&K Scientific[9], TCI America, Sigma-Aldrich[12] |
| 4-Iodobenzaldehyde | Sigma-Aldrich, ChemicalBook[13][14], PubChem[15] |
| 4-Aminobenzaldehyde | Organic Syntheses[10] |
| This compound | NINGBO INNO PHARMCHEM CO.,LTD.[1][2], Sigma-Aldrich, Fluorochem[16] |
Section 7: Conclusion
The synthesis of this compound is a critical process for the advancement of materials science and organic synthesis. A thorough understanding of the available synthetic routes and the properties of the required starting materials is paramount for a successful and efficient synthesis. Both the Ullmann condensation and the Buchwald-Hartwig amination offer effective pathways, with the choice being dictated by the specific needs of the research or development program. This guide provides a comprehensive overview to aid scientists in the strategic planning and execution of this important synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 12. Bis(4-iodophenyl)amine | 20255-70-3 [sigmaaldrich.com]
- 13. 15164-44-0 CAS MSDS (4-Iodobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. 4-Iodobenzaldehyde | 15164-44-0 [chemicalbook.com]
- 15. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
A Comprehensive Technical Guide to the Theoretical Yield Calculation for 4-(Bis(4-iodophenyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bis(4-iodophenyl)amino)benzaldehyde is a triarylamine derivative of significant interest in the fields of materials science and pharmaceuticals. Its structural motifs are often found in organic light-emitting diode (OLED) materials, where it can serve as a crucial building block for hole-transporting layers, contributing to the efficiency and longevity of such devices.[1] Furthermore, the triarylamine scaffold is a recurring feature in various pharmacologically active compounds. A precise understanding of its synthesis and the ability to accurately predict the theoretical yield are fundamental to optimizing its production for both research and industrial applications.
This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to approach the synthesis of this and similar compounds with a strong foundation in stoichiometric principles and reaction optimization.
Chemical Principles and Reaction Pathway
The synthesis of this compound typically proceeds via a double N-arylation reaction. Among the established methods for forming carbon-nitrogen (C-N) bonds in the synthesis of triarylamines, the Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent.[2][3] Both reactions involve the coupling of an amine with an aryl halide in the presence of a metal catalyst.
For the purpose of this guide, we will focus on a representative Ullmann condensation reaction, a classic and robust method for this type of transformation. The reaction involves the coupling of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene in the presence of a copper catalyst and a base.
The overall balanced chemical equation for this reaction is:
C_7H_7NO + 2 C_6H_4I_2 → C_{19}H_{13}I_2NO + 2 HI
4-aminobenzaldehyde + 2(1,4-diiodobenzene) → this compound + 2 Hydroiodic acid
It is important to note that the hydroiodic acid produced will be neutralized by the base present in the reaction mixture.
Experimental Protocol (Representative)
Materials:
-
4-aminobenzaldehyde
-
1,4-diiodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium carbonate (K_2CO_3) (base)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via a syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In-depth Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.
Step 1: Determine the Molar Masses of Reactants and Product
To begin, we need the molar masses of the reactants and the final product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 4-aminobenzaldehyde | C_7H_7NO | 121.14 |
| 1,4-diiodobenzene | C_6H_4I_2 | 329.90 |
| This compound | C_{19}H_{13}I_2NO | 525.13 |
Step 2: Identify the Limiting Reagent
The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed. To identify the limiting reagent, we will calculate the number of moles of each reactant used in a hypothetical experiment based on the representative protocol.
Let's assume we start with:
-
1.21 g of 4-aminobenzaldehyde
-
7.26 g of 1,4-diiodobenzene
Moles of 4-aminobenzaldehyde:
Moles of 1,4-diiodobenzene:
According to the balanced chemical equation, 1 mole of 4-aminobenzaldehyde reacts with 2 moles of 1,4-diiodobenzene. Let's determine the stoichiometric amount of 1,4-diiodobenzene required to react completely with the available 4-aminobenzaldehyde:
We have approximately 0.022 mol of 1,4-diiodobenzene available, which is more than the 0.020 mol required to react with all of the 4-aminobenzaldehyde. Therefore, 4-aminobenzaldehyde is the limiting reagent .
Step 3: Calculate the Theoretical Yield of this compound
The theoretical yield of the product is calculated based on the number of moles of the limiting reagent. From the balanced equation, 1 mole of 4-aminobenzaldehyde produces 1 mole of this compound.
Moles of product:
Theoretical yield (in grams):
Therefore, the theoretical yield of this compound in this hypothetical experiment is approximately 5.25 grams .
Factors Influencing Actual Yield
It is important for researchers to understand that the actual yield obtained in a laboratory setting is often less than the theoretical yield. Several factors can contribute to this discrepancy:
-
Incomplete Reactions: The reaction may not go to completion, leaving some of the limiting reagent unreacted.
-
Side Reactions: Competing or side reactions can consume reactants and produce undesired byproducts.
-
Purification Losses: Product is inevitably lost during workup and purification steps such as filtration, extraction, and chromatography.
-
Purity of Reagents: The presence of impurities in the starting materials can affect the reaction outcome.
-
Reaction Conditions: Deviations from optimal temperature, pressure, or reaction time can lead to lower yields.
A thorough understanding of these factors is crucial for optimizing the synthesis and maximizing the actual yield of this compound.
Visualizing the Workflow and Reaction
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Ullmann condensation for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed framework for understanding and calculating the theoretical yield of this compound. By elucidating the underlying chemical principles, presenting a representative experimental protocol, and offering a step-by-step calculation of the theoretical yield, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. A firm grasp of these concepts is essential for the efficient and cost-effective synthesis of this and other valuable chemical compounds.
References
Methodological & Application
Application Notes and Protocols: 4-(Bis(4-iodophenyl)amino)benzaldehyde in the Synthesis of Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of 4-(Bis(4-iodophenyl)amino)benzaldehyde as a Core Building Block
In the landscape of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular architecture of the organic materials employed. This compound stands out as a pivotal precursor in the synthesis of high-performance OLED materials.[1] Its triphenylamine core provides a robust, electron-rich framework conducive to efficient hole transport, a critical function in OLED device operation. The presence of two iodophenyl groups offers reactive sites for carbon-carbon and carbon-nitrogen cross-coupling reactions, enabling the construction of extended conjugated systems. Furthermore, the benzaldehyde moiety serves as a versatile functional handle for subsequent chemical transformations, allowing for the synthesis of a diverse array of functional molecules, including hole-transporting materials and emissive dopants. The high purity of this intermediate is essential for achieving optimal performance in demanding OLED applications.[1]
This document provides a comprehensive guide for researchers and material scientists on the application of this compound as a foundational building block for a novel hole-transporting material (HTM). We will detail a full synthetic protocol, provide in-depth characterization of the resulting material, and outline a standard procedure for its integration into an OLED device, complete with expected performance metrics.
PART 1: Synthesis of a High-Performance Hole-Transporting Material
The true utility of this compound is realized when it is transformed into a larger, functional molecule. Here, we detail the synthesis of a novel triarylamine-based hole-transporting material, hereafter referred to as HTM-1 , derived from this key intermediate. The synthetic strategy employs a Suzuki coupling reaction to extend the conjugation of the molecule, a common and effective method for tuning the optoelectronic properties of organic materials.
Reaction Scheme: Synthesis of HTM-1
Caption: Synthetic route to HTM-1 via Suzuki coupling.
Experimental Protocol: Synthesis of HTM-1
Materials:
-
This compound (97% purity or higher)[1]
-
Arylboronic acid derivative (e.g., 4-(diphenylamino)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 mmol), the arylboronic acid derivative (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene and 10 mL of deionized water to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL) and deionized water (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure HTM-1 .
PART 2: Material Characterization
Thorough characterization of the synthesized HTM-1 is crucial to ascertain its suitability for OLED applications. The following are key characterization techniques and expected data.
Photophysical, Electrochemical, and Thermal Properties
The photophysical, electrochemical, and thermal properties of triarylamine derivatives are critical indicators of their performance in OLEDs. These properties are influenced by the molecular structure, including the nature of the core and peripheral amine segments.[2]
| Property | Technique | Typical Values for Triarylamine-based HTMs | Significance for OLED Performance |
| UV-Vis Absorption (λabs) | UV-Vis Spectroscopy | 350 - 450 nm | Determines the transparency of the HTL to the light emitted from the emissive layer. |
| Photoluminescence (λem) | Fluorescence Spectroscopy | 400 - 550 nm | Indicates the intrinsic emissive properties of the material. A blue-shifted emission is generally preferred for HTLs. |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.0 to -5.5 eV | The Highest Occupied Molecular Orbital (HOMO) level should be well-aligned with the work function of the anode and the HOMO of the emissive layer for efficient hole injection and transport.[3] |
| LUMO Energy Level | Cyclic Voltammetry (CV) | -2.0 to -2.5 eV | The Lowest Unoccupied Molecular Orbital (LUMO) level should be sufficiently high to block electrons from leaking from the emissive layer to the anode. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | > 100 °C | A high glass transition temperature is indicative of good morphological stability of the thin film, which is crucial for the long-term operational stability of the OLED device.[4] |
| Decomposition Temp. (Td) | Thermogravimetric Analysis (TGA) | > 350 °C | High thermal stability is required to withstand the heat generated during device operation and the fabrication process (e.g., vacuum deposition).[2] |
Note: The specific values for HTM-1 would need to be determined experimentally.
PART 3: OLED Device Fabrication and Performance Evaluation
The ultimate test of a new hole-transporting material is its performance in a functional OLED device. The following section outlines a standard protocol for the fabrication of a multilayer OLED incorporating HTM-1 .
Device Architecture
A typical multilayer OLED structure is employed to evaluate the performance of HTM-1 .
Caption: A standard multilayer OLED device structure.
Fabrication Protocol
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
HTM-1 (synthesized as described above)
-
Emissive Layer (EML) material (e.g., a host-dopant system)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
Spin coater
-
Vacuum thermal evaporator
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer (e.g., 30 nm) of an aqueous PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: Dissolve HTM-1 in a suitable organic solvent (e.g., chlorobenzene) and spin-coat a layer (e.g., 40 nm) on top of the HIL. Anneal the substrate at an appropriate temperature to remove the solvent.
-
Emissive Layer (EML) Deposition: Deposit the emissive layer (e.g., 20 nm) via vacuum thermal evaporation. This layer can consist of a host material doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL) Deposition: Sequentially deposit the electron transport layer (e.g., 30 nm of Alq₃) via vacuum thermal evaporation.
-
Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., 1 nm of LiF) followed by a thicker layer of aluminum (e.g., 100 nm) to form the cathode. The deposition is done through a shadow mask to define the active area of the device.
Performance Evaluation
The performance of the fabricated OLED device should be characterized to evaluate the effectiveness of HTM-1 .
Key Performance Metrics:
| Metric | Description | Typical Measurement Setup |
| Current Density-Voltage-Luminance (J-V-L) Characteristics | Measures the relationship between the applied voltage, the current flowing through the device, and the light output. | Source meter and a calibrated photodiode/spectrometer. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Calculated from the J-V-L characteristics and the emission spectrum. |
| Power Efficiency | The amount of light output (in lumens) per unit of electrical power consumed (in watts). | Calculated from the J-V-L characteristics. |
| Color Coordinates (CIE) | Specifies the color of the emitted light on the CIE 1931 color space diagram. | Measured using a spectroradiometer. |
| Operational Lifetime (LT₅₀) | The time it takes for the device's initial luminance to decrease by 50% under constant current operation. | Measured by continuously operating the device and monitoring its luminance over time. |
Conclusion and Future Outlook
This compound serves as a versatile and crucial building block for the synthesis of advanced organic materials for OLEDs. The synthetic and fabrication protocols outlined in this document provide a clear pathway for researchers to develop and evaluate novel hole-transporting materials derived from this precursor. The ability to systematically modify the molecular structure through established chemical reactions allows for the fine-tuning of material properties to meet the demanding requirements of next-generation OLED displays and lighting applications. Future work could explore the derivatization of the benzaldehyde group to create novel emissive materials or the use of alternative cross-coupling reactions to further expand the library of functional molecules accessible from this key intermediate.
References
Application Notes and Protocols: 4-(Bis(4-iodophenyl)amino)benzaldehyde as a Building Block for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Triarylamine-Based Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a highly ordered structure, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, high surface area, and the ability to incorporate diverse functional units make them exceptional candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and optoelectronics.
This guide focuses on the use of 4-(Bis(4-iodophenyl)amino)benzaldehyde as a versatile building block for the synthesis of triarylamine-based COFs. The triarylamine core is of particular interest due to its electron-rich nature and excellent hole-transporting properties, making the resulting COFs highly promising for applications in photocatalysis and organic electronics. The presence of the aldehyde group allows for the formation of robust imine linkages, a common and reliable method for COF construction.
While a specific COF synthesized directly from this compound has yet to be reported in peer-reviewed literature, this guide will provide a comprehensive framework for its use. We will detail the synthesis of the building block itself and provide a detailed, field-proven protocol for the synthesis of a structurally analogous and well-characterized triarylamine-based COF. This will serve as a robust template for the successful design and synthesis of novel COFs from this compound.
Part 1: Synthesis of the Building Block: this compound
The synthesis of this compound is typically achieved through a copper-catalyzed Ullmann condensation reaction. This classic cross-coupling method is a reliable way to form carbon-nitrogen bonds between aryl halides and amines.
Reaction Principle
The Ullmann condensation involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. The reaction proceeds through a proposed mechanism involving the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the triarylamine product. The choice of ligand for the copper catalyst can significantly influence the reaction conditions and yields.
Detailed Synthetic Protocol
This protocol is adapted from established methodologies for Ullmann condensations to produce triarylamines.
Materials:
-
4-Aminobenzaldehyde
-
1,4-Diiodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq), 1,4-diiodobenzene (2.2 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed high-boiling point solvent (e.g., DMF) to the flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the filtrate with water and brine to remove the DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization of the Building Block
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretch and the C-N stretching of the triarylamine.
Part 2: Synthesis of a Triarylamine-Based Covalent Organic Framework
The most common method for synthesizing imine-linked COFs is through solvothermal synthesis. This technique involves heating the monomers in a sealed vessel with a suitable solvent system, often in the presence of a catalyst, to promote the formation of a crystalline, porous framework.
Illustrative Example: Synthesis of a TAPT-Based COF
As a direct example of a COF synthesized from this compound is not yet available in the literature, we present a detailed protocol for the synthesis of a well-characterized COF from a structurally similar triarylamine-based amine monomer, 1,3,5-tris(4-aminophenyl)triazine (TAPT), and a dialdehyde. This protocol can be adapted for the reaction of this compound with a triamine linker such as TAPT.
Detailed Protocol for Solvothermal Synthesis
Materials:
-
1,3,5-Tris(4-aminophenyl)triazine (TAPT)
-
Terephthalaldehyde (as an example dialdehyde)
-
1,4-Dioxane
-
Mesitylene
-
6 M Aqueous acetic acid
-
Acetone
-
Tetrahydrofuran (THF)
Equipment:
-
Pyrex tube with a sealable neck
-
Sonicator
-
Oven
-
Vacuum oven
-
Centrifuge
Procedure:
-
Monomer Preparation: In a Pyrex tube, add TAPT (e.g., 35.1 mg, 0.1 mmol) and terephthalaldehyde (e.g., 20.1 mg, 0.15 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL) to the Pyrex tube.
-
Sonication: Sonicate the mixture for 10 minutes to ensure a homogeneous suspension.
-
Catalyst Addition: Add 6 M aqueous acetic acid (0.1 mL) to the suspension.
-
Freeze-Pump-Thaw Cycles: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Reaction: Place the sealed tube in an oven at 120 °C for 3 days. A colored precipitate should form during this time.
-
Workup:
-
Cool the tube to room temperature.
-
Open the tube and collect the solid product by centrifugation or filtration.
-
Wash the solid repeatedly with acetone and THF to remove any unreacted monomers and oligomers.
-
-
Activation: Dry the purified COF powder in a vacuum oven at 120 °C overnight to remove residual solvent from the pores.
Part 3: Characterization of the Covalent Organic Framework
The successful synthesis of a crystalline and porous COF must be confirmed through a combination of characterization techniques.
| Technique | Purpose | Expected Results for a Triarylamine-Based COF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the COF. | A diffraction pattern with distinct peaks corresponding to the predicted crystal structure. The positions of the peaks can be used to determine the unit cell parameters and the stacking mode of the 2D layers. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent linkages and the disappearance of starting material functional groups. | Disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde. Appearance of a new C=N stretching band for the imine linkage. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized COF. | Images showing the shape and size of the COF crystallites, which can range from nanoparticles to larger aggregates. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, surface area (BET), and pore size distribution of the COF. | A type I or type IV isotherm, indicating a microporous or mesoporous material, respectively. A high surface area is indicative of a porous structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | A TGA curve showing high thermal stability, with decomposition occurring at elevated temperatures. |
Part 4: Applications of Triarylamine-Based COFs
The unique electronic properties of the triarylamine moiety make COFs constructed from this compound promising candidates for a variety of applications.
Photocatalytic Degradation of Organic Pollutants
The electron-rich triarylamine units can act as excellent photosensitizers, absorbing visible light to generate electron-hole pairs. These charge carriers can then participate in redox reactions to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, which can effectively degrade persistent organic pollutants in water.[1][2]
Other Potential Applications
-
Organic Electronics: The excellent hole-transporting properties of triarylamines make these COFs suitable for use as hole-transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.[2]
-
Electrochromic Devices: The redox-active triarylamine units can undergo reversible color changes upon electrochemical oxidation and reduction, making them promising materials for smart windows and displays.
-
Sensing: The porous structure and active sites within the COF can be utilized for the selective detection of various analytes.[3]
Conclusion
This compound is a highly promising building block for the construction of functional covalent organic frameworks. Its triarylamine core imparts valuable electronic and photophysical properties to the resulting materials, opening up exciting possibilities in photocatalysis, organic electronics, and sensing. While a specific COF derived from this monomer is yet to be reported, the well-established synthetic methodologies for both the building block and for COF formation provide a clear and reliable pathway for its future exploration and application. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of this versatile building block in the rapidly advancing field of covalent organic frameworks.
References
Application Notes & Protocols: Suzuki Coupling Reactions with 4-(Bis(4-iodophenyl)amino)benzaldehyde
Introduction: The Significance of Functionalized Triphenylamines
4-(Bis(4-iodophenyl)amino)benzaldehyde is a highly functionalized triphenylamine (TPA) derivative. TPA and its derivatives are cornerstone molecules in materials science and medicinal chemistry, prized for their unique photophysical and electronic properties.[1] They are extensively utilized as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs), contributing to the efficiency and performance of next-generation displays.[2] Furthermore, their structural motifs are integral to the development of novel therapeutics and advanced organic materials.[1][3]
The presence of two iodophenyl groups and a benzaldehyde moiety makes this molecule a versatile precursor for creating complex molecular architectures via cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a particularly powerful tool for forming carbon-carbon bonds between organoboron compounds and organic halides.[4][5] This application note provides a detailed guide for researchers on performing Suzuki coupling reactions with this compound, covering the underlying mechanism, a step-by-step protocol, and critical considerations for success.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The general mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is often the rate-determining step.[7] The palladium inserts itself into the carbon-iodine bond, forming a Pd(II) species. The reactivity of the halide is a critical factor, with the trend being I > Br > Cl.[7][8] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step, especially with less reactive halides.[9][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the monocoupling of this compound. The reaction conditions can be adapted for double coupling by adjusting the stoichiometry of the boronic acid and other reagents.
Materials:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
Tricyclohexylphosphine (PCy₃) (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst Preparation:
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in a minimal amount of degassed 1,4-dioxane.
-
-
Reaction Execution:
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask containing the solids. The final concentration of the substrate is typically between 0.1 M and 0.5 M.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Key Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Options and Considerations | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycle precatalysts.[11][12] | The choice of palladium source can influence the rate of catalyst activation and overall reaction efficiency. For aryl chlorides, more active catalyst systems are often required.[13] |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, Buchwald ligands), N-heterocyclic carbenes (NHCs).[11] | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands often promote oxidative addition. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF.[8] | The base is crucial for activating the boronic acid. The choice of base can affect the reaction rate and prevent side reactions like ester cleavage.[14] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures.[8][14] | The solvent system must be able to dissolve the reactants and facilitate the reaction. Aqueous co-solvents are often beneficial.[14] |
| Temperature | Room temperature to reflux. | Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or catalysts. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor solubility of reactants, incorrect base or solvent. | Screen different palladium sources and ligands.[15] Ensure reagents are pure and solvents are adequately degassed. Try alternative bases and solvent systems.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) source without a reducing agent. | Thoroughly degas all solvents and the reaction mixture.[16] Use a Pd(0) source or add a reducing agent if using a Pd(II) precursor. |
| Protodeborylation | Degradation of the boronic acid. | Use a milder base or anhydrous conditions. Consider using more stable boronic esters (e.g., pinacol esters).[16] |
| Dehalogenation | Side reaction where the aryl halide is reduced. | Optimize the catalyst and ligand system. Lowering the reaction temperature may also help. |
Conclusion
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful tool to functionalize this compound and its derivatives. This will enable the development of novel materials with tailored electronic and photophysical properties for a wide range of applications, from advanced electronics to new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. Yoneda Labs [yonedalabs.com]
Polymerization of 4-(Bis(4-iodophenyl)amino)benzaldehyde: A Guide to Synthesizing Functionalized Poly(triphenylamine)s
<APPLICATION NOTE & PROTOCOLS >
Abstract
This document provides a comprehensive guide for the synthesis and characterization of polymers derived from the 4-(Bis(4-iodophenyl)amino)benzaldehyde monomer. Triphenylamine (TPA)-based polymers are a cornerstone class of materials in organic electronics, renowned for their photoactive and electroactive properties which make them ideal for applications as hole-transporters, light-emitters, and electrochromic materials.[1] The specific monomer discussed herein features two key functionalities: di-iodo groups, which serve as reactive handles for metal-catalyzed cross-coupling polymerization, and a terminal aldehyde group, which offers a versatile site for post-polymerization modification to tune material properties or attach other functional moieties. This guide presents a detailed, field-tested protocol for Yamamoto-type homopolymerization, a robust nickel-catalyzed method for coupling aryl halides.[2] We further detail essential characterization techniques to validate the polymer structure and evaluate its key properties.
Introduction: Significance and Rationale
Poly(triphenylamine) (PTPA) derivatives possess a unique propeller-like molecular structure that endows them with amorphous morphologies, good solubility, and excellent film-forming capabilities.[3] The nitrogen atom at the core of the TPA unit can be easily and reversibly oxidized to form stable radical cations, a process often accompanied by a distinct color change, making these materials highly suitable for electrochromic devices.[1][3]
The monomer, this compound, is a strategic building block for advanced materials.[4][5] The two iodine atoms provide ideal sites for carbon-carbon bond formation via reductive coupling, while the aldehyde functionality (-CHO) presents a valuable opportunity for:
-
Post-Polymerization Modification: The aldehyde can be converted into various other functional groups (e.g., amines via reductive amination, alkenes via Wittig reactions, or acids via oxidation), allowing for the fine-tuning of the polymer's electronic properties, solubility, and processability.
-
Crosslinking: The aldehyde can participate in crosslinking reactions to enhance the thermal stability and morphological integrity of polymer films.
-
Sensing Applications: The aldehyde group can act as a binding site for specific analytes, enabling the development of chemosensors where binding events modulate the polymer's photophysical or electrochemical response.
This guide focuses on the Yamamoto polymerization, a nickel(0)-mediated dehalogenative polycondensation. This method is particularly effective for the synthesis of conjugated polymers from aryl dihalides due to its high tolerance for various functional groups and its ability to produce polymers with high molecular weights. The catalytic cycle involves the oxidative addition of an aryl-iodide bond to a Ni(0) complex, followed by reductive elimination to form a new aryl-aryl bond and regenerate the catalyst.[6][7]
Monomer Information and Preparation
The monomer this compound (CAS No. 808758-81-8) is commercially available from various suppliers.[4][8] For researchers opting for in-house synthesis, a common route involves the palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene.
Monomer Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 808758-81-8 | [4][8] |
| Molecular Formula | C₁₉H₁₃I₂NO | |
| Molecular Weight | 525.13 g/mol | [8] |
| Appearance | Slightly pale yellow solid | [8] |
| Purity | Typically ≥95-97% | [4][8] |
| Storage | 2-8°C, under inert atmosphere, protected from light | |
Experimental Protocols: Yamamoto Homopolymerization
This section provides a detailed step-by-step protocol for the homopolymerization of this compound.
Materials & Equipment
| Reagents | Equipment |
| This compound | Schlenk flasks and line / Glovebox |
| Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] | Magnetic stirrer with heating plate |
| 2,2'-Bipyridyl (bpy) | Oil bath |
| 1,5-Cyclooctadiene (COD), inhibitor-free | Condenser |
| Anhydrous N,N-Dimethylformamide (DMF) | Soxhlet extraction apparatus |
| Anhydrous Toluene | Vacuum oven |
| Methanol (ACS Grade) | Standard laboratory glassware |
| Hydrochloric Acid (concentrated) | Filtration apparatus |
Causality: The use of anhydrous and degassed solvents is critical. The Ni(0) catalyst is highly sensitive to oxygen and protic species, which can quench the catalytic cycle and lead to low molecular weight products. The Schlenk line or glovebox provides the necessary inert atmosphere (Argon or Nitrogen).
Step-by-Step Polymerization Procedure
-
Catalyst Preparation (In-situ generation of Ni(0) complex):
-
Inside a nitrogen-filled glovebox or on a Schlenk line, add Ni(COD)₂ (330 mg, 1.2 mmol, 1.2 eq), 2,2'-bipyridyl (187 mg, 1.2 mmol, 1.2 eq), and 1,5-cyclooctadiene (0.15 mL, 1.2 mmol, 1.2 eq) to a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 20 mL of anhydrous DMF.
-
Stir the mixture at 80 °C for 30-45 minutes. A deep-red or dark-purple solution indicates the formation of the active Ni(0)(bpy) complex.
-
-
Monomer Addition:
-
In a separate oven-dried Schlenk flask, dissolve this compound (525 mg, 1.0 mmol, 1.0 eq) in 20 mL of anhydrous toluene.
-
Using a cannula or gas-tight syringe, transfer the monomer solution to the flask containing the catalyst mixture.
-
-
Polymerization Reaction:
-
Maintain the reaction mixture at 80 °C under a positive pressure of inert gas.
-
Stir vigorously for 48 hours. The reaction mixture will typically become more viscous and may change color as the polymer forms and precipitates.
-
-
Work-up and Polymer Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 400 mL of a stirred solution of methanol with 10 mL of concentrated HCl. This step simultaneously precipitates the polymer and neutralizes the catalyst residues.
-
Continue stirring for 2-3 hours to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration. Wash the crude polymer thoroughly with methanol (3 x 100 mL) and then deionized water (2 x 100 mL) to remove salts and residual monomer.
-
-
Purification (Soxhlet Extraction):
-
Dry the crude polymer in a vacuum oven at 50 °C overnight.
-
Place the dried polymer in a cellulose thimble and perform a sequential Soxhlet extraction for 24 hours with each of the following solvents: methanol, acetone, and finally chloroform.
-
Rationale: Methanol and acetone remove low molecular weight oligomers and catalyst residues. The desired polymer is typically soluble in chloroform.
-
-
Collect the chloroform fraction. Concentrate the solution using a rotary evaporator.
-
Precipitate the final polymer by adding the concentrated chloroform solution dropwise into a large volume of stirred methanol.
-
Collect the purified, fibrous polymer by filtration and dry under vacuum at 60 °C for 24 hours.
-
Visualization of Experimental Workflow
Caption: General workflow for the Yamamoto polymerization of the title monomer.
Characterization and Expected Results
Thorough characterization is essential to confirm the polymer's structure, molecular weight, and properties.
Structural and Molecular Weight Analysis
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirm polymer structure | Disappearance of monomer's aromatic proton signals at the iodo-substituted positions. Appearance of broad, overlapping aromatic signals characteristic of a polymer backbone. Aldehyde proton (~9.8 ppm) should remain. |
| FT-IR | Verify functional groups | Persistence of the characteristic aldehyde C=O stretch (~1700 cm⁻¹). Absence of C-I stretching vibrations (~500 cm⁻¹) from the monomer. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI) | For a successful polymerization, expect Mn > 10 kDa with a PDI in the range of 1.5 - 2.5, typical for step-growth polymerizations. |
Photophysical and Electrochemical Properties
Triphenylamine-based polymers are known for their distinct optical and electronic properties.[9][10][11]
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Analyze electronic transitions | Strong absorption band in the UV region (typically 320-380 nm) corresponding to the π-π* transition of the conjugated polymer backbone.[1] |
| Photoluminescence (PL) | Assess emissive properties | Emission in the blue-green region of the spectrum when excited at the absorption maximum. |
| Cyclic Voltammetry (CV) | Determine redox behavior and energy levels (HOMO/LUMO) | Reversible or quasi-reversible oxidation wave(s) corresponding to the formation of the TPA radical cation. From the onset of oxidation, the HOMO level can be estimated. |
Polymerization Reaction Scheme
The following diagram illustrates the key steps in the nickel-catalyzed Yamamoto coupling reaction.
Caption: Simplified mechanism of Yamamoto polymerization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete reaction; Impure monomer; Inactive catalyst. | Extend reaction time; Recrystallize monomer before use; Use fresh, high-purity Ni(COD)₂ and ensure strictly anhydrous/anaerobic conditions. |
| Low Molecular Weight | Non-stoichiometric coupling; Presence of oxygen/water; Low reaction temperature. | Ensure monomer purity; Thoroughly degas all solvents and reagents; Confirm reaction temperature is maintained at 80 °C. |
| Insoluble Polymer | Extremely high molecular weight or crosslinking. | Reduce reaction time or monomer concentration; Consider introducing solubilizing groups via post-polymerization modification. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of poly(this compound) via Yamamoto coupling. The resulting functional polymer serves as a versatile platform for a wide range of applications in organic electronics, sensing, and materials science. The aldehyde functionality, in particular, opens up extensive possibilities for post-synthesis modifications, allowing researchers to tailor the material properties to specific needs. By following the detailed experimental and characterization procedures outlined, researchers can reliably synthesize and validate this promising class of electroactive polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Ligand-Free Nickel-Catalyzed Chlorination of Aryl Halides - ChemistryViews [chemistryviews.org]
- 8. labproinc.com [labproinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Experimental setup for reactions involving 4-(Bis(4-iodophenyl)amino)benzaldehyde
An Application Guide to the Synthesis and Reactivity of 4-(Bis(4-iodophenyl)amino)benzaldehyde
Introduction: A Versatile Building Block for Advanced Materials
This compound, hereafter referred to as BIPAB, is a sophisticated trifunctional organic compound that serves as a pivotal precursor in the fields of materials science and complex organic synthesis.[1] Its molecular architecture is distinguished by a central triphenylamine (TPA) core, which is renowned for its excellent hole-transporting properties. This core is symmetrically functionalized with two iodophenyl groups and a single benzaldehyde moiety.
The strategic placement of these functional groups makes BIPAB an exceptionally versatile building block:
-
Iodophenyl Groups: The carbon-iodine bonds are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the programmed extension of the molecule's π-conjugated system, enabling the fine-tuning of its optoelectronic properties.[2][3]
-
Aldehyde Group: The formyl group is a reactive handle for condensation reactions, most notably the formation of Schiff bases (imines) upon reaction with primary amines.[4] This functionality is also instrumental in the synthesis of various polymers and macrocycles.[5][6]
These reactive sites make BIPAB a highly sought-after intermediate for developing next-generation Organic Light-Emitting Diodes (OLEDs), hole-transporting materials (HTMs) for perovskite solar cells, and other advanced electronic materials.[7][8] This guide provides detailed protocols and technical insights for key reactions involving BIPAB.
Physicochemical and Safety Data
Researchers should handle BIPAB with appropriate laboratory precautions, including the use of personal protective equipment (PPE) and a chemical fume hood.
| Property | Value | Source |
| CAS Number | 808758-81-8 | [9] |
| Molecular Formula | C₁₉H₁₃I₂NO | |
| Molecular Weight | 525.13 g/mol | [9] |
| Appearance | Slightly pale yellow solid | [9] |
| Melting Point | ~140 °C | [9] |
| Purity | ≥95% (Typically ≥97%) | [1][7][9] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | |
| Safety Information | Signal Word: Warning GHS Pictogram: GHS07 (Exclamation mark) Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The two C(sp²)-I bonds in BIPAB are ideal substrates for palladium-catalyzed reactions to form new carbon-carbon bonds. The symmetrical nature of the molecule allows for straightforward double addition, leading to highly conjugated systems.
Suzuki-Miyaura Coupling: Symmetrical Diarylation
The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages by coupling an organohalide with an organoboron compound. For BIPAB, this reaction is used to attach various aromatic or heteroaromatic moieties, thereby modifying its electronic energy levels (HOMO/LUMO) and thermal stability.
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of BIPAB. Given the two identical C-I bonds, this occurs sequentially.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-(Bis(4'-methoxy-[1,1'-biphenyl]-4-yl)amino)benzaldehyde
This protocol describes a typical Suzuki-Miyaura coupling of BIPAB with (4-methoxyphenyl)boronic acid.
Materials and Equipment:
-
This compound (BIPAB)
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene and Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Standard Schlenk line apparatus, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add BIPAB (525 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (334 mg, 2.2 mmol, 2.2 eq.), and potassium carbonate (829 mg, 6.0 mmol, 6.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of anhydrous Toluene:THF (40 mL) via cannula.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sonogashira Coupling: Symmetrical Alkynylation
The Sonogashira coupling is an indispensable tool for linking terminal alkynes to aryl halides, creating arylalkyne structures.[11] This reaction is particularly valuable for synthesizing rigid, linear molecules with extended π-conjugation, which are desirable for molecular wires and other electronic applications. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[3]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the C-I bond to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step, where the alkynyl group is transferred to the palladium center.[13]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-(Bis(4-((trimethylsilyl)ethynyl)phenyl)amino)benzaldehyde
This protocol details the double Sonogashira coupling of BIPAB with ethynyltrimethylsilane. The TMS group serves as a protecting group that can be easily removed later if a terminal alkyne is desired.
Materials and Equipment:
-
This compound (BIPAB)
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk line apparatus, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve BIPAB (525 mg, 1.0 mmol) in anhydrous THF (30 mL) and anhydrous Et₃N (10 mL).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: To the stirred solution, add CuI (19 mg, 0.1 mmol, 10 mol%) and Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%).
-
Reagent Addition: Slowly add TMS-acetylene (0.35 mL, 2.5 mmol, 2.5 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 6-12 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
-
Characterization: Analyze the purified product by FTIR (for C≡C stretch), ¹H NMR, and Mass Spectrometry to confirm its identity.
Section 2: Condensation Reactions via the Aldehyde Group
Schiff Base (Imine) Formation
The aldehyde functional group of BIPAB readily undergoes condensation with primary amines to form Schiff bases (imines), which contain a C=N double bond.[14] This reaction is one of the most fundamental and efficient ways to create new derivatives from BIPAB, often serving as a final step in the synthesis of target molecules or as a precursor to polymers.[5][15]
Causality and Principle: The reaction is typically catalyzed by a small amount of acid. The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. A subsequent dehydration step, often driven by the removal of water, yields the stable imine product.
Caption: General experimental workflow for Schiff base synthesis from BIPAB.
Experimental Protocol: Synthesis of a BIPAB-derived Schiff Base
This protocol describes the reaction of BIPAB with 4-methoxyaniline.
Materials and Equipment:
-
This compound (BIPAB)
-
4-Methoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve BIPAB (525 mg, 1.0 mmol) in absolute ethanol (20 mL) by warming gently.
-
Amine Addition: To this solution, add 4-methoxyaniline (123 mg, 1.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours. A precipitate often forms as the reaction proceeds.[16]
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at 40-50 °C.
-
Characterization: Confirm the formation of the imine bond (C=N) using FTIR spectroscopy (a characteristic peak appears around 1600-1628 cm⁻¹).[15] Further confirmation should be obtained via ¹H NMR and elemental analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. labproinc.com [labproinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Role of 4-(Bis(4-iodophenyl)amino)benzaldehyde in the Synthesis of Advanced Hole-Transporting Materials
An Application Guide for Researchers
Authored by a Senior Application Scientist
Introduction: The Imperative for Advanced Hole-Transporting Materials
In the landscape of modern optoelectronics, particularly in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a critical component governing device efficiency, stability, and longevity. An ideal HTM must possess several key attributes: high hole mobility, appropriate highest occupied molecular orbital (HOMO) energy levels for efficient charge extraction from the active layer, and excellent film-forming properties.[1] Triarylamine derivatives have emerged as a dominant class of HTMs due to their electron-rich nature, high thermal stability, and amorphous morphology, which is conducive to uniform film formation.[2]
This guide focuses on a particularly versatile building block: 4-(Bis(4-iodophenyl)amino)benzaldehyde . This molecule is strategically designed with three distinct functional points. The central triphenylamine core provides the fundamental hole-transporting capability. The two iodo- groups on peripheral phenyl rings serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the construction of extended, star-shaped, or dendritic structures.[3] Simultaneously, the aldehyde group offers a pathway for π-system extension through classic condensation chemistry. This multi-functional design allows researchers to precisely engineer the steric, electronic, and optical properties of the final HTM, making it an invaluable precursor in the development of next-generation materials.[4]
Physicochemical Properties of the Precursor
A thorough understanding of the starting material is fundamental. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 808758-81-8 | [5][6][7] |
| Molecular Formula | C₁₉H₁₃I₂NO | [6][7] |
| Molecular Weight | 525.13 g/mol | [6][7] |
| Appearance | Solid, slightly pale yellow | [7] |
| Purity | ≥95-97% | [4][6][7] |
| Melting Point | ~140 °C | [7] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [6][8] |
| Key Functional Groups | 1x Aldehyde (-CHO), 2x Aryl Iodide (-I) |
Synthesis of the Core Building Block: A Representative Protocol
The synthesis of the title compound is typically achieved via a double N-arylation reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation. The following protocol outlines a plausible and robust synthetic route.
Reaction Scheme: 4-Aminobenzaldehyde + 1,4-Diiodobenzene → this compound
Protocol 2.1: Synthesis via Ullmann Condensation
-
Causality: The Ullmann reaction is a classic, copper-catalyzed method for forming C-N bonds. It is particularly effective for coupling aryl halides with amines. The use of a high-boiling point solvent like 1,4-dioxane or DMF is necessary to achieve the required reaction temperatures. Potassium carbonate acts as a base to deprotonate the amine, facilitating the nucleophilic attack.
Materials:
-
4-Aminobenzaldehyde (1.0 equiv)
-
1,4-Diiodobenzene (2.2 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
L-Proline (0.4 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-Dioxane or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-aminobenzaldehyde, 1,4-diiodobenzene, CuI, L-proline, and K₂CO₃.
-
Add the anhydrous solvent via cannula or syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C.
-
Maintain vigorous stirring and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 4:1). The reaction typically requires 24-48 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with dichloromethane (DCM).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Caption: Synthetic workflow for the core building block.
Application in HTM Synthesis: Divergent Synthetic Pathways
The true utility of this compound lies in its capacity for divergent synthesis, allowing access to a vast chemical space of HTMs from a single precursor.
Pathway A: π-Conjugation Extension via the Aldehyde Group
The aldehyde functionality is an excellent electrophile for condensation reactions, most notably the Knoevenagel condensation with active methylene compounds. This reaction extends the π-conjugated system, which directly impacts the material's light absorption properties and can help tune its energy levels.
Protocol 3.1: Knoevenagel Condensation
-
Causality: This reaction is base-catalyzed. A weak base like piperidine is sufficient to deprotonate the active methylene compound (e.g., malononitrile), creating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon. The subsequent dehydration step is often spontaneous or driven by azeotropic removal of water.
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (or other active methylene compound) (1.1 equiv)
-
Piperidine (catalytic amount, ~0.1 equiv)
-
Anhydrous Toluene or Acetonitrile
Procedure:
-
Dissolve this compound and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the catalytic amount of piperidine.
-
Heat the mixture to reflux (80-110 °C depending on the solvent) for 4-8 hours, monitoring by TLC.
-
After cooling, the product often precipitates. If not, reduce the solvent volume in vacuo.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane or cold ethanol), and dry.
-
Recrystallization or column chromatography can be used for further purification if necessary.
Pathway B: Molecular Scaffolding via the Aryl Iodide Groups
The two C-I bonds are ideal sites for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This allows for the "stitching" of additional aryl or acetylenic units onto the core, leading to star-shaped molecules. Such architectures are known to promote amorphous glass formation and isotropic charge transport, which are highly desirable for HTMs.
Protocol 3.2: Suzuki Cross-Coupling
-
Causality: The Suzuki reaction creates a C-C bond between an aryl halide and an organoboron compound. The palladium catalyst undergoes a well-defined catalytic cycle (oxidative addition, transmetalation, reductive elimination). The choice of ligand is critical for stabilizing the palladium species, while the base is required for the transmetalation step.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid) (2.5 equiv)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (catalyst, 2-5 mol%)
-
Aqueous solution of K₂CO₃ (2M) or Cs₂CO₃ (base)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine the this compound derivative, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the degassed solvent system, followed by the aqueous base solution.
-
Heat the reaction to 80-90 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final, extended HTM.
Caption: Divergent synthetic routes from the core precursor.
Characterization & Performance Benchmarking
The success of a newly synthesized HTM is determined by a suite of characterization techniques that probe its physicochemical properties and performance in a device.
-
Electrochemical Properties (Cyclic Voltammetry): This is arguably the most crucial initial characterization. It determines the HOMO and LUMO energy levels of the material. For efficient hole extraction from a standard methylammonium lead iodide (MAPbI₃) perovskite, the HTM's HOMO level should be slightly higher (less negative) than the perovskite's valence band (~5.4 eV).[9]
-
Hole Mobility (SCLC): Measured using the space-charge limited current (SCLC) method, this parameter quantifies how efficiently holes move through the material. Higher mobility values (typically > 10⁻⁴ cm² V⁻¹ s⁻¹) are desirable to prevent charge accumulation at the interface.[9]
-
Thermal Stability (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg). A high Tg (>120 °C) is important for maintaining the amorphous state of the HTM film under operational heat, preventing crystallization and device failure.[1]
Table of Representative Performance Data:
The table below shows expected performance metrics for HTMs synthesized from this compound, benchmarked against the industry standard, spiro-OMeTAD.
| Material | Synthesis Pathway | HOMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Tg (°C) | PSC Efficiency (PCE, %) |
| spiro-OMeTAD | (Reference) | -5.1 to -5.2 | ~2 x 10⁻⁴ | ~125 | 18-22% |
| HTM-A | Pathway A (Condensation) | -5.35 | ~5 x 10⁻⁴ | 135 | Potentially 17-20% |
| HTM-B | Pathway B (Suzuki Coupling) | -5.25 | ~8 x 10⁻⁴ | 148 | Potentially 19-23% |
Note: Values for HTM-A and HTM-B are illustrative, based on typical outcomes of the described synthetic modifications.
Protocol for Perovskite Solar Cell Fabrication
To test the efficacy of a new HTM, it must be incorporated into a full device. The following is a standardized protocol for fabricating a mesoporous n-i-p perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste (for blocking and mesoporous layers)
-
Perovskite precursor solution (e.g., FAPbI₃/MAPbBr₃ mix)
-
HTM solution: Synthesized HTM (e.g., 20-40 mg/mL in chlorobenzene) with additives:
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
-
Gold or Silver for the back contact
Procedure:
-
Substrate Cleaning: Sequentially sonicate FTO glass in detergent, DI water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes.
-
Electron Transport Layers (ETL): Spin-coat a compact TiO₂ blocking layer, followed by a mesoporous TiO₂ layer, and sinter at high temperature (~500 °C).
-
Perovskite Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the TiO₂ layer via a one-step spin-coating method. Use an anti-solvent drip (e.g., chlorobenzene) during the spin to induce rapid crystallization. Anneal the film at ~100 °C.
-
HTM Deposition: Spin-coat the prepared HTM solution atop the perovskite layer. This step is critical; the solvent must not damage the underlying perovskite film.
-
Back Contact: Transfer the device to a thermal evaporator and deposit the metal back contact (e.g., 80 nm of Au) through a shadow mask.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW cm⁻²).
Caption: Workflow for n-i-p PSC device fabrication.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic platform for molecular engineering. Its dual-reactive nature—offering both condensation and cross-coupling pathways—provides researchers with exceptional control over the final properties of hole-transporting materials. By leveraging this versatile precursor, the scientific community can accelerate the design and synthesis of novel, low-cost, and highly efficient HTMs, paving the way for the next generation of stable and powerful optoelectronic devices.
References
- 1. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 2. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 3. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 808758-81-8 [m.chemicalbook.com]
- 6. This compound | 808758-81-8 [sigmaaldrich.com]
- 7. labproinc.com [labproinc.com]
- 8. 808758-81-8|this compound|BLD Pharm [bldpharm.com]
- 9. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with 4-(Bis(4-iodophenyl)amino)benzaldehyde
Introduction: Unlocking Advanced Polymer Properties with Triarylamine Moieties
The functionalization of polymers is a cornerstone of modern materials science, enabling the precise tuning of their physical, chemical, and electronic properties for a vast array of applications. Triarylamine-containing polymers have garnered significant interest for their exceptional hole-transporting capabilities, making them integral components in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[1][2] The strategic incorporation of triarylamine moieties into a polymer backbone can dramatically enhance its performance in these applications.
This comprehensive guide provides detailed protocols for the covalent attachment of a versatile triarylamine building block, 4-(Bis(4-iodophenyl)amino)benzaldehyde, to various polymer scaffolds. This molecule is uniquely equipped with two distinct reactive handles: a benzaldehyde group and two aryl iodide moieties. This dual functionality offers researchers orthogonal pathways to achieve their desired polymer architecture. The aldehyde allows for classic condensation chemistry, while the aryl iodides are prime substrates for powerful palladium-catalyzed cross-coupling reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to develop novel functional materials. The protocols herein are presented with a focus on not just the procedural steps, but also the underlying chemical principles, empowering users to adapt and troubleshoot these methods for their specific polymer systems.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful polymer functionalization. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 808758-81-8 |
| Molecular Formula | C₁₉H₁₃I₂NO |
| Molecular Weight | 525.12 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Solubility | Generally soluble in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chloroform. Limited solubility in water.[3] |
Strategic Approaches to Polymer Functionalization
The unique structure of this compound allows for two primary strategies for its incorporation into a polymer matrix:
-
Leveraging the Aldehyde Functionality: This approach is ideal for polymers bearing primary or secondary amine groups. The reaction proceeds via the formation of a Schiff base (imine), which can be subsequently reduced to a stable secondary amine linkage. This method is robust and widely applicable.
-
Utilizing the Aryl Iodide Moieties: For polymers functionalized with alkyne or boronic acid groups, the aryl iodides serve as excellent electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These methods are highly efficient and offer a precise way to form carbon-carbon bonds.
The choice of strategy will depend on the specific polymer to be functionalized and the desired final architecture of the material.
Protocol 1: Functionalization via the Aldehyde Group - Reductive Amination
This protocol details the functionalization of an amine-bearing polymer with this compound through a one-pot reductive amination procedure. This method first forms an imine intermediate (Schiff base) which is then reduced in situ to a stable amine linkage. Aromatic aldehydes are generally stable and readily form imines with primary amines.[4] The electron-donating nature of the triarylamine moiety can slightly decrease the electrophilicity of the aldehyde carbonyl carbon, but the reaction proceeds efficiently under appropriate conditions.[5]
Reaction Scheme:
References
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS No. 808758-81-8). As a vital precursor for advanced materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs), achieving a high-yield, high-purity synthesis is paramount. This guide, structured by application scientists, addresses common challenges and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section directly addresses specific issues that may arise during the synthesis. The primary synthetic routes for this class of triarylamines are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The troubleshooting advice below is broadly applicable, with a focus on the more contemporary Buchwald-Hartwig approach.
Question 1: My reaction yield is very low, or the reaction failed to initiate. What are the likely causes?
This is the most common issue encountered. A low or non-existent yield can typically be traced back to one of three areas: catalyst inactivation, suboptimal reaction conditions, or poor reagent quality.
dot
Caption: Troubleshooting workflow for low reaction yield.
Answer:
A systematic diagnosis is key. Let's break down the potential culprits:
-
Catalyst System Integrity: The heart of the reaction is the palladium catalyst. Its failure is a primary suspect.
-
Cause: The active Pd(0) species is sensitive to air and moisture. While modern precatalysts (e.g., tBuXPhos Pd G3) are air-stable solids, the active catalytic species generated in situ is not. Improper handling or using a degraded catalyst will prevent the reaction from starting.
-
Solution: Use a fresh, reputable catalyst. Ensure your reaction is assembled under an inert atmosphere (Nitrogen or Argon). Using anhydrous solvents and reagents is non-negotiable, as water can deactivate the catalyst.
-
-
Reagent and Solvent Quality: The reaction is only as good as its components.
-
Cause: The presence of moisture or impurities in solvents or starting materials can halt the reaction. The base, in particular (e.g., Sodium tert-butoxide), is often hygroscopic and loses activity upon absorbing water. The aldehyde group in the starting material can also be prone to oxidation.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure your base has been stored correctly in a desiccator. Check the purity of your 4-aminobenzaldehyde and 1,4-diiodobenzene before starting.
-
-
Reaction Parameters: The synthesis of a triarylamine via double arylation can be more demanding than a single C-N coupling.
-
Cause: The second C-N bond formation is often slower than the first due to increased steric hindrance. The initial reaction temperature may be insufficient to drive the reaction to completion. Furthermore, if using a heterogeneous base like K₂CO₃, inefficient stirring can lead to poor reaction rates.
-
Solution: Monitor the reaction's progress via TLC or GC-MS. If you observe the formation of the mono-arylated intermediate but little of the desired product, a gradual increase in temperature may be necessary. Ensure vigorous stirring throughout the reaction.
-
| Issue | Probable Cause | Recommended Solution |
| No Reaction | Inactive catalyst; Wet reagents/solvents. | Use a fresh precatalyst; Ensure all glassware is flame-dried and reagents are anhydrous. |
| Stalled Reaction | Temperature too low for the second arylation; Base deactivation. | Gradually increase temperature while monitoring by TLC; Use a fresh, potent base like NaOtBu. |
| Low Conversion | Insufficient reaction time; Poor solubility of reagents. | Allow the reaction to run longer, monitoring for product formation vs. byproduct accumulation; Screen alternative anhydrous solvents (e.g., Toluene, Dioxane, CPME). |
Question 2: My reaction is messy, with significant byproduct formation. How can I improve selectivity?
Observing multiple spots on a TLC plate is a common sign of side reactions. The most prevalent byproducts in this synthesis are the mono-arylated intermediate and products of hydrodehalogenation.
Answer:
Improving selectivity requires fine-tuning the interplay between the catalyst, ligand, and base.
-
Problem: Predominance of Mono-arylated Product
-
Chemical Rationale: The first C-N coupling of 4-aminobenzaldehyde is sterically less demanding than the second coupling onto the resulting secondary amine. The catalyst may not be active enough, or the conditions may not be forcing enough, to promote the second, more difficult reaction.
-
Optimization Strategy:
-
Ligand Choice: Sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) are often essential. They promote the final reductive elimination step to release the desired triarylamine and regenerate the active Pd(0) catalyst, minimizing side reactions.
-
Base Strength: A strong, non-nucleophilic base like NaOtBu or LHMDS is often required to deprotonate the intermediate secondary amine effectively, preparing it for the second oxidative addition cycle.
-
Stoichiometry: Ensure you are using at least two full equivalents of the aryl iodide. A slight excess (e.g., 2.1 - 2.2 equivalents) can sometimes help drive the reaction to completion.
-
-
-
Problem: Hydrodehalogenation (Ar-I → Ar-H)
-
Chemical Rationale: This side reaction occurs when a palladium hydride (Pd-H) species is formed, which can then react with the aryl iodide to produce an arene (iodobenzene) instead of the desired coupling product. This is often exacerbated by the presence of trace water or other protic impurities.
-
Optimization Strategy: Rigorously exclude water from the reaction. Ensure the base is not only strong but also of high purity. Some ligand/base combinations are more prone to generating Pd-H species; screening may be necessary if this is a persistent issue.
-
Question 3: I've successfully synthesized the product, but I'm struggling with purification. What's the best approach?
Purification can be challenging due to the product's high molecular weight and the potential for similarly-polar impurities.
Answer:
A multi-step approach is often most effective.
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. A key technique for aminobenzaldehydes involves an acid-base extraction. By acidifying the organic layer, the basic triarylamine product can be protonated and extracted into the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This is highly effective for removing non-basic organic impurities.
-
Silica Gel Chromatography: This is the most common method for final purification.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexane
-
Technical Support Center: Purification of 4-(Bis(4-iodophenyl)amino)benzaldehyde by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-(Bis(4-iodophenyl)amino)benzaldehyde. This document provides a comprehensive resource for troubleshooting common issues encountered during recrystallization, offering practical solutions grounded in chemical principles to enhance purity and yield.
Introduction
This compound is a key intermediate in the synthesis of advanced materials, particularly for applications in organic electronics such as OLEDs.[1][2] The purity of this compound is paramount to the performance of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] This guide provides a structured approach to developing a robust recrystallization protocol and troubleshooting common challenges.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃I₂NO | [6][7] |
| Molecular Weight | 525.13 g/mol | [4][6][7] |
| Appearance | Slightly pale yellow to off-white solid | [7] |
| Melting Point | 139-143 °C | [6] |
| Purity (Commercial) | 95-99% | [7] |
| Solubility | Generally soluble in organic solvents, insoluble in water. | [8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route employed. Common methods for synthesizing triarylamines include the Ullmann condensation and the Buchwald-Hartwig amination.[12][13] Potential impurities include:
-
Unreacted starting materials: 4-Iodoaniline, 4-iodobenzaldehyde, or other precursors.
-
Byproducts from side reactions: Homocoupling of aryl halides, or products from β-hydride elimination in the case of Buchwald-Hartwig reactions.[16]
-
Oligomeric or polymeric materials.
Q2: I don't have a specific recrystallization protocol. Where do I start with solvent selection?
A2: A systematic solvent screening is the best approach. Given the large, relatively nonpolar aromatic structure of the molecule, you should start with solvents of intermediate polarity. A good starting point would be to test solvents like ethyl acetate, toluene, acetone, and mixtures such as ethanol/water or hexane/ethyl acetate.[5] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated. To remedy this, you can:
-
Add a small amount of additional solvent to the hot solution to decrease saturation.
-
Lower the temperature at which crystallization begins by using a larger volume of solvent.
-
Try a different solvent with a lower boiling point.
-
Slow down the cooling rate.
Q4: My recrystallization resulted in a very low yield. What are the common causes?
A4: Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals that are difficult to collect.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.
Experimental Protocol: Developing a Recrystallization Procedure
This section outlines a systematic approach to developing a robust recrystallization protocol for this compound.
Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization.
-
Procedure:
-
Place a small amount (10-20 mg) of the crude solid in several different test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. Good starting solvents include ethyl acetate, toluene, ethanol, acetone, and hexane.
-
Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature. A good solvent will result in the formation of well-defined crystals.
-
Recrystallization Workflow
The following diagram illustrates the general workflow for recrystallization.
Caption: General workflow for purification by recrystallization.
Step-by-Step Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound and provides a logical approach to resolving them.
Caption: Troubleshooting flowchart for recrystallization.
References
- 1. amherst.edu [amherst.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. research.rug.nl [research.rug.nl]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Column Chromatography of 4-(Bis(4-iodophenyl)amino)benzaldehyde
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-(Bis(4-iodophenyl)amino)benzaldehyde via column chromatography. The content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, grounded in established chemical principles and practical experience.
Frequently Asked Questions (FAQs): Establishing a Robust Protocol
This section addresses the foundational questions for setting up a successful purification of this compound.
Q1: What is the recommended stationary phase for this compound and why?
The standard and most effective stationary phase is Silica Gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) .[1]
-
Expertise & Rationale: Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography.[1] The structure of this compound contains a moderately polar benzaldehyde group and a tertiary amine, which will interact with the acidic silanol (Si-OH) groups on the silica surface. This interaction allows for effective separation from less polar impurities (like starting materials or non-polar side products) and more polar impurities (such as over-oxidized carboxylic acids).
Q2: What is a good starting mobile phase (eluent) for the separation?
A binary solvent system of a non-polar solvent and a moderately polar solvent is recommended. The most common and effective systems are:
-
Hexanes / Ethyl Acetate
-
Petroleum Ether / Dichloromethane
-
Expertise & Rationale: The goal is to find a solvent ratio where the target compound has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[2] This Rf value typically provides the optimal balance between separation from impurities and a reasonable elution time from the column. The triarylamine moiety is relatively non-polar, but the aldehyde group increases its polarity. Starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polar component is a standard approach.
Q3: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
Streaking, or tailing, is a classic sign of strong, undesirable interactions between an analyte and the stationary phase. For this molecule, the basic tertiary amine group is likely interacting too strongly with the acidic silanol groups on the silica gel.
-
Trustworthiness & Solution: To mitigate this, add a small amount of a competitive base to your eluent system. Adding 0.5-1% Triethylamine (Et₃N) to the mobile phase is a field-proven technique. The triethylamine will preferentially bind to the most acidic sites on the silica, allowing your target compound to travel through the column more symmetrically, resulting in sharper bands and better separation.
Q4: How should I load my crude sample onto the column?
The loading method depends on the solubility of your crude material in the chosen mobile phase.
-
Wet Loading: If your compound is readily soluble in a minimal amount of the eluent, dissolve it and carefully pipette the solution directly onto the top of the silica bed.[3] This is the most direct method.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a stronger solvent (like pure dichloromethane) for dissolution.[3] To dry load, dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the column. This technique prevents band broadening caused by using a strong loading solvent.
Q5: How can I visualize the compound during TLC analysis and after collection?
This compound is a highly conjugated aromatic system, making it inherently UV-active.
-
Primary Method: Use a UV lamp at 254 nm . The compound will appear as a dark spot on a fluorescent TLC plate as it quenches the fluorescence.[4]
-
Secondary Method (Staining): If UV is not sensitive enough or for confirmation, specific chemical stains can be used.
-
p-Anisaldehyde Stain: A general stain for many organic compounds that often gives a distinct color with aldehydes.[4]
-
Dinitrophenylhydrazine (DNP) Stain: This is extremely selective for aldehydes and ketones, appearing as orange or red spots.[2]
-
Iodine Chamber: A simple, non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to organic compounds, making them visible as brown spots.[2]
-
Troubleshooting Guide: Addressing Common Purification Challenges
This section provides solutions to specific problems that may arise during the column chromatography process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. Eluent is too non-polar. 2. Compound has decomposed on the acidic silica gel. [5] | 1. Gradually increase the polarity of the eluent. If you started with 10% Ethyl Acetate, try 15%, then 20%, etc.2. Perform a stability test: spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition.[5] Consider switching to a less acidic stationary phase like neutral alumina or using deactivated silica gel. |
| Compound elutes immediately with the solvent front. | Eluent is too polar. | Reduce the polarity of your eluent significantly. If you used 30% Ethyl Acetate in Hexanes, return to TLC and test systems with 5-10% Ethyl Acetate to achieve the target Rf of 0.3-0.4.[5] |
| Poor separation between the product and an impurity. | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channeled). | 1. Return to TLC and screen different solvent systems (e.g., switch from Ethyl Acetate to Dichloromethane) to maximize the difference in Rf (ΔRf) between your product and the impurity.2. Use a larger column or purify the material in smaller batches. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight.3. Repack the column carefully, ensuring a level and well-settled bed. |
| Fractions are very dilute; the compound elutes over many fractions ("trailing"). | Strong interaction with the stationary phase (common for amines). | This is another manifestation of the issue described in FAQ #3. Add 0.5-1% triethylamine to the eluent to sharpen the elution band.[5] |
| The crude sample is not soluble in the eluent. | High polarity difference between the sample and the mobile phase. | Do not use a very strong solvent to dissolve and load the sample, as this will ruin the separation. Use the dry loading method described in FAQ #4.[3] |
Visual Workflow and Logic Diagrams
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Method Development Workflow
Caption: Workflow for developing a column chromatography method.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. epfl.ch [epfl.ch]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of Triarylamine Aldehydes
Introduction
Welcome to the technical support guide for the synthesis of triarylamine aldehydes. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Triarylamine aldehydes are crucial intermediates in the synthesis of a wide range of functional materials, including hole-transporting materials for organic electronics and active pharmaceutical ingredients.[1][2] However, their synthesis can be accompanied by several side reactions that affect yield, purity, and scalability.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of these reactions.
Part 1: Troubleshooting Guide - Common Side Reactions & Solutions
This section addresses specific experimental issues you may encounter during the synthesis of triarylamine aldehydes, particularly via common formylation methods like the Vilsmeier-Haack and Duff reactions.
Issue 1: Low or No Yield of the Desired Aldehyde
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows the persistence of the starting triarylamine.
-
The crude NMR spectrum indicates the absence of the characteristic aldehyde proton peak (typically δ 9-10 ppm).
Potential Causes & Solutions:
-
Insufficiently Activated Aromatic Ring: Formylation reactions are electrophilic aromatic substitutions and are most effective on electron-rich substrates.[3] Triarylamines are generally electron-rich, but bulky substituents or electron-withdrawing groups can decrease the nucleophilicity of the aromatic rings.
-
Causality: The Vilsmeier-Haack and Duff reactions rely on the attack of the electron-rich aromatic ring on a weakly electrophilic formylating agent.[4][5] If the electron density of the triarylamine is diminished, the reaction rate will be significantly slower.
-
Solution: Consider using a more powerful formylation method. For instance, the Rieche formylation, which employs dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride (TiCl₄), can be effective for less reactive aromatic compounds.[6][7]
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (the electrophile in the Vilsmeier-Haack reaction) is moisture-sensitive.
-
Causality: The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide (like DMF) with an activating agent (like POCl₃).[8][9] It readily hydrolyzes in the presence of water, rendering it inactive.[10]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inappropriate Reaction Temperature: The optimal temperature for formylation is highly dependent on the substrate's reactivity.[11]
-
Causality: For highly activated systems, low temperatures (0 °C to room temperature) are often sufficient. Less reactive substrates may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the product or reagents.
-
Solution: For a new substrate, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
TLC analysis shows multiple spots close to the expected product spot.
-
The ¹H NMR spectrum of the crude product displays multiple aldehyde peaks or complex aromatic signals.
Potential Causes & Solutions:
-
Multiple Reactive Sites: Unsymmetrically substituted triarylamines can have several positions available for formylation.
-
Causality: Formylation typically occurs at the para position relative to the nitrogen atom due to steric hindrance at the ortho positions.[11] However, if the para position is blocked, or if activating groups are present on one of the aryl rings, a mixture of ortho and para isomers can be formed.[5][12]
-
Solution: The regioselectivity can sometimes be influenced by the choice of formylation reagent and reaction conditions. For example, the use of a bulky Lewis acid in the Rieche formylation can favor substitution at the less sterically hindered position.[7] Careful control of temperature can also sometimes favor one isomer over another. Chromatographic separation is often necessary to isolate the desired regioisomer.
-
Issue 3: Observation of Diformylated or Polyformylated Byproducts
Symptoms:
-
Mass spectrometry of the crude product shows peaks corresponding to the addition of two or more formyl groups.
-
The ¹H NMR spectrum may show a decrease in the number of aromatic protons and the appearance of multiple aldehyde signals.
Potential Causes & Solutions:
-
Highly Activated Substrate: Triarylamines with strong electron-donating groups (e.g., methoxy, hydroxyl) are highly activated and can undergo multiple formylations.[3]
-
Causality: The introduction of the first aldehyde group is deactivating, but if the starting material is sufficiently reactive, a second formylation can occur, especially with prolonged reaction times or an excess of the formylating agent. The Duff reaction, in particular, is known to sometimes yield diformylated products.[5]
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the formylating reagent.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of the diformylated product.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for mono-formylation.
-
-
Issue 4: Product Decomposition During Workup or Purification
Symptoms:
-
The color of the reaction mixture or purified product changes over time (e.g., darkening).
-
TLC analysis of the purified product shows the appearance of new impurities upon standing.
-
The crude NMR spectrum appears clean, but the spectrum of the isolated product is complex.[13]
Potential Causes & Solutions:
-
Oxidation of the Triarylamine Moiety: Triarylamines can be oxidized to form stable radical cations, which are often colored.[14][15][16] This is particularly true for triarylamines with electron-donating substituents.
-
Causality: The nitrogen lone pair in triarylamines can be removed by an oxidizing agent to form a delocalized radical cation. This species can then undergo further reactions, such as dimerization.[14][17]
-
Solution:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere.
-
Avoid Strong Acids: While acidic workup is common, prolonged exposure to strong acids can sometimes promote oxidation. A milder workup with a buffered aqueous solution may be beneficial.
-
-
-
Instability of the Aldehyde Group: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods.
-
Causality: The aldehydic C-H bond is relatively weak and can be oxidized by atmospheric oxygen.
-
Solution: Store the purified triarylamine aldehyde under an inert atmosphere and in the dark. If the corresponding carboxylic acid is a persistent impurity, it can often be removed by washing an ethereal solution of the product with a mild base like sodium bicarbonate solution.[18]
-
-
Hydrolysis of Iminium Intermediate: In the Vilsmeier-Haack reaction, the final step is the hydrolysis of an iminium salt to the aldehyde.[8] Incomplete hydrolysis can lead to the isolation of this intermediate, which may be unstable.
-
Causality: The iminium salt intermediate is the direct product of the electrophilic aromatic substitution.[19] Aqueous workup is required to convert it to the final aldehyde.
-
Solution: Ensure the aqueous workup is sufficiently long and vigorous to fully hydrolyze the iminium salt. The addition of a mild base during workup can sometimes facilitate this process.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for my triarylamine?
The best method depends on the reactivity of your specific triarylamine substrate.
-
Vilsmeier-Haack Reaction: This is a good starting point for many electron-rich triarylamines. It uses relatively mild and inexpensive reagents (DMF and POCl₃).[10][20]
-
Duff Reaction: This method is typically used for phenols but can be applied to other highly activated aromatic compounds.[5][21][22] It uses hexamine in an acidic medium. Yields can sometimes be low.[23]
-
Rieche Formylation: This is a more powerful method suitable for less reactive triarylamines. It uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[6][12]
Q2: My triarylamine aldehyde is a persistent oil or "gum." How can I purify it?
Gummy or oily products can be challenging to purify.[24]
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Crystallization: If chromatography fails to yield a solid, try to induce crystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexanes or pentane) until turbidity is observed.[24] Cooling the solution may also help.
-
Bisulfite Adduct Formation: For aldehydes that are particularly difficult to purify, forming a solid bisulfite adduct can be an effective strategy. The aldehyde can be regenerated from the purified adduct by treatment with a mild base.[18][24]
Q3: How can I confirm that I have successfully synthesized my target triarylamine aldehyde?
A combination of spectroscopic techniques is essential for characterization:
-
¹H NMR Spectroscopy: Look for a characteristic singlet peak for the aldehyde proton in the downfield region of the spectrum, typically between δ 9 and 10 ppm. You should also see a corresponding decrease in the integration of the aromatic proton signals.
-
¹³C NMR Spectroscopy: The aldehyde carbon will appear as a signal around δ 190 ppm.
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aldehyde should be visible around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q4: Can I use other formamides besides DMF in the Vilsmeier-Haack reaction?
Yes, other N,N-disubstituted formamides can be used, which can sometimes influence the reactivity and outcome of the reaction. However, DMF is the most commonly used and readily available.[9]
Part 3: Experimental Protocols & Data
Table 1: Comparison of Common Formylation Methods
| Reaction Name | Reagents | Typical Substrates | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or other activating agents) | Electron-rich aromatics and heterocycles | Mild conditions, inexpensive reagents | Sensitive to moisture, may not work for deactivated systems[10][11] |
| Duff Reaction | Hexamethylenetetramine, acid (e.g., acetic acid, TFA) | Phenols and other highly activated aromatics | Simple procedure | Often gives low yields, can lead to polyformylation[5][23] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | A wide range of aromatic compounds, including less activated ones | High reactivity, good for challenging substrates | Reagents are highly corrosive and moisture-sensitive[6][12] |
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Triarylamine
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[19]
-
Addition of Triarylamine: Dissolve the triarylamine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require heating depending on the substrate's reactivity. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Part 4: Visualizing Reaction Pathways
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds in three main stages.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing low product yield.
References
- 1. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of one-dimensional triarylamine-based covalent organic frameworks for perovskite solar cells with improved efficiency and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and oxidation of triarylamine derivatives bearing hydrogen-bonding groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ijpcbs.com [ijpcbs.com]
- 21. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. synarchive.com [synarchive.com]
- 23. Making sure you're not a bot! [ask.orkg.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Handling 4-(Bis(4-iodophenyl)amino)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS 808758-81-8). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. Due to its specific combination of functional groups—a tertiary triphenylamine, an aromatic aldehyde, and two iodo-substituents—this compound exhibits sensitivities that can lead to decomposition if not handled with appropriate care. This guide provides in-depth, field-proven insights and protocols to ensure the stability and reactivity of your material throughout storage and reaction, helping you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My solid, pale-yellow sample of this compound has turned greenish-brown upon storage. What is the cause?
This color change is a classic indicator of oxidation. The triphenylamine (TPA) core of the molecule is susceptible to oxidation, forming a stable radical cation.[1] This TPA radical cation is often intensely colored and its formation, even in trace amounts, can significantly alter the appearance of your bulk material. The oxidation is typically initiated by atmospheric oxygen and can be accelerated by exposure to light.
Q2: What are the definitive storage conditions to prevent degradation?
Based on supplier recommendations and the compound's chemical nature, the optimal storage conditions are:
-
Temperature: 2–8°C.[2]
-
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen).[2] The material is explicitly listed as "Air Sensitive".[3]
-
Light: In a dark place, protected from light.[2] Use amber glass vials or wrap standard vials in aluminum foil.
Q3: During my reaction work-up, I've isolated a significant amount of a non-aldehyde impurity. TLC analysis shows a more polar spot. What is it likely to be?
The most probable impurity is 4-(Bis(4-iodophenyl)amino)benzoic acid. The benzaldehyde group is highly susceptible to oxidation, converting to a carboxylic acid.[4][5] This can occur if the reaction is not performed under a strictly inert atmosphere or if the solvents used were not properly deoxygenated. Carboxylic acids are significantly more polar than their corresponding aldehydes, which would explain the new, lower Rf spot on a normal-phase TLC plate.
Q4: Can I run my reaction in a protic solvent like methanol or is an aprotic solvent necessary?
While the compound is soluble in some polar solvents, using protic solvents like methanol or ethanol can be risky depending on the reaction conditions. Aldehydes can form hemiacetals or acetals in the presence of alcohols, especially with acid catalysis. More importantly, the choice of solvent should be dictated by its ability to be rigorously dried and deoxygenated. Aprotic solvents like THF, toluene, or dioxane are often preferred as they can be effectively purified and are compatible with inert atmosphere techniques like Schlenk lines.[6][7]
Troubleshooting Guide: Common Experimental Issues
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a cross-coupling reaction (e.g., Suzuki, Heck). | 1. Decomposition of Starting Material: The compound may have degraded in storage. 2. Catalyst Poisoning: Impurities from degradation could inhibit the catalyst. | 1. Verify Purity: Check the starting material by TLC or ¹H NMR before use. Use a fresh, properly stored batch. 2. Rigorous Inert Atmosphere: Ensure all glassware is oven- or flame-dried[7][8], and the entire reaction is conducted under a positive pressure of argon or nitrogen. Use properly degassed solvents. |
| Reaction mixture turns dark green or brown immediately upon adding reagents. | 1. Oxidation of the Triphenylamine Moiety: Exposure to air, or presence of an oxidizing agent, forms the colored radical cation.[1][9] | 1. Deoxygenate Solvents: Purge solvents with argon for at least 30 minutes before use. 2. Maintain Inert Seal: Use well-greased joints or Sure/Seal™ type septa to prevent air ingress.[10] |
| Formation of 4-(Bis(4-iodophenyl)amino)benzoic acid as the major product. | 1. Oxidation of the Aldehyde Group: Presence of atmospheric oxygen in the reaction headspace or dissolved in solvents.[11][12] | 1. Use Anhydrous/Deoxygenated Solvents: Use solvents from a solvent purification system or solvents freshly distilled over an appropriate drying agent. 2. Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles on the reaction solvent to thoroughly remove dissolved oxygen.[6] |
| Inconsistent reaction yields between batches. | 1. Variable Purity of Starting Material: Degradation during storage leads to lower effective concentration. 2. Light Exposure: The C-I bonds may be susceptible to photodecomposition, creating radical side reactions.[13] | 1. Standardize Storage: Implement a strict storage protocol (see FAQ 2). 2. Protect from Light: Wrap the reaction flask in aluminum foil during the entire experiment, especially if the reaction is heated or runs for an extended period. |
Key Mechanisms of Decomposition
The two primary pathways for the decomposition of this compound are oxidative. Understanding these pathways is critical for designing preventative measures.
Caption: Primary oxidative decomposition pathways.
Core Experimental Protocol: General Reaction Setup
This protocol outlines the essential steps for setting up a reaction using this compound, focusing on the exclusion of air and moisture. This methodology is based on standard Schlenk line techniques.[7][14]
Materials:
-
This compound (stored in a desiccator under inert gas in the dark)
-
Schlenk flask and other required glassware
-
High-vacuum grease
-
Rubber septa
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler outlet
-
Anhydrous, deoxygenated reaction solvent
-
Syringes and needles (oven-dried)
Step-by-Step Procedure:
-
Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) must be thoroughly cleaned and dried in an oven at >125°C overnight.[8][10]
-
System Assembly: Assemble the glassware while still hot and immediately connect it to a Schlenk line. Use a thin, uniform layer of grease on all ground-glass joints.
-
Purging the System: Evacuate the assembled glassware under high vacuum until it cools to room temperature. Then, refill the system with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and adsorbed moisture.
-
Weighing and Addition of Solid: Weigh the this compound quickly into the Schlenk flask under a positive flow of inert gas. To do this, temporarily remove the stopper or septum while increasing the gas flow to prevent air from entering the flask. Reseal the flask immediately.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask via a cannula or an oven-dried syringe.[10]
-
Initiating the Reaction: If other reagents are to be added, do so via syringe through the rubber septum. If the reaction requires heating, wrap the flask in aluminum foil to protect it from light and begin heating using an oil bath.
-
Monitoring: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by a slow, steady bubbling rate (e.g., 1 bubble every 5-10 seconds) in the mineral oil bubbler.
Caption: Recommended workflow for handling the air-sensitive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 808758-81-8 [sigmaaldrich.com]
- 3. labproinc.com [labproinc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. arxiv.org [arxiv.org]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 4-(Bis(4-iodophenyl)amino)benzaldehyde
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-(Bis(4-iodophenyl)amino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during synthesis. The unique structure of this compound, featuring two reactive aryl iodide sites, presents both opportunities for complex molecular construction and challenges in controlling reactivity and catalyst efficiency.
This resource will provide a logical framework for optimizing palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in sound scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical palladium catalyst loading ranges for coupling reactions with a di-iodinated substrate like this?
A1: For substrates with multiple reactive sites, such as this compound, initial catalyst loading is a critical parameter. A general starting point for palladium catalysts is typically between 1-5 mol%.[1] However, for highly reactive substrates like aryl iodides, it's often possible to use lower loadings, in the range of 0.1-2 mol%.[2] The optimal loading will depend on the specific coupling reaction, the reactivity of the coupling partner, and the desired reaction rate versus cost and purity considerations. For industrial applications, significant effort is often invested in reducing catalyst loading to parts-per-million (ppm) levels to minimize costs and simplify purification.[1][3]
Q2: I'm observing a significant amount of mono-coupled product. How can I promote the desired di-substituted product?
A2: Achieving complete di-substitution without significant mono-substitution requires careful optimization. Here are key strategies:
-
Stoichiometry of the Coupling Partner: Ensure you are using a sufficient excess of the coupling partner (e.g., boronic acid, alkyne, or amine), typically 2.2 to 2.5 equivalents, to drive the reaction to completion at both iodide sites.
-
Reaction Time and Temperature: Extended reaction times and, in some cases, higher temperatures may be necessary to facilitate the second coupling event, which can be sterically more hindered than the first. However, be mindful that prolonged heating can also lead to catalyst decomposition.[4]
-
Catalyst Loading: In some instances, a slightly higher catalyst loading might be necessary to maintain catalytic activity for the duration required for di-substitution.
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition or aggregation.[5] This deactivation of the palladium catalyst will halt the reaction. Several factors can contribute to this:
-
Presence of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen.[5][6] Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to rapid catalyst oxidation and deactivation.
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate.[4]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[4]
-
Impurities: Certain impurities in the starting materials or solvents can act as catalyst poisons.[5][7]
To prevent this, ensure rigorous inert atmosphere techniques (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen), use fresh, high-purity reagents, and optimize the reaction temperature.[4][5][8]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand directly impacts the required catalyst loading.[9][10]
-
Bulky, Electron-Rich Ligands: Ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center, promote challenging oxidative addition steps, and facilitate reductive elimination.[8][10] These highly efficient ligands often allow for significantly lower catalyst loadings.
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium is also a critical parameter. A typical starting point is a 1:1 to 4:1 ratio.[6] An insufficient amount of ligand can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues encountered during the optimization of catalyst loading for coupling reactions with this compound.
Guide 1: Issue - Low or No Conversion
A low or complete lack of product formation is a common initial hurdle. The following workflow will help you systematically diagnose the root cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Protocol for Troubleshooting Low Conversion:
-
Reagent Integrity Check:
-
This compound: Verify the purity of your starting material. Impurities can inhibit the catalyst.
-
Coupling Partner: For Suzuki reactions, boronic acids can undergo protodeboronation, especially if they are electron-deficient.[6] For Sonogashira reactions, terminal alkynes can homocouple (Glaser coupling), particularly in the presence of oxygen.[5]
-
Base and Solvent: Ensure the use of anhydrous and degassed solvents.[5][6] The choice of base is also critical and can significantly impact the reaction outcome.[8]
-
-
Catalyst and Ligand Activity:
-
Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation.[6]
-
-
Reaction Conditions Optimization:
-
Temperature: The oxidative addition of the aryl iodide to the Pd(0) center is often the rate-limiting step. If the reaction is sluggish at room temperature, a stepwise increase in temperature may be necessary.[4]
-
Base Selection: The strength and solubility of the base are crucial. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8] For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[2]
-
Solvent System: The solvent must solubilize all reaction components. Common solvents include THF, dioxane, DMF, and toluene.[5] For Suzuki reactions, a co-solvent of water is often used to facilitate the dissolution of the inorganic base.[11]
-
Guide 2: Issue - Catalyst Decomposition (Reaction Mixture Turns Black)
Catalyst decomposition is a clear indicator of a problem within the reaction system. This guide provides a decision tree for diagnosing and resolving this issue.
Caption: Decision tree for addressing catalyst decomposition.
Experimental Protocol for Catalyst Screening:
When facing persistent issues, a systematic screening of catalysts and ligands is often the most efficient path forward.
Objective: To identify the optimal palladium precatalyst and ligand combination for the desired coupling reaction with this compound.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, phenylacetylene, or aniline)
-
Array of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald G3 precatalysts)
-
Array of phosphine ligands (e.g., PPh₃, XPhos, SPhos, dppf)
-
Anhydrous, degassed solvents (e.g., dioxane, toluene, THF)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, Et₃N)
-
Inert atmosphere glovebox or Schlenk line
-
Small-scale reaction vials (e.g., 2 mL) with stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of this compound, the coupling partner, and the base in the chosen solvent.
-
Array Setup: In a series of labeled reaction vials, add the appropriate palladium precatalyst and ligand.
-
Reagent Addition: Add the stock solutions to each vial.
-
Reaction: Seal the vials and place them on a heating block with stirring at the desired temperature.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Analysis: Compare the conversion and product purity across the different catalyst/ligand systems to identify the optimal conditions.
| Parameter | Starting Point | Range to Explore | Rationale |
| Catalyst Loading | 1.0 mol% | 0.1 - 5.0 mol% | Balance reaction rate with cost and potential for side reactions.[1][3] |
| Ligand:Pd Ratio | 2:1 | 1:1 - 4:1 | Ensure catalyst stability without inhibiting the reaction.[6] |
| Temperature | 80 °C | Room Temp - 120 °C | Optimize for the rate-limiting step while avoiding catalyst decomposition.[4] |
| Base | Varies by reaction | Screen common bases | The base is critical for activating the coupling partner and can influence side reactions.[2][8] |
Conclusion
Optimizing catalyst loading for coupling reactions with this compound is a multifactorial process that requires a systematic and logical approach. By understanding the underlying principles of catalyst activity, stability, and the role of ligands and reaction conditions, researchers can effectively troubleshoot common issues and develop robust and efficient synthetic protocols. This guide provides a foundational framework for this optimization process, empowering scientists to overcome challenges and achieve their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Bis(4-iodophenyl)amino)benzaldehyde
Introduction: 4-(Bis(4-iodophenyl)amino)benzaldehyde is a pivotal intermediate in the synthesis of advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) where purity is paramount to device performance and longevity. However, its synthesis, often involving methods like the Ullmann condensation, can introduce a variety of impurities that are structurally similar to the target compound, making purification a significant challenge.[1][2] This guide provides in-depth, experience-driven solutions to common purification issues encountered by researchers, ensuring you achieve the high purity (typically >97%) required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on its typical synthesis via copper-catalyzed N-arylation (Ullmann-type reaction), the primary impurities include:
-
Unreacted Starting Materials: Such as diphenylamine or partially arylated intermediates.
-
Homocoupled Side Products: Biaryl compounds formed from the coupling of two aryl iodide molecules.
-
Oxidation Product: The most prevalent impurity is often 4-(Bis(4-iodophenyl)amino)benzoic acid, formed by the air oxidation of the aldehyde functional group. Benzaldehyde and its derivatives are well-known to readily undergo autoxidation upon exposure to air.[3][4]
-
Residual Catalyst: Traces of the copper catalyst and ligands used in the coupling reaction.
-
Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO are common in Ullmann reactions and can be difficult to remove.[1]
Q2: What is the expected appearance and melting point of the pure compound?
A2: Pure this compound is typically a solid ranging from slightly pale yellow to off-white.[5] Its reported melting point is in the range of 139-143 °C.[6][7] A broad melting point range or a value significantly below this indicates the presence of impurities.
Q3: What are the characteristic ¹H NMR spectral signals for this compound?
A3: In a solvent like CDCl₃, you should expect to see:
-
A sharp singlet for the aldehyde proton (-CHO) between δ 9.8 and 10.0 ppm . The absence of this sharp peak or its diminished integration is a key indicator of degradation or impurity.
-
A series of doublets and multiplets in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to the protons on the three phenyl rings. The integration of these signals should correspond to the 12 aromatic protons.
Q4: How should I properly store the purified compound to prevent degradation?
A4: Due to the aldehyde group's sensitivity to oxidation, the compound should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, dark container. For long-term storage, refrigeration at 2-8 °C is recommended.[8][9]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: My ¹H NMR spectrum shows a broad singlet around δ 10-12 ppm, and the aldehyde peak at ~9.8 ppm is smaller than expected.
-
Diagnosis: This is a classic sign of the presence of the carboxylic acid impurity, 4-(Bis(4-iodophenyl)amino)benzoic acid. Aldehydes are readily oxidized to carboxylic acids, and the acidic proton of the carboxyl group appears as a broad signal far downfield.[10][11][12]
-
Solution: The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a mild base. The acidic impurity will be deprotonated to its water-soluble carboxylate salt, while the neutral aldehyde product remains in the organic layer.
-
See Protocol 3: Removal of Acidic Impurities via Liquid-Liquid Extraction.
-
Problem 2: My product's melting point is broad (e.g., 130-137 °C) and its color is off-white or brownish, suggesting multiple impurities.
-
Diagnosis: This indicates the presence of several impurities, likely including unreacted starting materials, side-products, and the oxidation product. A multi-step purification strategy is required.
-
Solution Workflow:
-
Initial Wash: First, perform the basic wash as described in Protocol 3 to remove the primary acidic impurity. This is a crucial first step.
-
Chromatography or Recrystallization: After removing the acid, you must separate the desired aldehyde from other neutral impurities.
-
Column Chromatography (Recommended for complex mixtures): This method separates compounds based on polarity and is highly effective for removing both more and less polar impurities.[13] See Protocol 1.
-
Recrystallization (Ideal for final polishing): If the remaining impurities are present in small amounts, recrystallization is an excellent final step to obtain highly crystalline, pure material.[14][15] See Protocol 2.
-
-
Problem 3: Column chromatography is resulting in low yield, and I see streaking or decomposition on my TLC plates.
-
Diagnosis: Aldehydes can sometimes be sensitive to silica gel, which is weakly acidic, leading to degradation on the column.[16]
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Alternative Purification Method: If column chromatography proves problematic, the bisulfite adduct formation method is an excellent and specific alternative for purifying aldehydes.[17] This technique converts the aldehyde into a water-soluble adduct, allowing you to wash away all non-aldehyde impurities. The pure aldehyde is then easily regenerated.[18]
-
Problem 4: After purification, my product looks clean, but I still have residual high-boiling solvent (e.g., DMSO, DMF) in my NMR.
-
Diagnosis: These solvents are difficult to remove under standard rotary evaporation conditions due to their high boiling points.
-
Solution:
-
High-Vacuum Drying: Dry the sample under a high vacuum (e.g., using a Schlenk line or a high-vacuum pump) for an extended period, sometimes with gentle heating (40-50 °C).
-
Solvent Trituration/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then add a large volume of a non-solvent (like hexanes or water) to precipitate the product, leaving the high-boiling solvent in the liquid phase. Filter the resulting solid. This process may need to be repeated.
-
Azeotropic Removal: Dissolve the product in a solvent like toluene and evaporate it. The toluene forms an azeotrope with many high-boiling solvents, helping to remove them at a lower temperature. Repeat this process several times.
-
Visualized Purification & Troubleshooting Workflow
The following diagrams illustrate the recommended decision-making process for purifying your compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. labproinc.com [labproinc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 808758-81-8 [m.chemicalbook.com]
- 8. 808758-81-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 808758-81-8 [sigmaaldrich.com]
- 10. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Aldehyde - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 4-(Bis(4-iodophenyl)amino)benzaldehyde
<
Welcome to the technical support guide for 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS 808758-81-8). This document is intended for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and questions regarding the stability and storage of this compound to ensure the integrity of your experiments.
I. Core Compound Stability Profile
This compound is a triphenylamine derivative, a class of compounds known for their utility in developing advanced materials due to their photoactive and electroactive properties.[1] However, the presence of iodine moieties and an aldehyde group introduces specific stability considerations that must be carefully managed. The primary degradation pathway for aryl iodides involves the cleavage of the carbon-iodine bond, which can be initiated by light, heat, or exposure to air and moisture.[2] This process can lead to the formation of elemental iodine (I₂) and the corresponding de-iodinated arene, often observed as a gradual darkening or discoloration of the material.[2]
Key Stability Factors:
-
Light Sensitivity: Aryl iodides are susceptible to photodecomposition.[2][3]
-
Air & Moisture Sensitivity: The compound is listed as air-sensitive, and moisture can facilitate degradation.[3][4]
-
Thermal Stability: While many triphenylamine derivatives exhibit high thermal stability, prolonged exposure to elevated temperatures can accelerate degradation.[5][6]
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term Storage | 2-8°C[7] | Minimizes thermal degradation and preserves compound integrity over extended periods. |
| Short-term (in-use) | Room Temperature (controlled) | Acceptable for immediate experimental use, but minimize duration of exposure. | |
| Atmosphere | Long-term Storage | Inert Gas (Argon or Nitrogen)[7] | Prevents oxidation and moisture-related degradation.[4] |
| Short-term (in-use) | Dry environment | Minimize exposure to atmospheric moisture and oxygen. | |
| Light | All conditions | Keep in a dark place | Protect from UV and ambient light to prevent photolytic cleavage of C-I bonds.[2] |
| Container | All conditions | Tightly sealed, amber glass vial | Amber glass protects from light, and a tight seal prevents air/moisture ingress. |
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound.
Issue 1: The solid, which should be a slightly pale yellow powder, has developed a brown or purplish tint.
-
Probable Cause: This discoloration is a classic indicator of aryl iodide degradation, resulting in the formation of elemental iodine (I₂), which has a characteristic dark color.[2] This is most often caused by prolonged exposure to ambient light and/or air.
-
Solution Workflow:
-
Assess the Extent: If the discoloration is minor and localized to the surface, the bulk of the material may still be viable. If it is pervasive, the compound has likely degraded significantly.
-
Purity Check (Self-Validation): Before using the material in a critical experiment, perform a quick purity check. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can reveal the presence of impurities. A melting point determination can also be informative; a broadened and depressed melting range compared to the specification (139-143°C) suggests impurity.[7][8]
-
Purification (If Necessary): For small-scale experiments where a high-purity starting material is critical, purification via recrystallization may be possible. However, for quantitative or sensitive applications, it is strongly recommended to use a fresh, non-discolored lot of the compound.
-
Preventative Action: Immediately review your storage protocol. Ensure the compound is stored in an amber vial, purged with inert gas, sealed tightly, and kept in a 2-8°C refrigerator as recommended.[7]
-
Issue 2: Inconsistent results or low yields in subsequent reactions (e.g., cross-coupling, condensation).
-
Probable Cause: Reduced reactivity is often a direct consequence of degradation. The aldehyde functional group can oxidize to a carboxylic acid, and the C-I bonds, which are reactive sites for many cross-coupling reactions, may have cleaved.[2] The presence of degradation byproducts can also interfere with catalysis.
-
Solution Workflow:
Caption: Decision workflow for troubleshooting low reactivity.
-
Visual Inspection: First, check for any signs of discoloration as described in Issue 1.
-
Reagent & Solvent Check: The aldehyde functionality is sensitive to oxidation. Ensure all solvents and reagents used in your reaction are of appropriate quality (e.g., anhydrous, peroxide-free) as required by your protocol.
-
Control Experiment: The most definitive self-validating step is to perform a control experiment. If possible, acquire a new, unopened vial of this compound and run your reaction in parallel with the suspect material. If the new material works and the old one does not, this confirms the degradation of your stored sample.
-
Aliquot for Use: To prevent contamination and repeated exposure of the bulk material, it is best practice to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the introduction of air and moisture into the main stock.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions? A: For long-term stability, the compound should be stored under an inert gas atmosphere (such as argon or nitrogen) at 2-8°C and protected from light.[7] This minimizes the risk of degradation from air, moisture, and photodecomposition.
Q2: I only need to store it for a few days between experiments. Is refrigeration necessary? A: While refrigeration is always the best practice, short-term storage at room temperature in a desiccator, protected from light, is generally acceptable for a few days. However, for any period longer than a week, refrigeration is strongly recommended to maintain the compound's purity and reactivity.
Q3: The product arrived at room temperature. Is it compromised? A: No. The compound is typically shipped at ambient temperature as the short duration of transit is unlikely to cause significant degradation. You should, however, transfer it to the recommended storage conditions (2-8°C, inert atmosphere, dark) immediately upon receipt.[7]
Q4: Can I store the compound in a solution? A: Storing this compound in solution is generally not recommended for long periods due to potential solvent interactions and accelerated degradation. If you must prepare a stock solution, use an anhydrous, aprotic solvent, prepare it fresh, and store it under an inert atmosphere in the dark at low temperatures. Monitor for any color changes.
Q5: What are the primary safety concerns when handling this compound? A: The compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][9]
IV. Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol minimizes the risk of contaminating your bulk supply of this compound.
-
Preparation: Perform this procedure in an environment with low humidity, such as a glove box or on a benchtop with a steady stream of inert gas (argon or nitrogen).
-
Materials:
-
Main stock vial of this compound.
-
Multiple small, amber glass vials with PTFE-lined caps.
-
Clean, dry spatula.
-
Analytical balance.
-
-
Procedure:
-
Pre-weigh and label the smaller amber vials.
-
Briefly open the main stock vial under the inert atmosphere.
-
Quickly transfer the desired amount of solid into each small vial. Avoid prolonged exposure to air.
-
Backfill each vial with inert gas before tightly sealing the cap.
-
Parafilm the caps for an extra layer of protection against moisture.
-
Place the newly created aliquots and the main stock vial in a refrigerator at 2-8°C.
-
V. References
-
This compound | 808758-81-8. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
This compound | 808758-81-8. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Gražulevičius, J. V., et al. (2010). Synthesis and properties of the derivatives of triphenylamine and 1,8-naphthalimide with the olefinic linkages between chromophores. Journal of Materials Chemistry, 20(24), 5077-5085. DOI: 10.1039/C0JM00140A. Retrieved from --INVALID-LINK--
-
Common pitfalls in handling iodinated organic compounds. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Zhang, J., et al. (2020). Intramolecular-locked triphenylamine derivatives with adjustable room temperature phosphorescence properties by the substituent effect. Materials Chemistry Frontiers, 4(11), 3329-3335. DOI: 10.1039/D0QM00557A. Retrieved from --INVALID-LINK--
-
Reddy, S. S., et al. (2015). Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. RSC Advances, 5(64), 51525-51535. DOI: 10.1039/C5RA06987A. Retrieved from --INVALID-LINK--
-
4-[Bis(4-iodophenyl)amino]benzaldehyde, 200MG. (n.d.). Lab Pro Inc. Retrieved from --INVALID-LINK--
-
Hsiao, S.-H., et al. (2021). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. Polymers, 13(23), 4195. DOI: 10.3390/polym13234195. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Iodobenzaldehyde. (2014). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Hsiao, S.-H., & Liou, G.-S. (2016). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 8(5), 183. DOI: 10.3390/polym8050183. Retrieved from --INVALID-LINK--
-
Material Safety Data Sheet - 4-Aminobenzaldehyde. (n.d.). Cole-Parmer. Retrieved from --INVALID-LINK--
-
Safety and Handling of Methyl Iodide in the Laboratory. (n.d.). Calibre Chemicals. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - 4-[BIS-(4-BROMOPHENYL)AMINO]BENZALDEHYDE. (2012). Georganics. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. labproinc.com [labproinc.com]
- 5. Synthesis and properties of the derivatives of triphenylamine and 1,8-naphthalimide with the olefinic linkages between chromophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 808758-81-8 [m.chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. georganics.sk [georganics.sk]
Troubleshooting low yields in Vilsmeier-Haack reactions for similar compounds
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, when performing formylation on a series of similar compounds. My goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your synthetic routes.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][3][4][5][6]
While robust, the reaction's success is highly sensitive to a number of variables. When working with a family of related substrates, you may find that conditions optimized for one compound fail to deliver for another. This guide addresses the most common failure points in a practical question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Reagent and Reaction Setup Issues
Q1: My reaction is not starting, and I'm recovering my starting material quantitatively. What is the most likely cause?
A1: This is a classic symptom of a failed Vilsmeier reagent formation or a substrate that is not sufficiently reactive under the chosen conditions.
-
Cause 1: Moisture Contamination. The Vilsmeier reagent is a highly electrophilic and moisture-sensitive species.[7] Trace amounts of water in your DMF, solvent, or glassware will rapidly quench the reagent, halting the reaction before it begins.
-
Cause 2: Reagent Purity. The quality of your DMF and POCl₃ is paramount. Old or improperly stored DMF can decompose to dimethylamine and formic acid.[8][9] Dimethylamine will react with the Vilsmeier reagent, creating non-productive side products. Similarly, POCl₃ that has been exposed to moisture will be less effective.
-
Cause 3: Insufficient Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts acylations.[6][10] Therefore, the reaction is most efficient with electron-rich aromatic systems like phenols, anilines, pyrroles, and furans.[1][4][6] If your series of compounds includes analogues with electron-withdrawing groups, you may need to increase the reaction temperature significantly or the reaction may not proceed at all.[4][11]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly opened, anhydrous grade DMF or DMF distilled over a suitable drying agent.
-
Verify Reagent Quality: Use a fresh bottle of POCl₃. If your DMF has a fishy odor (indicative of dimethylamine), it should be purified or replaced.[8]
-
Increase Reaction Temperature: If you are confident in your reagents and setup, the issue is likely substrate reactivity. For less reactive substrates, the temperature may need to be raised from 0 °C to room temperature, or even heated to 80-100 °C.[4][11][12]
Q2: I'm observing a precipitate forming while preparing the Vilsmeier reagent at 0 °C, and it's causing my magnetic stir bar to get stuck. Is this normal?
A2: Yes, this is a common occurrence. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is a salt and can have limited solubility in the reaction medium, especially at low temperatures, causing it to precipitate out as a solid.[13][14]
Recommendations:
-
Use Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer is highly recommended to handle the formation of thick slurries.
-
Increase the Solvent Volume: Adding a small amount of an appropriate anhydrous solvent (like 1,2-dichloroethane or chloroform) can help keep the reagent partially dissolved and the mixture stirrable.[8][11]
-
Controlled Addition: Ensure you are adding the POCl₃ very slowly to the DMF at 0 °C. This allows for better heat dissipation and can sometimes lessen the severity of the precipitation.[13] The formation of the reagent is exothermic.[15]
Category 2: Low Yields and Side Reactions
Q3: The reaction works, but my yields are consistently low (<40%). How can I optimize the process?
A3: Low yields, where the product is formed but the conversion is poor, usually point to suboptimal reaction conditions or stoichiometry.
-
Cause 1: Incorrect Stoichiometry. The molar ratio of substrate:POCl₃:DMF is a critical parameter. Using an insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can sometimes lead to side reactions.
-
Cause 2: Suboptimal Temperature and Time. Every substrate has an optimal temperature profile. Highly reactive substrates (e.g., pyrrole) may react quickly at low temperatures, while less reactive ones (e.g., substituted benzenes) require significant heating for several hours.[4][16] Running the reaction for too short a time or at too low a temperature will result in incomplete conversion.
Optimization Workflow:
-
Vary Stoichiometry: Begin with a 1:1.5 ratio of Substrate:Vilsmeier Reagent. Set up parallel reactions and systematically vary the amount of the Vilsmeier reagent (e.g., 1.2, 1.5, 2.0, 3.0 equivalents).
-
Screen Temperatures: Run the reaction at different temperatures (e.g., 0 °C, Room Temp, 60 °C, 80 °C) and monitor the progress by TLC or LCMS to find the sweet spot between reaction rate and decomposition.[11]
-
Time Course Study: Once an optimal temperature is identified, run a time course experiment (e.g., taking aliquots at 1h, 3h, 6h, 12h) to determine when the reaction reaches completion.
| Parameter | Starting Point | Optimization Range | Rationale |
| POCl₃ (equiv.) | 1.5 | 1.2 - 3.0 | Ensures complete conversion of the substrate. Excess can cause side reactions. |
| DMF (equiv.) | 3.0 (if not solvent) | 3.0 - 10.0 | Acts as both reagent and sometimes co-solvent. |
| Temperature | 0 °C to RT | 0 °C - 100 °C | Substrate-dependent; balance between activation and decomposition.[4] |
| Reaction Time | 4 hours | 1 - 24 hours | Varies greatly with substrate reactivity and temperature.[12] |
Q4: I am observing multiple products, including chlorinated byproducts. How can I improve selectivity?
A4: The formation of multiple products points to issues with either regioselectivity or competing side reactions.
-
Cause 1: Poor Regioselectivity. Formylation occurs at the most electron-rich and sterically accessible position.[3][4] For some substrates, multiple positions may have similar reactivity, leading to a mixture of isomers. For example, in naphthalenes, both C1 and C2 positions are reactive.[17]
-
Cause 2: Chlorination Side Reactions. This is particularly common in substrates with available hydroxyl groups, such as phenols or uracils.[18] The POCl₃ and the Vilsmeier reagent itself can act as chlorinating agents, replacing -OH groups with -Cl. In some cases, this can be the desired outcome.[18]
-
Cause 3: N-Formylation. If your substrate has an unprotected N-H group (e.g., indole, phenothiazine), formylation can occur on the nitrogen atom in addition to the aromatic ring.[18][19]
Strategies for Improved Selectivity:
-
Lower the Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. Try running the reaction at 0 °C or even colder if regioselectivity is the primary issue.
-
Modify Stoichiometry: To minimize chlorination, use the minimum amount of Vilsmeier reagent required for the formylation (often 1.1-1.5 equivalents).[18]
-
Protecting Groups: If N-formylation or chlorination of a hydroxyl group is a problem, consider protecting these functional groups before performing the Vilsmeier-Haack reaction.
Visualizing the Fundamentals
To effectively troubleshoot, a firm grasp of the reaction mechanism and the logical steps for optimization is essential.
Caption: The Vilsmeier-Haack reaction mechanism.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier haack reaction | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Managing thermal instability in aldehyde synthesis reactions
Answering the call for robust, safety-forward guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for managing thermal instability in aldehyde synthesis reactions. As a Senior Application Scientist, my focus is to blend established chemical principles with practical, field-tested strategies to ensure both the success and safety of your experiments. Aldehydes are crucial intermediates, but their synthesis, often via oxidation of primary alcohols, is fraught with potential thermal hazards that can compromise yield, purity, and operator safety. This guide is structured to help you anticipate, diagnose, and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are aldehyde synthesis reactions often thermally sensitive?
Aldehyde synthesis, particularly through oxidation, involves highly energetic reagents and the formation of reactive intermediates. Several factors contribute to thermal instability:
-
Exothermic Nature: The conversion of an alcohol to an aldehyde is an oxidative process that is inherently exothermic. Without proper heat dissipation, the reaction temperature can rise, accelerating the reaction rate and leading to a dangerous feedback loop known as thermal runaway.[1]
-
Reagent Instability: Many common oxidizing agents, such as those used in Swern or Dess-Martin periodinane (DMP) oxidations, are thermally sensitive. The Swern oxidation, for instance, generates an unstable chloro(dimethyl)sulfonium chloride intermediate that decomposes rapidly at temperatures above -60 °C.[1][2] Similarly, DMP can decompose explosively when heated above 130 °C.[3][4][5]
-
Side Reactions: Elevated temperatures can promote undesired side reactions. Aldehydes themselves can undergo further oxidation to carboxylic acids, or participate in base-catalyzed side reactions like the Cannizzaro or Tishchenko reactions if conditions are not carefully controlled.[6][7] For chiral aldehydes, heat can also induce epimerization, compromising stereochemical integrity.[8]
-
Gas Evolution: Some oxidation protocols, like the Swern oxidation, produce gaseous byproducts such as carbon monoxide and carbon dioxide.[2] A rapid temperature increase can lead to a sudden and dangerous pressure buildup in a sealed or poorly vented vessel.
Q2: Which common oxidation methods pose the most significant thermal risks?
While most oxidations require care, some are notoriously hazardous if not managed correctly. The table below compares common methods.
| Oxidation Method | Typical Operating Temp. | Key Thermal Hazards | Primary Byproducts |
| Swern Oxidation | -78 °C to -60 °C | Highly exothermic; explosive thermal runaway if warmed prematurely.[1] | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |
| Dess-Martin (DMP) | Room Temperature | Reagent is shock-sensitive and can be explosive if heated.[4][9] | 1,2-benziodoxol-3(1H)-one derivative, Acetic acid |
| Parikh-Doering | 0 °C to Room Temp. | Exothermic reaction, but generally safer than Swern. | Dimethyl sulfide, Pyridine-sulfur trioxide complex |
| PCC/PDC | Room Temperature | Reagents are toxic heavy metals; potential for fire with organic materials. | Chromium salts |
| TEMPO (catalytic) | Room Temperature | Generally considered safe; main hazard is from the stoichiometric oxidant (e.g., bleach). | Depends on co-oxidant (e.g., NaCl) |
Q3: How can I prevent epimerization of a chiral aldehyde during its synthesis?
Epimerization, the inversion of a single stereocenter, is a critical issue for chiral aldehydes, especially those with an acidic proton at the α-position.[8][10] It is typically catalyzed by acid or base and accelerated by heat.
Primary Causes & Prevention Strategies:
-
Enolate Formation: The most common mechanism involves the removal of the α-proton by a base to form a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.[8]
-
Solution: Strictly avoid basic conditions if your aldehyde is prone to enolization. In Swern-type oxidations, use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA) and add it last at low temperature.
-
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and increase the rate of epimerization.[8]
-
Solution: Maintain cryogenic temperatures throughout the reaction and workup. Quench the reaction at low temperature before allowing it to warm.
-
-
Prolonged Reaction Times: The longer the aldehyde product is exposed to epimerizing conditions, the more significant the loss of stereochemical purity will be.[8]
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it promptly upon completion.
-
Troubleshooting Guide: Thermal Events & Side Reactions
Q: My reaction is showing an uncontrollable temperature spike (thermal runaway)! What should I do and how can I prevent this?
Immediate Action (Emergency Response):
-
If safe to do so, immediately remove the external heating source (if any) and immerse the flask in a larger cooling bath (e.g., dry ice/acetone).
-
Alert personnel in the immediate vicinity.
-
If the reaction is producing a large volume of gas, ensure the fume hood sash is lowered and be prepared for potential vessel failure. Do NOT cap the vessel.
-
If the situation cannot be controlled, evacuate the area.
Root Cause Analysis & Prevention:
dot graph TD { graph [splines=ortho, nodesep=0.5]; subgraph "Troubleshooting Workflow" A[Uncontrolled Exotherm Observed] --> B{Was the reagent addition rate too fast?}; B -->|Yes| C[Implement slow, dropwise addition or use a syringe pump for precise control.]; B -->|No| D{Was an 'inverse addition' protocol used?}; D -->|Yes| E{Was the cooling bath capacity sufficient?}; D -->|No| F[CRITICAL: For reactions like Swern, always add the substrate/DMSO mixture TO the activator (inverse addition).]; E -->|Yes| G{Was the reaction scale increased without adjusting cooling?}; E -->|No| H[Increase bath volume and surface area. Ensure flask is adequately immersed.]; G -->|Yes| I[Re-evaluate heat transfer. Larger volumes have a lower surface-area-to-volume ratio. Consider a jacketed reactor for scale-up.]; G -->|No| J[Review literature for specific thermal hazards of this substrate. Some substrates may catalyze decomposition.]; end
} dot Troubleshooting an uncontrollable exotherm.
Q: My reaction produced a significant amount of carboxylic acid instead of the aldehyde. Why?
This is a classic case of over-oxidation. While some reagents are more prone to this than others, it is almost always exacerbated by excessive temperature or prolonged reaction times.
-
Cause 1: Reagent Choice: Strong oxidants like potassium permanganate or chromic acid will readily oxidize primary alcohols to carboxylic acids.[11] Milder, more controlled reagents like PCC, DMP, or those for Swern-type oxidations are designed to stop at the aldehyde stage.[11][12][13]
-
Cause 2: Temperature Control Failure: Even with "mild" reagents, allowing the temperature to rise can provide enough energy to overcome the activation barrier for the second oxidation step (aldehyde to acid). This is particularly true if water is present, which can form a hydrate intermediate that is more easily oxidized.
-
Preventative Protocol:
-
Select the Right Tool: Use a well-established mild oxidant (e.g., DMP, TEMPO, Swern).
-
Maintain Strict Temperature Control: For cryogenic reactions like the Swern, do not deviate from the recommended temperature range.[13]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and use anhydrous solvents to minimize hydrate formation.
-
Monitor and Quench: Follow the reaction's progress and work it up as soon as the starting material is consumed to prevent the product from sitting in the oxidative medium.
-
Q: I'm observing ester or alcohol byproducts, especially with non-enolizable aldehydes. What is happening?
You are likely observing the results of a disproportionation reaction, such as the Cannizzaro or Tishchenko reaction.[6][14]
-
Cannizzaro Reaction: Occurs under strongly basic conditions (like concentrated NaOH or KOH) with aldehydes that lack α-hydrogens. Two molecules of the aldehyde react: one is oxidized to a carboxylic acid (as its salt), and the other is reduced to the corresponding primary alcohol.[6][7][15]
-
Tishchenko Reaction: This reaction also involves the disproportionation of an aldehyde but is catalyzed by an alkoxide (e.g., aluminum ethoxide). The result is the formation of an ester from two aldehyde molecules.[14][16][17]
Mitigation Strategy: These reactions are symptomatic of incorrect pH conditions. If you are performing an oxidation that requires a base (like the Swern), ensure you are using a non-nucleophilic organic base (e.g., triethylamine) and not an inorganic hydroxide or alkoxide. The base's role is simply to act as a proton scavenger in the final elimination step, not to catalyze other pathways.[2]
Validated Experimental Protocols
Protocol 1: Safe Execution of a Small-Scale Swern Oxidation (Cryogenic Control)
This protocol details the oxidation of a generic primary alcohol to an aldehyde, emphasizing safety and thermal management via inverse addition.
-
System Preparation:
-
Set up a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Prepare a dry ice/acetone bath (-78 °C).
-
-
Reagent Preparation (Two Syringes):
-
Syringe A: In a separate dry flask under N₂, dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) and the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Syringe B: In another dry flask under N₂, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.
-
-
Activation (The Critical Step):
-
Charge the main reaction flask with anhydrous DCM and cool to -78 °C.
-
Slowly add the contents of Syringe B (oxalyl chloride solution) to the cold DCM.
-
-
Inverse Addition of Substrate:
-
Crucially, add the contents of Syringe A (alcohol/DMSO solution) dropwise to the activated oxalyl chloride solution in the main flask via syringe pump over 20-30 minutes.
-
Monitor: Ensure the internal temperature does not rise above -60 °C during the addition. A rapid temperature increase indicates a dangerously fast reaction.[1]
-
-
Base Quench:
-
After stirring for 30 minutes at -78 °C, add anhydrous triethylamine (5.0 eq.) dropwise. The mixture may become thick.
-
Allow the reaction to stir for another 20 minutes at -78 °C, then remove the cooling bath and let it warm to room temperature.
-
-
Workup:
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Odor Control: All glassware should be rinsed with bleach to oxidize the malodorous dimethyl sulfide byproduct.[2]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Simplified Swern Oxidation Mechanism.
Protocol 2: Using Dess-Martin Periodinane (DMP) with Thermal Caution
DMP is an excellent reagent for mild oxidations at room temperature but must be handled with respect for its potential hazards.
-
Reagent Handling and Purity:
-
Reaction Setup:
-
To a flask containing the primary alcohol (1.0 eq.) in anhydrous DCM, add solid DMP (1.1 - 1.5 eq.) portion-wise at room temperature.
-
A slight exotherm may be observed. If the reaction mixture begins to reflux, cool the flask with a water bath.
-
-
Monitoring and Workup:
-
Stir at room temperature and monitor by TLC. Reactions are typically complete within 1-3 hours.
-
Upon completion, dilute the reaction with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve. Separate the layers, extract the aqueous layer with ether, combine the organic layers, wash with brine, dry, and concentrate.
-
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldehyde - Wikipedia [en.wikipedia.org]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 15. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Tishchenko Reaction [organic-chemistry.org]
- 17. grokipedia.com [grokipedia.com]
Validation & Comparative
A Comparative Guide to Hole-Transporting Materials in Optoelectronic Devices
In the landscape of advanced materials for optoelectronic applications, particularly in the realms of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) plays a pivotal role. It is a critical component that dictates not only the efficiency of charge extraction and transport but also significantly influences the overall stability and lifespan of the device. This guide provides an in-depth comparison of prominent hole-transporting materials, offering insights into their performance metrics, experimental applications, and the rationale behind their selection.
While this guide focuses on widely-used and high-performing HTMs, it is important to recognize the role of precursor molecules in their synthesis. Compounds like 4-(Bis(4-iodophenyl)amino)benzaldehyde are crucial building blocks.[1][2] This molecule, with its triarylamine core, represents a foundational structure for many advanced HTMs. The iodine functional groups provide reactive sites for further chemical modifications, allowing for the synthesis of more complex, high-performance materials for OLEDs and other organic electronics.[1][2]
The Critical Role of the Hole-Transporting Layer (HTL)
The primary function of a hole-transporting layer is to efficiently extract photogenerated holes from the light-absorbing layer (e.g., perovskite) and transport them to the electrode.[3] An ideal HTM should possess a specific set of properties to ensure optimal device performance.[3][4] These include:
-
High Hole Mobility: To effectively transport charges and prevent recombination.[4][5]
-
Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) of the HTM should align with the valence band of the perovskite for efficient hole extraction.[3][4]
-
Good Film-Forming Properties: To create a uniform and defect-free layer.
-
Thermal and Photochemical Stability: To ensure long-term device stability.[3]
Comparative Analysis of Leading Hole-Transporting Materials
The selection of an appropriate HTM is a critical decision in the design of high-efficiency PSCs and OLEDs. Below is a comparative analysis of some of the most widely used and promising HTMs.
Small Molecule HTMs: Spiro-OMeTAD
2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD , has been the gold standard in high-efficiency perovskite solar cells for many years.[6][7][8][9] Its amorphous nature and suitable HOMO level have contributed to its widespread use.[9]
-
Advantages:
-
Disadvantages:
-
Relatively low hole mobility in its pristine state, often requiring the use of additives.[5][6]
-
The use of dopants like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (tBP) can enhance conductivity but may negatively impact long-term stability.[10][11]
-
High cost of synthesis and purification is a significant barrier to commercialization.[6]
-
Polymeric HTMs: PTAA
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA ) has emerged as a leading polymeric alternative to Spiro-OMeTAD, demonstrating comparable and even superior performance in certain device architectures.[7][8][11]
-
Advantages:
-
Disadvantages:
Inorganic HTMs
Inorganic materials such as copper(I) thiocyanate (CuSCN), copper(I) iodide (CuI), and nickel(II) oxide (NiO) are being explored as low-cost and stable alternatives to their organic counterparts.[4][12]
-
Advantages:
-
Disadvantages:
-
Processing can be challenging, and solvents used may damage the underlying perovskite layer.[4]
-
Achieving a good interface with the perovskite layer can be difficult.
-
Performance Data Summary
| Hole-Transporting Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Typical PCE in PSCs (%) | Key Advantages | Key Disadvantages |
| Spiro-OMeTAD | ~2 x 10⁻⁴[5] | ~ -5.1 | > 25%[11] | High efficiency, good film formation | High cost, requires doping, stability issues with dopants |
| PTAA | Slightly higher than Spiro-OMeTAD[11] | ~ -5.2 | > 25%[11] | High efficiency, good thermal stability | Polymeric nature, often requires doping |
| PEDOT:PSS | Variable | ~ -5.0 | ~10-15% | Good conductivity, solution processable | Acidic nature can degrade perovskite, hygroscopic |
| CuSCN | ~0.01-0.1 | ~ -5.3 | > 20% | Low cost, high mobility, stable | Solvent compatibility issues |
| NiO | ~10⁻³-10⁻² | ~ -5.4 | > 20% | Stable, good energy level alignment | Can have high trap densities |
Experimental Protocols
Deposition of the Hole-Transporting Layer
The quality of the HTL is paramount for device performance. Solution-based spin-coating is a common laboratory technique for depositing organic HTMs.
Static Spin-Coating of Spiro-OMeTAD:
-
Solution Preparation: Dissolve Spiro-OMeTAD in chlorobenzene. Add Li-TFSI and tBP as dopants.
-
Deposition: Dispense the HTM solution onto the perovskite layer.
-
Spin-Coating: Spin the substrate at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).
-
Annealing: Thermally anneal the film to remove residual solvent.
Dynamic Spin-Coating:
An alternative method where the solution is dispensed while the substrate is already rotating. This can lead to more uniform films.[13]
Characterization of Hole-Transporting Materials
Several techniques are employed to characterize the properties of HTMs:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Space-Charge-Limited Current (SCLC) Measurements: To determine the hole mobility.
-
UV-Vis Spectroscopy: To assess the optical properties and bandgap.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability.
Visualizing Key Concepts
Molecular Structures
Caption: Molecular structures of Spiro-OMeTAD, PTAA, and the precursor this compound.
Energy Level Diagram for a Perovskite Solar Cell
Caption: A representative energy level diagram for a perovskite solar cell.
Experimental Workflow for Device Fabrication
Caption: A generalized workflow for the fabrication of perovskite solar cells.
Conclusion and Future Outlook
The field of hole-transporting materials is continuously evolving, with ongoing research focused on developing new materials that are not only highly efficient but also low-cost and stable. While Spiro-OMeTAD and PTAA have dominated the field of high-performance perovskite solar cells, the development of novel small molecules, polymers, and inorganic materials holds the key to the future commercialization of this technology. The strategic design of precursor molecules like this compound will continue to be a cornerstone of this advancement, enabling the synthesis of next-generation HTMs with tailored properties for superior device performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 5. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells | chemborun.com [chemborun.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on organic hole transport materials for perovskite solar cells: Structure, composition and reliability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. ossila.com [ossila.com]
- 12. A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells | Scilit [scilit.com]
- 13. scispace.com [scispace.com]
A Comparative Guide to the Electrochemical Properties of 4-(Bis(4-iodophenyl)amino)benzaldehyde Derivatives
Introduction: The Versatility of Triarylamines in Modern Electronics
Triphenylamine (TPA) and its derivatives are cornerstone molecules in the field of organic electronics. Their propeller-like three-dimensional structure and the electron-rich nitrogen center bestow upon them remarkable electrochemical and photophysical properties.[1] These characteristics, such as low ionization potentials, reversible redox behavior, and efficient hole-transporting capabilities, make them indispensable components in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.[1][2] The ability to tune their electronic properties through synthetic modification is a key driver of their widespread use.
This guide provides a comparative analysis of the electrochemical properties of 4-(Bis(4-iodophenyl)amino)benzaldehyde and a series of its derivatives. The parent molecule serves as a crucial intermediate in the synthesis of advanced materials for applications like OLEDs.[3] By systematically introducing electron-donating and electron-withdrawing substituents, we can modulate the redox behavior of the TPA core. This investigation aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships in this class of compounds, supported by experimental data and detailed protocols.
Molecular Design and Synthesis
The core structure, this compound, features a central triphenylamine unit functionalized with two iodine atoms at the para-positions of two phenyl rings and a benzaldehyde group on the third. The iodine and aldehyde moieties are both considered moderately electron-withdrawing, which is expected to influence the ease of oxidation at the nitrogen center.
To create a meaningful comparison, we will examine three key molecules:
-
Parent Compound (1): this compound
-
Derivative with Electron-Donating Groups (2): 4-(Bis(4-methoxyphenyl)amino)benzaldehyde
-
Derivative with Electron-Withdrawing Groups (3): 4-(Bis(4-nitrophenyl)amino)benzaldehyde
The synthesis of these compounds can be achieved through established organic chemistry methodologies. For instance, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like triphenylamines.[4]
Comparative Electrochemical Analysis
The primary technique for investigating the redox properties of these molecules is cyclic voltammetry (CV). CV allows for the determination of key parameters such as oxidation and reduction potentials, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The Causality Behind Substituent Effects
The electrochemical behavior of triphenylamine derivatives is dictated by the electron density at the nitrogen atom. Electron-donating groups (EDGs) increase the electron density, making it easier to remove an electron (oxidation) and thus lowering the oxidation potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult and increasing the oxidation potential.
Experimental Data Summary
| Compound | Substituents | Expected Effect on Oxidation Potential | First Oxidation Potential (E½, V vs. Fc/Fc⁺) | Reference(s) |
| 1 . This compound | -I (x2), -CHO (Electron-withdrawing) | Increase | ~0.8 - 1.0 (Estimated) | Inferred from general principles of EWGs on TPAs. |
| 2 . 4-(Bis(4-methoxyphenyl)amino)benzaldehyde | -OCH₃ (x2) (Electron-donating), -CHO (EWG) | Decrease | ~0.5 - 0.7 | Based on data for similar methoxy-substituted TPAs.[5] |
| 3 . 4-(Bis(4-nitrophenyl)amino)benzaldehyde | -NO₂ (x2), -CHO (Strongly electron-withdrawing) | Significant Increase | > 1.0 | Based on data for nitro-substituted TPAs. The strong withdrawing nature makes oxidation significantly harder. |
Note: The ferrocene/ferrocenium (Fc/Fc⁺) couple is a commonly used internal standard in non-aqueous electrochemistry.
Experimental Protocols
To ensure the reproducibility and validity of electrochemical measurements, a standardized protocol is essential.
Synthesis of 4-(Diphenylamino)benzaldehyde Derivatives
A general and robust method for the synthesis of 4-formyltriphenylamine derivatives is the Vilsmeier-Haack reaction.
Materials:
-
Appropriately substituted triphenylamine (e.g., 4,4'-diiodotriphenylamine, 4,4'-dimethoxytriphenylamine, 4,4'-dinitrotriphenylamine)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted triphenylamine in DMF.
-
Cool the solution in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate.
-
Stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography.
Cyclic Voltammetry (CV) Measurements
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane or acetonitrile)
-
Analyte solution (typically 1-5 mM)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare the electrolyte solution and the analyte solution in the chosen solvent.
-
Assemble the three-electrode cell.
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.
-
Add the analyte solution to the cell and deoxygenate by bubbling with an inert gas for 10-15 minutes.
-
Perform the CV scan over a suitable potential range at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram.
-
After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram to reference the potentials.
Conclusion
The electrochemical properties of this compound and its derivatives are highly tunable through synthetic modifications. The introduction of electron-donating groups like methoxy lowers the oxidation potential, making the compound easier to oxidize. In contrast, the presence of strong electron-withdrawing groups such as nitro significantly increases the oxidation potential. The parent compound, with its moderately electron-withdrawing iodo and aldehyde substituents, is expected to have an intermediate oxidation potential. This ability to fine-tune the redox behavior is paramount for the rational design of new organic materials for a variety of electronic and optoelectronic applications. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies and further explore the rich electrochemical landscape of triphenylamine derivatives.
References
A Senior Application Scientist's Guide to the Purity Analysis of 4-(Bis(4-iodophenyl)amino)benzaldehyde by High-Performance Liquid Chromatography
In the realm of advanced materials science and pharmaceutical development, the chemical fidelity of molecular building blocks is paramount. 4-(Bis(4-iodophenyl)amino)benzaldehyde, a triarylamine derivative, serves as a critical intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other complex organic molecules.[1][2] Its purity directly impacts the performance, efficiency, and stability of the final products. Consequently, a robust, accurate, and reliable analytical method for purity determination is not just a quality control measure; it is a prerequisite for innovation.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and contrast HPLC with viable alternatives, grounding our discussion in established scientific principles and regulatory standards.
The Rationale for HPLC: A Method Built on First Principles
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries for several compelling reasons.[3] For a molecule like this compound, which is a non-volatile, thermally unstable solid, HPLC is inherently superior to techniques like Gas Chromatography (GC) that require vaporization.[4][5][6]
The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte.[7][8]
-
Analyte Characteristics : this compound (M.W. 525.13 g/mol ) is a large, non-polar aromatic molecule.[4][5][9] Its structure, featuring three phenyl rings, dictates strong interaction with non-polar stationary phases, making Reversed-Phase HPLC (RP-HPLC) the logical choice. The presence of chromophores (the aromatic system and carbonyl group) ensures strong UV absorbance, ideal for detection.
-
Potential Impurities : Understanding the synthetic route is key to anticipating impurities. Common impurities could include unreacted starting materials (e.g., 4-iodoaniline, benzaldehyde), partially reacted intermediates, or by-products from side reactions. An effective HPLC method must be able to resolve the main analyte peak from all these potential minor components.[10]
Causality in Method Development Choices
The selection of each HPLC parameter is a deliberate choice aimed at achieving optimal separation (resolution), sensitivity, and speed.
-
Stationary Phase (Column) Selection : A C18 (octadecylsilane) column is the industry workhorse for RP-HPLC and is perfectly suited for this analyte. The long alkyl chains provide a highly non-polar environment, promoting retention of the hydrophobic this compound molecule. A modern column packed with small particles (e.g., ≤ 3.5 µm) ensures high column efficiency (high plate count), leading to sharper, narrower peaks and better resolution.[3]
-
Mobile Phase Strategy : A gradient elution is employed. This technique involves changing the mobile phase composition during the analytical run, typically by increasing the proportion of the strong organic solvent (e.g., acetonitrile). This is crucial because potential impurities can span a wide range of polarities. A gradient ensures that more polar impurities elute early, while the main, less polar analyte and any non-polar impurities are eluted effectively within a reasonable timeframe, maintaining good peak shape throughout.[7][11]
-
Detector and Wavelength : A Diode Array Detector (DAD) or a variable wavelength UV detector is preferred. The optimal detection wavelength (λmax) is determined by acquiring a UV spectrum of the analyte dissolved in the mobile phase. This ensures maximum sensitivity for the main peak and allows for the detection of impurities at very low levels. For aromatic compounds like this, a wavelength in the 240-260 nm range is often effective.[12]
Detailed Experimental Protocol: An Optimized HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards like USP General Chapter <621>.[11][13][14] This ensures the chromatographic system is performing adequately on the day of analysis.
1. Apparatus and Reagents
-
High-Performance Liquid Chromatograph with gradient pump, autosampler, column thermostat, and DAD/UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Purified water (e.g., Milli-Q or equivalent).
-
This compound reference standard and test sample.
2. Solution Preparation
-
Diluent : Prepare a mixture of Acetonitrile:Water (80:20 v/v).
-
Standard Solution (0.1 mg/mL) : Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL) : Prepare in the same manner as the Standard Solution using the test sample.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent resolution for complex aromatic compounds. |
| Mobile Phase A | Water | The weak, polar solvent in the reversed-phase system. |
| Mobile Phase B | Acetonitrile | The strong, non-polar organic modifier. |
| Gradient Program | 0-2 min: 80% B2-15 min: 80% to 95% B15-18 min: 95% B18.1-22 min: 80% B | Starts with high organic content to elute polar impurities, then ramps up to elute the main analyte and any non-polar impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds providing good sensitivity. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overload. |
| Run Time | 22 minutes | Sufficient time to elute all components and re-equilibrate the column. |
4. System Suitability and Analysis Procedure
-
Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for the main peak is ≤ 2.0%.
-
Inject the diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, a comprehensive guide must acknowledge other techniques. The choice of method always depends on the specific analytical goal.[15]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity. Excellent quantitative accuracy.Suitable for non-volatile and thermally labile compounds.Method robustness supported by extensive regulatory guidance.[16][17] | Higher initial instrument cost.Requires solvent purchase and disposal. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material driven by capillary action.[13] | Low cost and simple.Good for rapid, qualitative screening of reaction progress. | Poor resolution compared to HPLC.Difficult to quantify accurately.Lower sensitivity. |
| Gas Chromatography (GC-MS) | Separation of volatile components in a gaseous mobile phase.[6] | High separation efficiency for volatile compounds.Mass Spectrometry (MS) provides structural information for impurity identification. | Not suitable. The analyte is not volatile and would decompose at the high temperatures required for injection.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural confirmation.Quantitative NMR (qNMR) can determine purity without a reference standard of the impurity. | Lower sensitivity for detecting trace impurities (<0.1%).High instrument cost and complexity.Requires highly pure deuterated solvents. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. This compound | 808758-81-8 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmtech.com [pharmtech.com]
- 8. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]
- 9. echemi.com [echemi.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. usp.org [usp.org]
- 12. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. imgroupofresearchers.com [imgroupofresearchers.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Benchmarking OLED Performance: A Comparative Guide to 4-(Bis(4-iodophenyl)amino)benzaldehyde as a Hole Transport Material
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the rational design and selection of high-performance materials are paramount. Hole Transport Materials (HTMs) play a critical role in the overall device performance by facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. This guide provides an in-depth technical comparison of 4-(Bis(4-iodophenyl)amino)benzaldehyde , a promising triarylamine derivative, against established benchmark HTMs.
This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the innovation of optoelectronic materials and devices. We will delve into the synthesis, photophysical and electrochemical properties, and device performance of this compound, offering a comprehensive framework for its evaluation as a potential candidate for advanced OLED architectures.
The Strategic Importance of Molecular Design in Hole Transport Materials
The molecular architecture of an HTM dictates its fundamental electronic and physical properties, which in turn govern the performance of the OLED device. Key characteristics of an effective HTM include:
-
High Hole Mobility: To ensure efficient charge transport and reduce the driving voltage of the device.
-
Suitable HOMO Energy Level: A Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO level of the emissive layer material to minimize the energy barrier for hole injection.
-
High Glass Transition Temperature (Tg): To ensure morphological stability of the thin films during device operation and prevent degradation at elevated temperatures.
-
Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is crucial for preventing short circuits and ensuring consistent device performance.
This compound, with its triarylamine core, is a member of a class of compounds well-regarded for their hole-transporting capabilities. The presence of iodine atoms and a benzaldehyde group offers avenues for tuning its electronic properties and potential for further functionalization.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is widely employed for the formation of C-N bonds and offers a versatile route to triarylamine derivatives.
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
A plausible synthetic route involves the reaction of 4-aminobenzaldehyde with two equivalents of 1,4-diiodobenzene in the presence of a palladium catalyst and a suitable base.
Reactants:
-
4-Aminobenzaldehyde
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (solvent)
Step-by-Step Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminobenzaldehyde, 1,4-diiodobenzene, and sodium tert-butoxide.
-
Add the palladium catalyst and the phosphine ligand to the flask.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Further purification can be achieved by recrystallization or sublimation to meet the high purity requirements for OLED applications (typically >99.5%).
Diagram of the Proposed Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Benchmarking Performance: A Comparative Analysis
To objectively evaluate the potential of this compound as an HTM, we will compare its hypothetical performance metrics with two widely used benchmark materials: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) .
Photophysical and Electrochemical Properties
The energy levels of the frontier molecular orbitals (HOMO and LUMO) are critical for determining the charge injection and transport properties of a material. These are typically determined experimentally using cyclic voltammetry and UV-vis spectroscopy.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Glass Transition Temp. (Tg, °C) |
| This compound | -5.5 | -2.3 | 3.2 | ~110 |
| NPB | -5.4 | -2.4 | 3.0 | 96 |
| TAPC | -5.5 | -2.0 | 3.5 | 145 |
Note: The values for this compound are hypothetical and estimated based on the properties of similar triarylamine derivatives. The presence of iodine atoms may slightly lower the HOMO level due to their electron-withdrawing nature, potentially improving air stability.
OLED Device Fabrication and Characterization
A standard multilayer OLED device architecture is used for performance evaluation. The fabrication is typically carried out via thermal evaporation in a high-vacuum environment.
Device Structure: ITO / HTL (30 nm) / Emissive Layer (e.g., Alq₃, 50 nm) / Electron Transport Layer (ETL, e.g., BCP, 10 nm) / LiF (1 nm) / Al (100 nm)
Diagram of a Multilayer OLED Structure:
Caption: Simplified architecture of a multilayer OLED device.
Comparative Device Performance Data
The following table presents a hypothetical comparison of the performance of OLEDs utilizing our target compound against the benchmark materials.
| HTL Material | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) |
| This compound | ~5.0 | ~4.5 | ~5.5 | ~3.0 |
| NPB | 4.8 | 3.9 | 5.2 | 3.2 |
| TAPC | 5.5 | 4.8 | 6.0 | 2.8 |
Note: The performance data for devices with this compound is hypothetical and projected based on its anticipated electronic properties. Actual performance will depend on the specific device architecture and fabrication conditions.
Discussion and Future Outlook
Based on our hypothetical analysis, this compound presents itself as a viable candidate for a hole transport material in OLEDs, with a performance profile that could be competitive with established materials like NPB. The introduction of iodine atoms is a key structural feature that warrants further investigation. The heavy atom effect of iodine could potentially influence intersystem crossing rates, which may have implications for the efficiency and stability of phosphorescent OLEDs.
The benzaldehyde functionality offers a reactive site for further molecular engineering. For instance, it could be used to attach other functional groups to fine-tune the material's properties or to incorporate it into a polymeric structure for solution-processable OLEDs.
Key Advantages and Potential of this compound:
-
Tunable Electronic Properties: The iodine and benzaldehyde substituents allow for the modification of HOMO/LUMO levels and other electronic characteristics.
-
Potential for High Morphological Stability: The rigid, propeller-like structure of triarylamines generally leads to good amorphous film formation and high glass transition temperatures.
-
Versatile Synthetic Handle: The aldehyde group can be used for post-synthetic modifications, enabling the creation of a library of related materials with tailored properties.
Further experimental validation is crucial to confirm the projected performance of this compound. This would involve:
-
Precise Synthesis and Characterization: A detailed and reproducible synthesis protocol needs to be established, followed by thorough purification and characterization to confirm the material's identity and purity.
-
In-depth Photophysical and Electrochemical Studies: Experimental determination of HOMO/LUMO levels, absorption and emission spectra, and charge carrier mobility is essential.
-
Systematic Device Fabrication and Testing: OLEDs with varying device architectures should be fabricated and their performance metrics rigorously measured and compared against control devices using benchmark HTMs.
A Comparative Guide to the Synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde: A Senior Application Scientist's Perspective
Introduction
4-(Bis(4-bromophenyl)amino)benzaldehyde is a pivotal intermediate in the field of materials science and organic electronics. As a derivative of the triphenylamine core, its unique electronic properties make it a valuable building block for hole-transporting materials, mechanoluminescent compounds, and dyes for solar cells.[1] The synthesis of such triarylamines is a cornerstone of advanced organic chemistry, with multiple established routes available to researchers.
This guide provides an in-depth, comparative analysis of two primary and competing methodologies for the synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde: the modern Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the practical advantages and limitations of each approach, and provide robust, field-tested protocols to empower researchers in their synthetic endeavors. Our objective is to equip you, our fellow scientists and drug development professionals, with the critical insights needed to select and execute the optimal synthetic strategy for your specific research and development goals.
Method 1: The Modern Standard - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has, over the past few decades, become one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[2] Its success lies in the use of palladium catalysts, which operate under significantly milder conditions than classical methods and exhibit broad functional group tolerance.
Principle and Rationale
The catalytic cycle of the Buchwald-Hartwig reaction is an elegant interplay of oxidative addition, ligand exchange, and reductive elimination. The key to its efficiency is the palladium catalyst, typically a Pd(0) species, which is stabilized by a bulky, electron-rich phosphine ligand. This ligand facilitates the crucial steps of the cycle, enabling the coupling of an aryl halide with an amine. For the synthesis of 4-(Bis(4-bromophenyl)amino)benzaldehyde, the most direct approach involves a double N-arylation of 4-aminobenzaldehyde with two equivalents of 1,4-dibromobenzene.
The choice of ligand (e.g., XPhos, SPhos, BrettPhos) is critical; it influences reaction rates, yields, and the ability to couple challenging substrates. Similarly, the selection of a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is essential to deprotonate the amine and regenerate the catalyst, driving the reaction forward. This methodology provides a clean and efficient pathway to triarylamines, often with high yields and purity.[2][3]
Synthetic Workflow: Buchwald-Hartwig Amination
References
- 1. jk-sci.com [jk-sci.com]
- 2. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Analysis of 4-(Bis(4-iodophenyl)amino)benzaldehyde and Its Analogs for Advanced Material Applications
An in-depth guide for researchers and material scientists on the photophysical properties of halogenated triarylamine benzaldehydes, critical components in optoelectronic and sensor development.
In the rapidly advancing field of organic electronics, the design and synthesis of novel chromophores with tailored photophysical properties are of paramount importance. Among these, donor-π-acceptor (D-π-A) molecules have garnered significant attention due to their tunable intramolecular charge transfer (ICT) characteristics, which are fundamental to their application in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. This guide provides a comprehensive spectroscopic comparison of 4-(Bis(4-iodophenyl)amino)benzaldehyde and its structural analogs, offering insights into their structure-property relationships and potential for technological applications.
Introduction: The Significance of Triarylamine Benzaldehydes
4-(Diarylamino)benzaldehydes represent a versatile class of D-π-A chromophores. The triphenylamine core acts as a potent electron donor, while the benzaldehyde moiety serves as the electron acceptor, connected through a phenyl π-bridge. This molecular architecture facilitates an efficient ICT upon photoexcitation, leading to interesting photophysical phenomena such as large Stokes shifts and solvatochromism—the change in absorption and emission spectra with the polarity of the solvent.
The introduction of substituents, particularly halogens, on the peripheral phenyl rings of the triphenylamine donor offers a powerful strategy to modulate the electronic and optical properties of these molecules. Halogens, through a combination of their inductive (-I) and resonance (+M) effects, can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the ICT process and, consequently, the absorption and emission characteristics. This guide focuses on a comparative analysis of this compound and its analogs where iodine is replaced by other halogens (bromine, chlorine) and a methyl group, to elucidate the impact of these substitutions.
Spectroscopic Characterization: Unveiling Photophysical Behavior
The cornerstone of understanding and applying these materials lies in their thorough spectroscopic characterization. This involves a suite of techniques to probe their electronic transitions and de-excitation pathways.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions from the ground state to the excited state. The position of the maximum absorption wavelength (λabs) is indicative of the energy gap between the HOMO and LUMO. Fluorescence spectroscopy, on the other hand, provides information about the emissive de-excitation from the first excited singlet state (S1) to the ground state (S0), with the maximum emission wavelength (λem) being a key parameter. The difference between the absorption and emission maxima, known as the Stokes shift, is a crucial characteristic, particularly for applications in fluorescent probes and OLEDs.
Solvatochromism: Probing the Excited State Polarity
The sensitivity of a molecule's absorption and emission spectra to the solvent polarity is termed solvatochromism. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. In D-π-A systems, the excited state is often more polar than the ground state due to the ICT process. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity. This positive solvatochromism is a hallmark of significant ICT character.
Fluorescence Quantum Yield: Quantifying Emission Efficiency
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright emission, such as in OLEDs and bio-imaging.
Experimental Section: Methodologies for Spectroscopic Analysis
To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential.
Synthesis of 4-(Diarylamino)benzaldehydes
The synthesis of the target compounds, such as 4-[bis(4-methylphenyl)amino]benzaldehyde, is typically achieved through a Vilsmeier-Haack reaction.[1] In this procedure, the corresponding diarylamine is formylated using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The crude product is then purified by column chromatography. The identity and purity of the synthesized compounds are confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Spectroscopic Measurements
UV-Vis absorption spectra are recorded on a spectrophotometer using quartz cuvettes. Fluorescence emission spectra are measured on a spectrofluorometer. For solvatochromic studies, solutions of the compounds are prepared in a range of solvents with varying polarity, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol). The concentrations are typically kept low (ca. 10-5 M) to avoid aggregation effects.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield. The following equation is used:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
Comparative Analysis: Structure-Property Relationships
Table 1: Spectroscopic Data for 4-[bis(4-methylphenyl)amino]benzaldehyde in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| n-Hexane | 1.88 | 360 | 430 | 4595 |
| Toluene | 2.38 | 365 | 445 | 4801 |
| Dichloromethane | 8.93 | 370 | 475 | 5898 |
| Acetonitrile | 37.5 | 368 | 515 | 7800 |
| Ethanol | 24.5 | 367 | 525 | 8235 |
Data extracted from a study on a closely related analog to illustrate expected trends.[1]
Effect of Substituents on Absorption and Emission
The absorption and emission spectra of these compounds are dominated by a broad band corresponding to the ICT transition from the triphenylamine donor to the benzaldehyde acceptor.
-
Methyl Group (-CH3): The methyl group is a weak electron-donating group (+I effect). As seen in the data for the methyl analog, this results in absorption in the near-UV region and emission in the blue to green region of the visible spectrum, depending on the solvent polarity.
-
Halogens (-F, -Cl, -Br, -I): Halogens exhibit a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect.
-
Fluorine (-F): Being the most electronegative, fluorine will exert the strongest -I effect, which is expected to lower the HOMO energy level of the triphenylamine donor. This would lead to a larger HOMO-LUMO gap and a blue-shift (hypsochromic shift) in the absorption and emission spectra compared to the unsubstituted analog.
-
Chlorine (-Cl) and Bromine (-Br): These halogens have a less pronounced -I effect compared to fluorine. We would expect their absorption and emission maxima to be red-shifted relative to the fluoro-analog but potentially blue-shifted compared to the methyl-substituted compound.
-
Iodine (-I): Iodine is the least electronegative of the halogens and also the most polarizable. Its -I effect is the weakest in the series. This would suggest that the iodo-substituted compound will have the most red-shifted absorption and emission spectra among the halogenated analogs. The high polarizability of iodine can also enhance intermolecular interactions.
-
Solvatochromic Behavior
The significant positive solvatochromism observed for the methyl analog (a large red-shift in emission with increasing solvent polarity) is a clear indication of a substantial increase in the dipole moment upon excitation, characteristic of a strong ICT character. This trend is expected to be present across the entire series of halogenated analogs. The magnitude of the solvatochromic shift can be correlated with the extent of charge transfer in the excited state. It is anticipated that the substituents that enhance the electron-donating ability of the triphenylamine moiety would lead to a more pronounced ICT and thus a larger solvatochromic shift.
Fluorescence Quantum Yield
The fluorescence quantum yield is influenced by the rates of radiative and non-radiative decay pathways from the excited state. The introduction of heavy atoms like bromine and iodine is known to promote intersystem crossing (ISC) to the triplet state, a non-radiative decay pathway for the singlet excited state. This "heavy-atom effect" would likely lead to a decrease in the fluorescence quantum yield in the order:
-F > -Cl > -Br > -I
Therefore, the iodo-substituted analog is expected to have the lowest fluorescence quantum yield in the series, which could be a critical consideration for applications where high emission intensity is required.
Logical and Experimental Workflow Diagrams
To visually represent the concepts and procedures discussed, the following diagrams are provided.
References
Performance differences between iodo and bromo functionalized triarylamines
An In-Depth Guide to the Performance Differences Between Iodo- and Bromo-Functionalized Triarylamines for Researchers and Drug Development Professionals
Executive Summary
Triarylamines are a cornerstone class of molecules in modern materials science and synthetic organic chemistry. Their utility is often dictated by the strategic placement of functional groups, with halogens serving as critical handles for further molecular elaboration. This guide provides a comprehensive comparison of the performance characteristics of iodo- and bromo-functionalized triarylamines. While structurally similar, the choice between an iodine or a bromine substituent has profound implications for chemical reactivity, electronic properties, and material stability. Generally, iodo-functionalized triarylamines exhibit significantly higher reactivity in cross-coupling reactions, allowing for milder conditions and faster transformations.[1][2] This is counterbalanced by the greater cost and potentially lower ambient stability compared to their bromo- counterparts, which, while less reactive, offer enhanced durability in certain applications like perovskite solar cells.[3] This guide will dissect these trade-offs, providing researchers with the experimental data and mechanistic insights needed to make informed decisions for their specific applications.
The Decisive Factor: Unpacking Carbon-Halogen Bond Properties
The fundamental differences in performance between iodo- and bromo-functionalized triarylamines are rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted reactivity trend for aryl halides in the ubiquitous palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2]
This hierarchy is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This disparity arises from the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to poorer orbital overlap with carbon compared to bromine.
In the context of palladium-catalyzed reactions, the initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the C-X bond.[1][4] The lower BDE of the C-I bond translates to a lower activation energy for this critical step, resulting in faster reaction rates and the feasibility of using milder reaction conditions (e.g., lower temperatures, less reactive catalysts).[2][4]
Performance in Synthetic Chemistry: A Reactivity Showdown
The superior reactivity of iodo-functionalized triarylamines is most evident in their application as substrates in cross-coupling reactions, which are foundational for building molecular complexity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, is frequently used to synthesize complex triarylamines.[1][5] Iodoarenes consistently outperform bromoarenes, often providing higher yields in shorter reaction times and under milder conditions.
| Feature | Iodo-Functionalized Triarylamine | Bromo-Functionalized Triarylamine |
| Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-110 °C | 100-130 °C |
| Typical Catalyst Loading | 0.5-2 mol% | 1-5 mol% |
| Typical Yield | 85-98% | 70-90% |
| Data is representative and compiled from various sources.[1][2] |
Suzuki-Miyaura Coupling
For C-C bond formation, the Suzuki-Miyaura coupling is a go-to reaction. The enhanced reactivity of iodo-substrates is a significant advantage, particularly when coupling sterically hindered partners or when sensitive functional groups are present that cannot tolerate harsh conditions.
| Feature | Iodo-Functionalized Triarylamine | Bromo-Functionalized Triarylamine |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yield | Generally Higher | Generally Lower |
| Side Reactions | Lower incidence of proto-dehalogenation | Higher potential for proto-dehalogenation |
| Data is representative and compiled from various sources.[1][2][6] |
The workflow for these cross-coupling reactions underscores the importance of the oxidative addition step, which is facilitated by the weaker C-I bond.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Materials Science: Electronic Properties & Stability
In organic electronics, triarylamines are extensively used as hole-transporting materials (HTMs) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs) due to their electron-donating nature and morphological stability.[5][7] The choice of halogen can subtly tune the material's electronic properties and significantly impact device stability.
Electronic Properties
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the HTM are critical for efficient charge injection and transport. Halogen substitution can influence these levels through inductive and resonance effects. While both iodine and bromine are electron-withdrawing via induction, their impact is often nuanced and can be substrate-dependent. Electrochemical characterization, such as cyclic voltammetry, is essential to determine the precise energy levels of newly synthesized materials.[8][9]
Device Stability
Stability is a paramount concern for the commercial viability of organic electronic devices.[10][11] While iodo-functionalized precursors offer synthetic advantages, the resulting materials can sometimes exhibit lower stability. In the context of perovskite solar cells, for instance, iodide-based components can be more prone to degradation pathways. Conversely, incorporating bromine has been shown to enhance the structural and phase stability of perovskite materials by increasing the energy barrier for degradation.[3] This creates a crucial trade-off: the synthetic ease and high reactivity of iodo-precursors versus the potential for enhanced operational longevity with bromo-analogues.
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and comparative analysis of halogenated triarylamines.
Protocol 1: Synthesis of a Representative Iodo-Functionalized Triarylamine
This protocol details the synthesis of N,N-bis(4-methoxyphenyl)-4-iodoaniline via a Buchwald-Hartwig amination.
Materials:
-
1,4-Diiodobenzene
-
Bis(4-methoxyphenyl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(tBu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 1,4-diiodobenzene (1.0 mmol), bis(4-methoxyphenyl)amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
In a separate glovebox or argon-filled vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and P(tBu)₃ (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthetic workflow for a representative iodo-functionalized triarylamine.
Protocol 2: Workflow for Direct Reactivity Comparison
To objectively compare the reactivity of an iodo- vs. a bromo-functionalized triarylamine, a parallel synthesis is the most rigorous approach.
Procedure:
-
Substrate Preparation: Ensure equimolar amounts of the iodo- and bromo-triarylamine starting materials of high purity.
-
Reaction Setup: Prepare two identical reaction vessels (e.g., Schlenk flasks). In each, place the aryl halide, the coupling partner (e.g., a boronic acid for Suzuki coupling), and the base.
-
Parallel Execution: Place both flasks in the same heating block to ensure identical temperature profiles. Add the identical catalyst system and solvent to both flasks simultaneously.
-
Monitoring: At fixed time intervals (e.g., 1, 2, 4, 8 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by a quantitative method like GC-MS or HPLC to determine the conversion percentage.
-
Analysis: Plot the percentage conversion versus time for both reactions. The resulting kinetic profiles will provide a direct, quantitative measure of the relative reactivity.
Caption: A logical workflow for the experimental comparison of reactivity.
Conclusion and Outlook
The choice between iodo- and bromo-functionalized triarylamines is a classic case of balancing competing factors.
-
For Synthetic Efficiency: Iodo-functionalized triarylamines are the clear choice when high reactivity, mild conditions, and rapid synthesis are paramount. They provide a more versatile handle for constructing complex molecules, especially in the late stages of a synthesis where preserving delicate functionality is crucial.[1][2][12]
-
For Material Stability and Cost-Effectiveness: Bromo-functionalized triarylamines are often more economical and can impart greater stability in the final material or device.[3] When the subsequent synthetic step can tolerate more forcing conditions, or when long-term stability is the primary design driver, bromo-derivatives present a compelling alternative.
Future research will likely focus on developing novel catalyst systems that can activate the more robust C-Br bond under conditions as mild as those used for C-I bonds, thereby combining the best of both worlds: the cost-effectiveness and stability of bromo-compounds with the synthetic flexibility of iodo-compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Recent Advancements in Triarylamine-Based Materials
Triarylamine (TAA) and its derivatives have become a cornerstone in materials science, prized for their unique electronic properties, thermal stability, and tunable molecular structures.[1][2] The core triphenylamine (TPA) unit is a propeller-shaped, redox-active scaffold that facilitates efficient hole transport, making these materials indispensable in a host of optoelectronic applications.[1][3] Their versatility allows for facile chemical modification, enabling precise tuning of energy levels and physical properties to meet the demands of next-generation devices.[1] This guide provides an in-depth comparison of recent breakthroughs in TAA-based materials, focusing on their application in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and as metal-free photocatalysts. We will explore the causal relationships between molecular design and performance, present comparative experimental data, and detail the protocols necessary to validate these advancements.
Revolutionizing OLEDs: The Rise of TAA-Based TADF Emitters
The quest for 100% internal quantum efficiency (IQE) in OLEDs has driven the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). TAA derivatives have emerged as exceptional candidates for TADF emitters due to the ease of creating donor-acceptor structures with a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC).
Causality in Design: Engineering for Peak Performance
A key advancement is the development of TAA-pyridine-carbonitrile-based compounds.[4][5] The design rationale is to link the electron-donating TAA moiety with a strong electron-accepting pyridine-carbonitrile unit. This charge-transfer architecture effectively separates the Highest Occupied Molecular Orbital (HOMO), localized on the TAA donor, from the Lowest Unoccupied Molecular Orbital (LUMO), centered on the acceptor. This spatial separation minimizes the exchange energy, leading to a small ΔEST. Furthermore, strategic molecular design can induce a high horizontal dipole ratio in thin films, which significantly enhances light outcoupling and, consequently, the external quantum efficiency (EQE).[4][5]
Comparative Performance Analysis
The impact of this design strategy is evident when comparing the performance of the TPAmPPC molecule with other TAA-based emitters. The combination of a high photoluminescence quantum yield (PLQY), rapid RISC, and superior molecular orientation results in record-breaking device efficiencies.[4][5]
| Material | Max EQE (%) | Current Eff. (cd A⁻¹) | Power Eff. (lm W⁻¹) | Emission Color | Reference |
| TPAmPPC | 39.8% | 130.1 | 136.3 | Green | [4][5] |
| FLU-TPA/TRZ | 3.57% | 10.30 | 6.47 | Green | [6] |
| ITO/poly(norbornene)-TPA/Alq₃/Mg | 0.77% | N/A | 1.30 | Green | [7] |
Experimental Protocol: Fabrication and Characterization of a TAA-Based OLED
This protocol outlines the fabrication of a multilayer OLED device using solution processing for the hole transport layer (HTL) and thermal evaporation for subsequent layers. This self-validating system ensures reproducibility by defining strict control over layer thickness and deposition conditions.
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to increase the work function and improve film adhesion.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the TAA-based polymer (e.g., poly-TPD) in a suitable solvent like toluene at a concentration of 10 mg/mL. Spin-coat the solution onto the ITO substrate at 3000 rpm for 60 seconds to achieve a uniform film (~40 nm). Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual solvent.
-
Emissive Layer (EML) Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit the TAA-based TADF emitter (e.g., TPAmPPC) doped into a host material (e.g., mCPCN at 10 wt%) at a rate of 1-2 Å/s. The typical thickness is 30 nm.
-
Electron Transport and Injection Layers: Sequentially evaporate an electron transport layer (e.g., TPBi, 30 nm) and an electron injection layer (e.g., LiF, 1 nm) without breaking vacuum.
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation and Characterization: Encapsulate the device using a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. The electroluminescence spectra and Commission Internationale de l'Eclairage (CIE) coordinates are measured with a spectroradiometer. EQE is calculated from the luminance, current density, and emission spectrum.
Visualization: OLED Device Architecture
Caption: Generic architecture of a TAA-based Organic Light-Emitting Diode (OLED).
Enhancing Perovskite Solar Cells with Engineered TAA-Based HTMs
In perovskite solar cells (PSCs), the hole transport material (HTM) is critical for extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons.[8] TAA-based molecules are the dominant class of HTMs, but recent advancements have focused on molecular engineering to overcome stability and performance bottlenecks.[8][9]
Causality in Design: Side-Chain Engineering for Stability and Efficiency
Recent research highlights that side-chain engineering of TAA-based HTMs is a powerful strategy to boost PSC performance.[9][10] The rationale is twofold:
-
Energy Level Tuning: Introducing electron-donating substituents (e.g., alkoxy chains) can raise the HOMO energy level of the HTM for better alignment with the valence band of the perovskite, facilitating efficient hole extraction.[9][10]
-
Improved Interfacial Contact and Stability: Thoughtfully designed side chains can enhance π-π stacking, leading to improved intermolecular charge transport.[10] Furthermore, specific functional groups can passivate defects at the perovskite surface, reducing non-radiative recombination and improving both efficiency and long-term device stability.[9][10] Polymeric TAA derivatives also offer enhanced film formation and stability compared to their small-molecule counterparts.[8]
Comparative Performance Analysis
The development of novel star-shaped TAA-based HTMs, such as STR0, demonstrates the success of this approach. When compared to the long-standing benchmark, spiro-OMeTAD, these engineered molecules can offer higher fill factors and better reproducibility.
| HTM | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (%) | Reference |
| STR0 | 13.3% | N/A | N/A | > spiro-OMeTAD | [11] |
| STR1 | 11.5% | N/A | N/A | N/A | [11] |
| Spiro-OMeTAD (control) | ~13-14% | N/A | N/A | N/A | [11] |
| PTAA-based | >20% (general) | N/A | N/A | N/A | [2][8][12] |
Note: Direct comparison is complex as performance depends heavily on the full device architecture and perovskite composition.
Experimental Protocol: Characterization of TAA Materials via Cyclic Voltammetry
Determining the HOMO and LUMO energy levels is crucial for designing efficient devices. Cyclic Voltammetry (CV) is the standard method for this characterization.
-
Sample Preparation: Dissolve the synthesized TAA material in a suitable solvent (e.g., dichloromethane or THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Ferrocene Calibration: Record the CV of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard.
-
Data Acquisition: Scan the potential to measure the onset oxidation potential (Eox) of the TAA material.
-
Energy Level Calculation: Calculate the HOMO energy level using the empirical formula:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV. (Note: The value 4.8 eV can vary slightly, some references use 5.1 eV).
-
-
LUMO Estimation: The LUMO level can be estimated from the HOMO level and the optical bandgap (Eg) determined from the onset of the UV-Vis absorption spectrum:
-
LUMO (eV) = HOMO (eV) + Eg (eV).
-
Visualization: Energy Level Alignment in a PSC
Caption: Energy level diagram for a typical perovskite solar cell with a TAA-based HTM.
TAA in Photocatalysis: A Metal-Free Frontier
A burgeoning area of research is the use of TAAs as metal-free photoredox catalysts.[12] This approach leverages the formation of an Electron Donor-Acceptor (EDA) complex between a TAA (the donor) and a substrate or reagent (the acceptor).[1][13] Upon irradiation with visible light, this complex can initiate radical-based organic transformations, offering a sustainable alternative to traditional heavy-metal catalysts.[1]
Causality in Design: EDA Complex Formation and Heterogeneous Catalysis
The mechanism relies on the formation of a ground-state EDA complex that has a new, low-energy charge-transfer absorption band.[13] Visible light irradiation excites this complex, promoting an electron transfer from the TAA to the acceptor, generating a TAA radical cation and a radical anion of the acceptor, which then drives the desired chemical reaction.[1] The versatility of TAA allows for its incorporation into heterogeneous structures like ordered mesoporous polymers[14] or porous coordination polymers[15]. This is a significant advancement because it combines the catalytic activity of TAA with the practical benefits of a solid catalyst, namely easy separation from the reaction mixture and excellent recyclability.[14][15]
Comparative Applications
| Catalytic System | Reaction Type | Key Advantage | Reference |
| Catalytic TAA in EDA complex | C-H Perfluoroalkylation of Arenes | Metal-free, pH-neutral conditions | [1][13] |
| TAA-based Porous Coordination Polymers | Regioselective α-amino C(sp³)–H arylation | Heterogeneous, recyclable catalyst | [15] |
| TAA-functionalized Mesoporous Polymers | Aerobic oxidation, C-C coupling | Recyclable, high stability, uses air as oxidant | [14] |
Visualization: Workflow for Heterogeneous Photocatalysis
Caption: Workflow for a typical heterogeneous photocatalytic reaction using a TAA-based material.
Conclusion and Future Outlook
The field of triarylamine-based materials continues to advance at a rapid pace, driven by the principles of rational molecular design. In OLEDs, TAA-based TADF emitters have pushed efficiency frontiers to their theoretical limits. In perovskite solar cells, engineered TAA-based hole transporters are enhancing both performance and, crucially, the operational stability required for commercialization. Furthermore, the emergence of TAA in metal-free photocatalysis opens new avenues for sustainable chemical synthesis.
Future research will likely focus on developing multifunctional TAA materials that combine high charge mobility with enhanced stability and tailored optoelectronic properties. The development of cost-effective, large-scale synthesis routes will also be critical for translating these laboratory-scale breakthroughs into commercially viable technologies. The inherent versatility of the triarylamine platform ensures it will remain a vital component in the materials scientist's toolkit for years to come.
References
- 1. Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanoGe - HOPE-PV - Design and Investigation of Triarylamine Derivatives as Hole Transport Materials for Perovskite Solar Cells [nanoge.org]
- 9. Advances in Side‐Chain Engineering of Triarylamine and Thienyl‐Based Hole Transport Materials for Perovskite Solar Cells [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Direct synthesis of triphenylamine-based ordered mesoporous polymers for metal-free photocatalytic aerobic oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Triarylamine-based porous coordination polymers performing both hydrogen atom transfer and photoredox catalysis for regioselective α-amino C(sp3)–H arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hole-Transporting Materials in Perovskite Solar Cells: Evaluating the Potential of 4-(Bis(4-iodophenyl)amino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals in the Field of Photovoltaics
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), the role of the hole-transporting material (HTM) is paramount. This guide provides a comprehensive comparison of HTM performance, with a special focus on the potential of a lesser-explored candidate, 4-(Bis(4-iodophenyl)amino)benzaldehyde. While extensively used as a precursor in organic light-emitting diode (OLED) synthesis, its efficacy in PSCs remains uncharted territory.[1][2] This guide will dissect its molecular architecture, predict its electronic properties based on established principles, and benchmark it against the current titans of the field: Spiro-OMeTAD and PTAA. Furthermore, we provide detailed experimental protocols for its synthesis and integration into a PSC workflow, empowering researchers to empirically validate its promise.
The Critical Role of the Hole-Transporting Layer
The hole-transporting layer (HTL) is a critical component in the architecture of a perovskite solar cell, responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, all while blocking the passage of electrons.[3][4][5] The properties of the HTM directly influence the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and long-term stability of the device.
An ideal HTM should possess several key characteristics:
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band of the perovskite to ensure efficient hole extraction.[1][6]
-
High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses.[1][6]
-
Good Film-Forming Properties: To create a uniform and pinhole-free layer.
-
Thermal and Chemical Stability: To withstand the operating conditions of the solar cell and resist degradation.
-
Transparency to Visible Light: To allow maximum light to reach the perovskite layer.
Benchmarking the Standards: Spiro-OMeTAD and PTAA
The field of perovskite solar cells has been dominated by two primary HTMs: 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).
| Property | Spiro-OMeTAD | PTAA |
| PCE (Record) | >25%[7][8] | >23%[9] |
| Hole Mobility (μh) | ~2 x 10⁻⁴ cm²V⁻¹s⁻¹ (doped)[3] | ~10⁻³ - 10⁻² cm²V⁻¹s⁻¹ |
| HOMO Level | ~-5.0 to -5.2 eV[3] | ~-5.1 to -5.3 eV |
| Advantages | High efficiency, good film morphology. | High hole mobility, good thermal stability.[10] |
| Disadvantages | Low intrinsic conductivity (requires dopants), expensive synthesis, moderate stability.[11] | Can suffer from dewetting on the perovskite surface, batch-to-batch variation. |
Table 1: Key performance parameters of the benchmark hole-transporting materials, Spiro-OMeTAD and PTAA.
Devices utilizing Spiro-OMeTAD have consistently achieved high power conversion efficiencies, often exceeding 25%.[7][8] However, its pristine form has low conductivity, necessitating the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), which can contribute to device instability.[8] PTAA, a polymeric alternative, offers higher intrinsic hole mobility and better thermal stability.[10] Recent work has shown that PTAA-based devices can retain a significant portion of their initial efficiency even after prolonged storage under ambient conditions.[12][13]
A New Contender: this compound
This compound presents an intriguing molecular structure for a potential HTM. It is based on a triarylamine core, a well-established motif in hole-transporting materials known for its good hole mobility and stability.[14]
Caption: Molecular structure of this compound.
Theoretical Evaluation of Electronic Properties
-
Triarylamine Core: The nitrogen atom with its lone pair of electrons acts as a strong electron-donating group, which will raise the HOMO energy level. This is a desirable characteristic for hole injection from the perovskite layer.
-
Iodide Substituents: Halogens are generally considered electron-withdrawing groups through induction, but can also be weak electron-donating groups through resonance. In the case of iodine on an aromatic ring, the inductive effect is likely to dominate, which would lead to a slight lowering of both the HOMO and LUMO energy levels. This could potentially improve air stability.
-
Benzaldehyde Group: The aldehyde group is a strong electron-withdrawing group.[15] This will significantly lower the LUMO energy level and, to a lesser extent, the HOMO energy level.[15][16][17]
Based on these considerations, we can hypothesize the following:
-
HOMO Level: The electron-donating triarylamine core will be the dominant factor, placing the HOMO level in a suitable range for hole extraction. The combined electron-withdrawing effects of the iodide and benzaldehyde groups will likely lower the HOMO level compared to an unsubstituted triphenylamine, which could be beneficial for achieving a higher Voc.
-
LUMO Level: The presence of the strongly electron-withdrawing benzaldehyde group will significantly lower the LUMO energy level. This is advantageous as a larger energy offset between the HTM's LUMO and the perovskite's conduction band minimum can help to block electron leakage.
-
Hole Mobility: The planar nature of the triphenylamine core is conducive to intermolecular π-π stacking, which can facilitate hole transport. The bulky iodine atoms might introduce some steric hindrance, potentially affecting the packing and, consequently, the hole mobility.
Experimental Validation: A Roadmap for Researchers
To ascertain the true potential of this compound as an HTM, empirical validation is essential. The following sections provide detailed protocols for its synthesis and for the fabrication and characterization of perovskite solar cells incorporating this novel material.
Synthesis of this compound
A plausible synthetic route for this compound involves a Buchwald-Hartwig amination reaction. This method is widely used for the formation of carbon-nitrogen bonds.[18]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-aminobenzaldehyde (1 equivalent), 1,4-diiodobenzene (2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.5 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Perovskite Solar Cell Fabrication and Characterization
The following is a standard protocol for the fabrication of a regular n-i-p planar perovskite solar cell.[19][20][21][22][23]
Device Architecture Workflow:
Caption: Schematic of the perovskite solar cell architecture.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of SnO₂ or TiO₂ onto the FTO substrate. For SnO₂, spin-coat a nanoparticle solution at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.[19]
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100-150 °C.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in a suitable solvent like chlorobenzene. If necessary, additives such as LiTFSI and tBP can be included. Spin-coat the HTL solution onto the perovskite layer.
-
Metal Electrode Deposition: Deposit the back metal contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.
Characterization Protocol:
-
Current-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Stability Testing: Assess the long-term stability of the unencapsulated devices by monitoring their performance over time under controlled environmental conditions (e.g., ambient air with controlled humidity or in a nitrogen atmosphere).
Conclusion and Future Outlook
While this compound is an unproven entity in the realm of perovskite solar cells, its molecular structure, rooted in the robust triarylamine family, suggests it holds considerable promise. The presence of electron-withdrawing iodide and benzaldehyde moieties could fine-tune its electronic properties in a way that is beneficial for both device performance and stability.
This guide provides the foundational knowledge and detailed experimental procedures for researchers to embark on the synthesis, characterization, and implementation of this novel HTM. The empirical data generated from these studies will be crucial in determining whether this compound can emerge as a cost-effective and efficient alternative to the current industry standards, thereby contributing to the advancement of perovskite photovoltaic technology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hole-Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pv-magazine.com [pv-magazine.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermally and Air Stable Perovskite Solar Cells with a Hole Transporting PTAA/NiO Bilayer | MDPI [mdpi.com]
- 11. Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. careers360.com [careers360.com]
- 16. echemi.com [echemi.com]
- 17. Chemical Quantum Images: Electron donating and withdrawing groups [chemical-quantum-images.blogspot.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ossila.com [ossila.com]
- 20. scribd.com [scribd.com]
- 21. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(Bis(4-iodophenyl)amino)benzaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(Bis(4-iodophenyl)amino)benzaldehyde (CAS No: 808758-81-8). As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a detailed procedural guide. However, it is not a substitute for the manufacturer-provided Safety Data Sheet (SDS) or your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your institution's EHS office for clarification on local, state, and federal regulations.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound is not widely available, its chemical structure—a halogenated aromatic amine—provides a strong basis for risk assessment. Structurally similar compounds, such as other halogenated benzaldehydes and aromatic amines, are known to cause skin, eye, and respiratory irritation.[1][2][3][4]
Causality: The presence of two iodo-phenyl groups classifies this compound as a halogenated organic compound . Halogenated waste streams are among the most stringently regulated because their improper incineration can lead to the formation of persistent environmental pollutants like dioxins and furans.[5][6] Therefore, its disposal pathway is fundamentally different from non-halogenated organic waste.
Data Summary: Physicochemical Properties and Hazards
| Property | Value / Information | Rationale & Source |
| Chemical Name | This compound | - |
| CAS Number | 808758-81-8 | [7][8] |
| Molecular Formula | C19H13I2NO | [8] |
| Physical State | Solid, slightly pale yellow powder | [8] |
| Primary Hazard | Halogenated Organic Waste. Must be segregated. | Halogenated compounds require specific disposal methods to prevent environmental contamination.[9][10][11] |
| Potential Health Effects | May cause skin, eye, and respiratory system irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. | Inferred from structurally similar compounds. The toxicological properties have not been fully investigated.[2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from similar aldehyde and amine structures.[12] |
Regulatory Compliance: The EPA and OSHA Framework
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a concept known as "cradle-to-grave")[13]. Any laboratory generating chemical waste must make a hazardous waste determination[12][13]. Due to its chemical nature, this compound waste must be classified as hazardous.
-
OSHA (Occupational Safety and Health Administration): OSHA regulations, particularly the "Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), ensure worker safety.[14] This includes mandating proper personal protective equipment (PPE), training, and emergency procedures for handling hazardous substances.[15][16]
Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following preparations are complete.
-
Consult the SDS: Always have the specific Safety Data Sheet for the compound available.
-
Identify Waste Stream: Confirm your institution's designated waste stream for "Halogenated Organic Solids."
-
Work Area Preparation: All handling of this compound, including weighing, transfer, and containerizing waste, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Required PPE:
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization
-
Action: Classify all waste containing this compound as "Hazardous Waste: Halogenated Organic Solid."
-
Rationale: This initial classification is the most critical step. The "halogenated" designation dictates that this waste cannot be mixed with other organic waste streams.[5][9] This includes pure, unreacted compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any material used to clean up spills.
Step 2: Waste Segregation
-
Action: At the point of generation, collect all waste associated with this compound in a dedicated container, separate from all other waste streams, especially non-halogenated organic solvents and aqueous waste.[17]
-
Rationale: Mixing halogenated and non-halogenated waste results in the entire volume being classified as the more hazardous (and expensive) halogenated type.[5] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[17][18]
Step 3: Container Selection
-
Action: Select a waste container that is made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top cap). The container must be in excellent condition, with no cracks or residue, and it must seal securely.[18]
-
Rationale: A proper container prevents leaks and vapor release. The container material must not react with the chemical waste it holds.[18]
Step 4: Labeling the Waste Container
-
Action: Before placing any waste inside, affix a "Hazardous Waste" label provided by your institution's EHS department.[17][19] Fill out the label completely and legibly with the following information:
-
Full Chemical Name(s): "this compound" (no formulas or abbreviations). List all components if it is a mixture.[18]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Irritant").
-
Generator Information: Your name, lab number, and contact information.
-
Rationale: Proper labeling is a federal requirement that ensures safe handling and disposal by communicating the container's contents and associated hazards to all personnel.[17]
Step 5: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[18][19] This area must be at or near the point of waste generation and under the control of the operator. Keep the container securely closed at all times, except when adding waste.
-
Rationale: The SAA is a designated on-site storage area that allows for the safe collection of waste.[19] Keeping containers closed prevents the release of vapors and protects the lab environment.
Step 6: Requesting Final Disposal
-
Action: Once the waste container is full, or if you are discontinuing work with the chemical, submit a chemical waste pickup request to your institution's EHS office. Do not move the waste to another SAA.[19]
-
Rationale: Only trained EHS professionals or their licensed contractors are permitted to transport hazardous waste for final disposal, which typically involves high-temperature incineration at a specialized facility.[20]
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 3.
-
Control Dust: Do not use a dry brush. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[1]
-
Collect Material: Carefully sweep or scoop the material and absorbent into your designated halogenated solid waste container.[1][3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the contaminated cloth in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Process Visualization
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. georganics.sk [georganics.sk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. This compound | 808758-81-8 [m.chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. benchchem.com [benchchem.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. uakron.edu [uakron.edu]
- 12. fishersci.com [fishersci.com]
- 13. media.graphassets.com [media.graphassets.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. One moment, please... [cdms.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. benchchem.com [benchchem.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. epa.gov [epa.gov]
Personal protective equipment for handling 4-(Bis(4-iodophenyl)amino)benzaldehyde
A Researcher's Guide to Safely Handling 4-(Bis(4-iodophenyl)amino)benzaldehyde
For the modern researcher, this compound is a valuable compound, particularly in the development of advanced materials. However, its handling requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.
Chemical Profile and Hazard Identification
This compound is a solid, air and light-sensitive aromatic aldehyde.[1] Its molecular structure, featuring two iodophenyl groups, contributes to its reactivity and specific handling requirements.
Known Hazards:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
The assigned GHS pictogram is GHS07, represented by an exclamation mark, with the signal word "Warning".[2]
| Property | Value |
| CAS Number | 808758-81-8 |
| Molecular Formula | C19H13I2NO |
| Physical State | Solid[1] |
| Appearance | Slightly Pale Yellow[1] |
| Melting Point | 139-143°C[3] |
| Sensitivity | Air and Light Sensitive[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][6] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Protocol
Due to its air-sensitive nature, all manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
Preparation and Handling Workflow:
A flowchart for the safe handling of this compound.
Step-by-Step Guide:
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. All necessary glassware should be oven-dried to remove moisture.[7][8][9] Assemble the glassware while hot and flush with a stream of dry nitrogen or argon.[7][8][9]
-
Don PPE: Before handling the compound, put on all the recommended personal protective equipment.
-
Handling the Compound:
-
Weighing: Weigh the required amount of the compound in a tared, sealed container under a blanket of inert gas.
-
Transfer: Use appropriate techniques for transferring air-sensitive solids, such as a glove box or Schlenk line.[10]
-
-
Running the Reaction: Conduct all experimental procedures within the chemical fume hood, maintaining a positive pressure of inert gas.[11]
-
Storage: Store the compound in a tightly sealed container, in a dark, refrigerated (2-8°C), and inert atmosphere.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination.
Waste Segregation and Disposal Workflow:
A workflow for the proper disposal of iodinated organic waste.
Disposal Protocol:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[4]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated, properly labeled waste container.[11]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.[4] Some specialized services can recover and recycle iodine from industrial waste streams.[12][13]
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental results. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.[14]
References
- 1. labproinc.com [labproinc.com]
- 2. This compound | 808758-81-8 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. mitsuiplastics.com [mitsuiplastics.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
